molecular formula C69H115N11O17 B8191600 Amino-PEG4-Val-Cit-PAB-MMAE

Amino-PEG4-Val-Cit-PAB-MMAE

货号: B8191600
分子量: 1370.7 g/mol
InChI 键: QTTIHRGTMDWEEX-SFLKBQQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amino-PEG4-Val-Cit-PAB-MMAE is a useful research compound. Its molecular formula is C69H115N11O17 and its molecular weight is 1370.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)67(88)58(44(4)5)77-66(87)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H,77,87)(H3,71,72,89)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTIHRGTMDWEEX-SFLKBQQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H115N11O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-Val-Cit-PAB-MMAE: Structure, Properties, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Amino-PEG4-Val-Cit-PAB-MMAE linker-payload, a critical component in the development of targeted cancer therapeutics, specifically Antibody-Drug Conjugates (ADCs). This document details its molecular structure, chemical properties, mechanism of action, and protocols for its application in ADC synthesis and characterization.

Introduction to this compound

This compound is a sophisticated, cleavable linker-drug conjugate used in the synthesis of ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of a monoclonal antibody that specifically targets a tumor-associated antigen, covalently attached to a highly potent cytotoxic agent via a chemical linker. The this compound molecule provides the linker and the cytotoxic payload (MMAE) for conjugation to an antibody.

The strategic design of this molecule incorporates several key features:

  • A primary amine (-NH2) : This functional group serves as the attachment point for conjugation to a monoclonal antibody or other targeting moieties, typically through amide bond formation with carboxylic acids.[1]

  • A hydrophilic PEG4 spacer : The tetraethylene glycol (PEG4) spacer enhances the solubility and flexibility of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.

  • A cathepsin B-cleavable Val-Cit dipeptide linker : The valine-citrulline dipeptide is designed to be stable in the bloodstream but is selectively cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[2]

  • A self-immolative p-aminobenzylcarbamate (PAB) spacer : Following the cleavage of the Val-Cit linker, the PAB spacer undergoes spontaneous 1,6-elimination to release the unmodified cytotoxic drug.

  • A potent cytotoxic payload (MMAE) : Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[2]

Molecular Structure and Chemical Properties

The intricate structure of this compound is fundamental to its function in targeted drug delivery.

Molecular Structure

The structure of this compound is comprised of the five key components mentioned above, covalently linked in a specific sequence to ensure stability in circulation and efficient payload release at the target site.

Molecular Structure of this compound cluster_MMAE MMAE Payload cluster_Linker Linker System MMAE Monomethyl Auristatin E (MMAE) PAB p-Aminobenzylcarbamate (PAB) (Self-immolative spacer) PAB->MMAE -O-CO-NH- ValCit Valine-Citrulline (Val-Cit) (Dipeptide Linker) ValCit->PAB -NH-CO- PEG4 Tetraethylene Glycol (PEG4) (Hydrophilic Spacer) PEG4->ValCit -CO-NH- Amine Primary Amine (-NH2) (Conjugation Site) Amine->PEG4 -CO-NH-

Caption: Schematic of the this compound structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C69H115N11O17[1]
Molecular Weight 1370.7 g/mol [1]
CAS Number 1492056-71-9[1]
Appearance Solid[3]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions -20°C, desiccated[1]
Stability Unstable in solution; fresh preparation is recommended.

Mechanism of Action

The efficacy of an ADC constructed with this compound relies on a multi-step process that ensures the targeted delivery and intracellular release of the cytotoxic payload.

ADC Internalization and Payload Release

The process begins with the binding of the ADC's monoclonal antibody to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The internalized complex is then trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm.

Intracellular Release of MMAE from an ADC ADC Antibody-Drug Conjugate (ADC) Binding 1. ADC binds to tumor cell antigen ADC->Binding TumorCell Tumor Cell Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release 5. PAB self-immolation releases MMAE Cleavage->Release MMAE Free MMAE Release->MMAE

Caption: Mechanism of MMAE release from an ADC within a tumor cell.

MMAE-Induced Cytotoxicity

Once released, MMAE exerts its potent cytotoxic effect by disrupting the microtubule network within the cancer cell. Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis). MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

MMAE Signaling Pathway to Apoptosis MMAE Free MMAE in Cytoplasm Tubulin Tubulin Dimers MMAE->Tubulin binds to Disruption Inhibition of Microtubule Polymerization MMAE->Disruption Microtubules Microtubule Polymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of MMAE leading to apoptosis.

Experimental Protocols

The following sections provide an overview of the experimental protocols for the synthesis and characterization of an ADC using this compound.

ADC Synthesis: Amide Bond Conjugation

This protocol describes the conjugation of the primary amine of this compound to the carboxylic acid groups of a monoclonal antibody. This is typically achieved by activating the carboxyl groups on the antibody (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in MES buffer.

  • Activation of Antibody Carboxyl Groups: Add a 50- to 100-fold molar excess of EDC and NHS to the mAb solution. Incubate for 15-30 minutes at room temperature.

  • Linker-Payload Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker-payload to the activated antibody solution. The final DMSO concentration should be below 10%.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using SEC.

ADC Synthesis Workflow mAb Monoclonal Antibody Activation Activate Carboxyl Groups (EDC/NHS) mAb->Activation Conjugation Conjugation Activation->Conjugation Linker This compound Linker->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (SEC) Quenching->Purification ADC Purified ADC Purification->ADC

Caption: Experimental workflow for ADC synthesis.

ADC Characterization

The synthesized ADC must be thoroughly characterized to determine its critical quality attributes, such as drug-to-antibody ratio (DAR), purity, and stability.

4.2.1. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a crucial parameter that influences the efficacy and toxicity of an ADC. It can be determined using several methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the linker-payload is hydrophobic, species with a higher DAR will have a longer retention time. The average DAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): Native MS can be used to determine the mass of the intact ADC, allowing for the calculation of the DAR.

Analytical TechniquePrincipleInformation Obtained
HIC-HPLC Separation based on hydrophobicity.Average DAR, distribution of drug-loaded species.
Native MS Mass determination of intact ADC.Precise DAR and distribution.

4.2.2. Purity and Aggregation Analysis

  • Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is the primary method for quantifying high molecular weight species (aggregates) and fragments in an ADC preparation.

4.2.3. Stability Assessment

The stability of the ADC in plasma is a critical factor for its in vivo performance.

  • Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points. The amount of released MMAE and the change in average DAR are monitored over time using LC-MS. Studies have shown that vc-MMAE ADCs exhibit good stability in human plasma, with minimal release of MMAE over several days.[4][5] However, stability can be lower in mouse plasma due to the activity of certain carboxylesterases.[6]

Stability ParameterMethodTypical ObservationReference
Aggregation SEC-HPLCMonitor increase in high molecular weight species.[7]
Free Drug Release LC-MSQuantify released MMAE over time in plasma.[4][5]
DAR Change HIC-HPLC or MSMonitor decrease in average DAR over time.[7]

Conclusion

This compound is a highly versatile and effective linker-payload for the development of ADCs. Its well-defined structure, with a cleavable linker and a potent cytotoxic agent, allows for the targeted delivery of MMAE to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of its chemical properties and the implementation of robust analytical methods for characterization are essential for the successful development of novel ADC-based cancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of PEG4 Spacers in ADC Linkers

Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[][2] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[] An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[][3]

The linker is a crucial element that dictates the stability, solubility, pharmacokinetics, and mechanism of action of the ADC.[4][5][] Its design must strike a delicate balance: it needs to be stable enough to remain intact in circulation to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity, yet it must be capable of releasing the payload in a controlled manner once the ADC has reached its target tumor cell.[]

Polyethylene (B3416737) glycol (PEG) linkers have become increasingly popular in ADC design due to their favorable physicochemical properties.[7][8] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can significantly enhance the therapeutic properties of ADCs.[8][9] This guide focuses specifically on the role of short, discrete PEG spacers, particularly PEG4, in the design and performance of ADC linkers.

Physicochemical Impact of PEG4 Spacers

The incorporation of a PEG4 spacer into an ADC linker has a profound impact on the molecule's physicochemical properties, addressing some of the key challenges in ADC development, such as the hydrophobicity of the payload.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy.[4][9] PEG linkers, including PEG4, are highly hydrophilic and can effectively counteract the hydrophobicity of the payload.[5][10] The repeating ethylene (B1197577) oxide units of the PEG chain create a "hydration shell" around the molecule, significantly increasing its water solubility.[4][9] This enhanced solubility is crucial for preventing aggregation, which can lead to loss of efficacy and potential immunogenic responses.[4]

Steric Hindrance and Reduced Aggregation

The flexible nature of the PEG4 chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[10] This steric hindrance minimizes intermolecular hydrophobic interactions, thereby reducing the propensity for aggregation, even at higher drug-to-antibody ratios (DARs).[8][10]

Homogeneity and Manufacturing Consistency

A significant advantage of using a discrete PEG linker like PEG4 is its defined molecular weight and structure.[11] Unlike polydisperse PEGs, which are mixtures of polymers with varying chain lengths, discrete PEGs (dPEGs) like PEG4 are single molecular entities.[11] This homogeneity is critical for the manufacturing of ADCs, as it ensures batch-to-batch consistency and results in a well-characterized product with a more uniform DAR, which is a key requirement for regulatory approval.[11]

Impact of PEG4 Spacers on ADC Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its therapeutic index. PEGylation, even with a short PEG4 spacer, can significantly improve the PK properties of an ADC.

PEG linkers can prolong the circulation half-life of an ADC by increasing its hydrodynamic volume, which in turn reduces the rate of renal clearance.[4][7] This extended circulation time allows for greater accumulation of the ADC in the tumor tissue, potentially leading to enhanced efficacy.[7] Furthermore, the "stealth" effect of the PEG chain helps to shield the ADC from the reticuloendothelial system, minimizing its premature clearance from circulation.[7] While longer PEG chains can lead to a more pronounced increase in half-life, a PEG4 spacer often provides a good balance, improving stability and circulation time without excessively increasing the molecular size, which could impede tumor penetration.[10][12]

Influence of PEG4 Spacers on Efficacy and Toxicity

The ultimate goal of ADC design is to maximize anti-tumor efficacy while minimizing toxicity to healthy tissues. The inclusion of a PEG4 spacer can contribute to achieving this goal through several mechanisms.

By improving the solubility and PK profile of the ADC, a PEG4 linker can lead to more efficient delivery of the cytotoxic payload to the tumor site, thereby enhancing in vivo efficacy.[12][13] Moreover, the increased stability of the linker in circulation reduces the premature release of the payload, which is a major cause of off-target toxicity.[][14] Studies have shown that PEGylation of the drug-linker can lead to improved tolerability of ADCs.[14] However, it is important to note that the optimal linker length can be payload-dependent, and there is a trade-off between increasing linker length to improve PK and potentially reducing in vitro cytotoxicity.[12][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PEG linkers on ADC properties. While data specifically for PEG4 is not always isolated, the general trends for short PEG linkers are informative.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
PEG Linker LengthEffect on Half-lifeRationaleReference(s)
Short (e.g., PEG4) Moderate increaseProvides a balance between improved stability and a molecular size that allows for efficient tumor penetration.[10]
Medium (e.g., PEG8, PEG12) Significant improvementOften represents an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure.[15]
Long (e.g., PEG24, PEG10k) Substantial increaseThe larger hydrodynamic radius further reduces renal clearance and prolongs circulation time.[10][12][15]
Table 2: Impact of PEG Linker Length on ADC Efficacy and Cytotoxicity
PEG Linker LengthIn Vitro CytotoxicityIn Vivo Anti-Tumor EfficacyReference(s)
No PEG High-[12]
PEG4k Reduced (4.5-fold)Improved[12][15]
PEG10k Reduced (22-fold)Most Ideal[12][15]

Note: The data in this table is derived from a study on affibody-based drug conjugates, but the trend is relevant to ADCs.

Detailed Experimental Protocols

A thorough evaluation of ADCs containing PEG4 linkers involves a suite of analytical and biological assays. Below are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC.

  • UV-Vis Spectroscopy

    • Principle : This method relies on the different UV absorbance maxima of the antibody (typically 280 nm) and the payload.[11]

    • Protocol :

      • Measure the UV-Vis spectrum of the purified ADC solution.

      • Record the absorbance at 280 nm and at the absorbance maximum of the payload.

      • Determine the concentrations of the antibody and the payload using their respective extinction coefficients.

      • Calculate the DAR by taking the molar ratio of the payload to the antibody.[11]

  • Hydrophobic Interaction Chromatography (HIC)

    • Principle : HIC separates ADC species based on their hydrophobicity. As each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs can be resolved.[11]

    • Protocol :

      • Equilibrate a HIC column with a high-salt mobile phase.

      • Inject the ADC sample.

      • Elute the ADC species using a decreasing salt gradient.

      • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).

      • Calculate the weighted average DAR based on the relative peak areas.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Principle : LC-MS determines the molecular weight of the intact ADC or its subunits after reduction. The mass difference between the unconjugated and conjugated species allows for the precise determination of the number of attached drug-linkers.[11]

    • Protocol :

      • For intact mass analysis, desalt the ADC sample.

      • For subunit analysis, reduce the ADC using a reducing agent like DTT.

      • Separate the species using liquid chromatography.

      • Analyze the eluent by mass spectrometry to determine the mass of each species.

      • Calculate the DAR from the mass data.[11]

ADC Stability Assessment: Size Exclusion Chromatography (SEC)
  • Objective : To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their size.[10]

  • Protocol :

    • Sample Preparation : Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Chromatographic System : Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a UV detector.

    • Mobile Phase : A physiological buffer such as phosphate-buffered saline (PBS).

    • Chromatographic Separation : Inject the sample and run an isocratic elution.

    • Data Analysis : Monitor the eluent at 280 nm. Integrate the peak areas to determine the relative percentage of monomer, dimer, and other high molecular weight species.[10]

In Vitro Cytotoxicity Assay
  • Objective : To determine the potency of the ADC against cancer cell lines.

  • Protocol :

    • Cell Culture : Plate target antigen-positive and negative cancer cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment : Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload.

    • Incubation : Incubate the cells for a period of 72 to 120 hours.

    • Cell Viability Assessment : Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

    • Data Analysis : Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Pharmacokinetic Study
  • Objective : To determine the pharmacokinetic profile of the ADC in an animal model.[16]

  • Protocol :

    • Animal Model : Use a relevant animal model, such as mice or rats.

    • ADC Administration : Administer a single intravenous dose of the ADC to the animals.

    • Sample Collection : Collect blood samples at various time points post-administration.

    • Sample Analysis : Process the blood samples to obtain plasma. Quantify the concentration of total antibody and antibody-conjugated drug in the plasma using methods like ELISA or LC-MS/MS.[16][17]

    • Data Analysis : Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizations

Mechanism of PEG Linkers in Reducing ADC Aggregation

cluster_0 Without PEG Spacer cluster_1 With PEG4 Spacer ADC1 Antibody Hydrophobic Payload Aggregation Aggregation ADC1:f1->Aggregation Hydrophobic Interaction ADC2 Antibody Hydrophobic Payload ADC2:f1->Aggregation Hydrophobic Interaction ADC3 Antibody PEG4 Spacer Hydrophobic Payload ADC4 Antibody PEG4 Spacer Hydrophobic Payload NoAggregation Reduced Aggregation cluster_B Characterization Details cluster_C In Vitro Assays cluster_D In Vivo Studies A ADC Synthesis & Purification B Physicochemical Characterization A->B C In Vitro Evaluation B->C B1 DAR Determination (UV-Vis, HIC, LC-MS) B2 Aggregation Analysis (SEC) B3 Purity Analysis D In Vivo Evaluation C->D C1 Binding Affinity (ELISA, SPR) C2 Cytotoxicity Assay (IC50) C3 Stability in Plasma E Lead Candidate Selection D->E D1 Pharmacokinetics (PK) D2 Efficacy Studies (Xenograft Models) D3 Toxicity Studies ADC ADC with PEG4 Linker Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Active Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

The Precision of Destruction: A Technical Guide to Cathepsin B-Mediated Cleavage of Valine-Citrulline Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic cleavage of valine-citrulline (Val-Cit) linkers by cathepsin B, a critical mechanism underpinning the efficacy of many antibody-drug conjugates (ADCs). A comprehensive understanding of this process is paramount for the rational design and optimization of next-generation targeted therapeutics. This document provides a detailed examination of the molecular interactions, kinetic parameters, and experimental methodologies essential for researchers in the field.

The Core Mechanism: Cathepsin B and the Val-Cit Linker

The Val-Cit dipeptide has emerged as a linker of choice in ADC development due to its remarkable stability in systemic circulation and its susceptibility to cleavage by specific lysosomal proteases, most notably cathepsin B.[][] This enzyme is a cysteine protease predominantly found within the acidic environment of lysosomes (pH 4.5-5.5).[3] Crucially, cathepsin B is often overexpressed in a variety of tumor types, making it a key target for ADC activation within cancer cells.[3][4]

The cleavage process is initiated following the binding of an ADC to its target antigen on the cancer cell surface, leading to receptor-mediated endocytosis.[3] The ADC is then trafficked through the endosomal-lysosomal pathway, where the acidic environment and high concentration of proteases, including cathepsin B, facilitate the cleavage of the Val-Cit linker.[5]

The Val-Cit dipeptide is specifically designed to fit into the active site of cathepsin B. The valine residue occupies the P2 position, interacting with the S2 subsite of the enzyme, while the non-proteinogenic amino acid citrulline sits (B43327) in the P1 position, interacting with the S1 subsite.[3] This specific recognition leads to the hydrolysis of the amide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[6][7] The cleavage of the Val-Cit linker by cathepsin B initiates a cascade that results in the release of the cytotoxic payload.[3] The PABC spacer is critical for this process, as its cleavage leads to a spontaneous 1,6-elimination reaction that liberates the active drug in its unmodified form.[4][7]

It is important to note that while cathepsin B is a primary enzyme responsible for Val-Cit linker cleavage, other lysosomal cysteine proteases such as cathepsins K, L, and S can also cleave this linker, albeit with varying efficiencies.[8][9] This broader substrate sensitivity can have implications for both on-target efficacy and potential off-target toxicities.[10]

Quantitative Analysis of Linker Cleavage

The efficiency of Val-Cit linker cleavage by cathepsin B can be quantified through various in vitro assays. The following tables summarize representative quantitative data for the cleavage of different peptide linkers, providing a comparative framework for linker design and evaluation.

Table 1: Comparative Cleavage of Different Peptide Linkers by Cathepsin B (Endpoint Assay)

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
GPLG-PABC-Fluorophore9100 ± 45045.5
Negative Control (Inhibitor)200 ± 501.0

Data is illustrative and based on typical performance of Val-Cit and other peptide linkers as described in scientific literature.[11]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-AMC15.2 ± 1.80.85 ± 0.055.6 x 10⁴
Phe-Lys-AMC25.5 ± 2.50.62 ± 0.042.4 x 10⁴
Val-Ala-AMC45.1 ± 4.20.31 ± 0.036.9 x 10³

Kinetic parameters are representative and can vary based on the specific substrate and experimental conditions. AMC (7-amino-4-methylcoumarin) is a common fluorogenic leaving group.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of Val-Cit linker cleavage. The following sections provide methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to quantify the release of a cytotoxic payload from an ADC in the presence of purified cathepsin B.[3]

Objective: To determine the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human cathepsin B

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable compound)

  • Reverse-phase HPLC system with a C18 column

  • Standard of the free cytotoxic payload

Procedure:

  • Enzyme Activation: Pre-activate the recombinant cathepsin B according to the manufacturer's instructions, typically by incubation in an activation buffer containing a reducing agent like DTT.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[3]

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[3]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

  • Quenching: Immediately stop the reaction by adding the quenching solution. This will precipitate the antibody and enzyme.

  • Sample Preparation: Centrifuge the sample to pellet the precipitated protein and collect the supernatant containing the released payload.[3]

  • HPLC Analysis: Inject the supernatant onto the reverse-phase HPLC system. Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the released payload from other components.[3][12]

  • Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free payload.[3] The rate of cleavage is determined by plotting the concentration of released drug over time.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage by cathepsin B.[3]

Principle: A model dipeptide linker (e.g., Val-Cit) is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is non-fluorescent when part of an amide bond. Upon enzymatic cleavage, the free AMC is released and becomes highly fluorescent. The increase in fluorescence over time is directly proportional to the rate of cleavage.[3][11]

Materials:

  • Peptide-AMC substrate (e.g., Val-Cit-AMC)

  • Recombinant human cathepsin B

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer.

  • Assay Setup: Add the peptide-AMC substrate solution to the wells of a 96-well microplate.

  • Initiate Reaction: Initiate the reaction by adding activated cathepsin B to the wells.

  • Incubation and Measurement: Incubate the plate in a fluorescence plate reader at 37°C. Measure the fluorescence kinetically at an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.[3]

  • Data Analysis: The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.[3][11]

Visualizing the Process: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in the enzymatic cleavage of Val-Cit linkers.

ADC_Internalization_and_Payload_Release cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage & Release CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

In_Vitro_Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ActivateEnzyme Activate Recombinant Cathepsin B Combine Combine Enzyme and Substrate in Assay Buffer ActivateEnzyme->Combine PrepareSubstrate Prepare ADC or Fluorogenic Substrate PrepareSubstrate->Combine Incubate Incubate at 37°C Combine->Incubate Quench Quench Reaction (for HPLC) Incubate->Quench HPLC Method Measure Measure Fluorescence or Inject on HPLC Incubate->Measure Quench->Measure HPLC Method Quantify Quantify Released Payload/Fluorophore Measure->Quantify

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[3] A thorough understanding of the underlying enzymatic mechanism, coupled with rigorous quantitative analysis and standardized experimental protocols, is essential for the continued development of safer and more effective targeted cancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this promising therapeutic modality.

References

An In-depth Technical Guide on the Core Payload Mechanism of Tubulin Polymerization Inhibition by Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs). Its mechanism of action is centered on the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This guide provides a comprehensive technical overview of the molecular interactions, cellular consequences, and key experimental methodologies used to characterize the activity of MMAE. Quantitative data on its binding affinity and cytotoxic potency are summarized, and detailed protocols for essential assays are provided. Furthermore, signaling pathways affected by MMAE are illustrated to provide a complete picture of its mechanism of action.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation and function of the mitotic spindle during cell division.[1] Consequently, agents that interfere with microtubule dynamics are potent anticancer therapeutics.

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[2][3] Due to its extreme cytotoxicity, with potency 100 to 1000 times greater than doxorubicin, MMAE is not suitable for use as a standalone chemotherapeutic agent.[][5] However, its high potency makes it an ideal payload for antibody-drug conjugates (ADCs), which provide targeted delivery to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[2][]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[3][5] This process can be broken down into several key steps:

  • Binding to Tubulin: MMAE binds to soluble αβ-tubulin heterodimers at the vinca (B1221190) domain, which is located at the interface between the α- and β-tubulin subunits.[2][6] This binding is characterized by a high affinity, with a dissociation constant (Kd) in the nanomolar range.[6][7][8] The binding stoichiometry is approximately one molecule of MMAE per tubulin heterodimer.[9]

  • Inhibition of Polymerization: Upon binding, MMAE induces a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules. This leads to a concentration-dependent reduction in the rate and extent of microtubule assembly.[9]

  • Disruption of Microtubule Dynamics: MMAE significantly suppresses the dynamic instability of microtubules. This includes a reduction in both the growth and shortening rates of the microtubule plus-ends, as well as a decrease in the frequency of catastrophes (the switch from growth to shortening).[9]

  • Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle at the G2/M phase.[10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][12] This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of MMAE.

Table 1: Tubulin Binding Affinity of MMAE

ParameterValueMethodReference
Kd 291 nMFluorescence Polarization[6][7][8]
Stoichiometry ~1:1 (MMAE:tubulin heterodimer)Size Exclusion Chromatography[9]

Table 2: In Vitro Cytotoxicity (IC50) of MMAE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
BxPC-3 Pancreatic Cancer0.97 ± 0.10[13]
PSN-1 Pancreatic Cancer0.99 ± 0.09[13]
Capan-1 Pancreatic Cancer1.10 ± 0.44[13]
Panc-1 Pancreatic Cancer1.16 ± 0.49[13]
SKBR3 Breast Cancer3.27 ± 0.42[14]
HEK293 Embryonic Kidney4.24 ± 0.37[14]
PC-3 Prostate Cancer~2[15]
C4-2B Prostate Cancer~2[15]
MCF7 Breast CancerVaries by ADC construct[10]
MCF7-F Breast Cancer (Fulvestrant-resistant)Varies by ADC construct[10]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Table 3: Effects of MMAE on Tubulin Polymerization Kinetics and Microtubule Dynamics

ParameterEffect of MMAEReference
Tubulin Polymerization (in vitro)
Lag PhaseProlonged
Vmax (Maximum Rate)Decreased[16]
Plateau (Extent of Polymerization)Decreased
Microtubule Dynamics (in cells)
Growth RateSuppressed[9]
Shortening RateSuppressed[9]
Catastrophe FrequencyDecreased
DynamicitySuppressed

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of MMAE on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[16][17][18][19][20]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Fluorescent reporter dye (e.g., DAPI)

  • MMAE stock solution (in DMSO)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-3 mg/mL.

    • Prepare the tubulin polymerization mix on ice by adding GTP to a final concentration of 1 mM, glycerol to 10% (v/v), and the fluorescent reporter dye to its recommended concentration (e.g., 10 µM for DAPI).

    • Prepare serial dilutions of MMAE in General Tubulin Buffer. A vehicle control (DMSO) should be included.

  • Assay Setup:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

    • Add 10 µL of the MMAE dilutions or vehicle control to the appropriate wells of the pre-warmed plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the 37°C plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with buffer and dye only).

    • Plot fluorescence intensity versus time for each concentration of MMAE.

    • Determine the lag time, Vmax (maximum slope of the polymerization phase), and the plateau of the polymerization curve for each condition.

    • Calculate the percentage of inhibition of polymerization relative to the vehicle control.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of MMAE.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well, clear, flat-bottom plates

  • MMAE stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of MMAE in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the MMAE dilutions or vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability for each MMAE concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the MMAE concentration and use a non-linear regression model to determine the IC50 value.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the disruptive effects of MMAE.[21][22][23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Sterile glass coverslips

  • 6-well or 24-well plates

  • Complete cell culture medium

  • MMAE stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in multi-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of MMAE or vehicle control for a specified time (e.g., 24 hours).

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

  • Permeabilization (if using paraformaldehyde fixation):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of MMAE.

MMAE_Mechanism_of_Action MMAE Mechanism of Action MMAE MMAE Tubulin αβ-Tubulin Heterodimers MMAE->Tubulin Binds to Polymerization Polymerization MMAE->Polymerization Inhibits Dynamics Microtubule Dynamics MMAE->Dynamics Suppresses Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Depolymerization->Tubulin MitoticSpindle Mitotic Spindle Formation Dynamics->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Prolonged arrest induces

Caption: MMAE binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics, leading to G2/M arrest and apoptosis.

MMAE_Signaling_Pathway MMAE-Induced Cell Cycle Arrest and Apoptosis MMAE MMAE TubulinDisruption Microtubule Disruption MMAE->TubulinDisruption SAC Spindle Assembly Checkpoint Activation TubulinDisruption->SAC CyclinB_CDK1 Cyclin B1/CDK1 Activity Inhibition SAC->CyclinB_CDK1 G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_Family Prolonged arrest leads to Caspase9 Caspase-9 Activation Bcl2_Family->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling cascade from microtubule disruption by MMAE to G2/M arrest and apoptosis.

Experimental_Workflow General Experimental Workflow for MMAE Characterization cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays TubulinAssay Tubulin Polymerization Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) BindingAssay Binding Affinity Assay Immunofluorescence Immunofluorescence Microscopy Cytotoxicity->Immunofluorescence CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycleAnalysis->ApoptosisAssay

Caption: Workflow for characterizing MMAE from in vitro biochemical to cell-based assays.

Conclusion

Monomethyl Auristatin E is a powerful antimitotic agent that exerts its cytotoxic effects by directly targeting tubulin and inhibiting its polymerization. This leads to the disruption of the microtubule network, resulting in G2/M cell cycle arrest and the induction of apoptosis. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of MMAE-based antibody-drug conjugates for targeted cancer therapy. This guide provides a foundational resource for researchers and drug development professionals working with this important class of cytotoxic payloads.

References

The Bystander Effect of Cleavable Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs) that utilize cleavable linkers, enabling the cytotoxic payload to kill not only the target antigen-expressing (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells. This phenomenon is particularly significant in the context of heterogeneous tumors where antigen expression can be varied. This technical guide provides an in-depth exploration of the bystander effect, detailing its underlying mechanisms, experimental validation protocols, and the signaling pathways involved.

Core Concepts of the Bystander Effect

The bystander effect of an ADC is contingent on a series of events, beginning with the ADC binding to a target cell and culminating in the death of a neighboring cell. The key determinants of an effective bystander effect are the properties of the linker and the payload.[1]

Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved in the tumor microenvironment or intracellularly, releasing the cytotoxic payload.[1] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins in the lysosome), reduction of disulfide bonds in the intracellular environment, or hydrolysis in the acidic environment of endosomes and lysosomes.

Payload Properties: For a significant bystander effect to occur, the released payload must be able to diffuse across cell membranes.[1] This generally requires the payload to be a neutral, uncharged molecule with a degree of lipophilicity. Highly membrane-permeable payloads can exit the target cell and enter adjacent cells, thereby exerting their cytotoxic effect on the wider tumor population.[1]

The following diagram illustrates the fundamental mechanism of the bystander effect mediated by cleavable linkers.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space ADC Antibody-Drug Conjugate (ADC) Ag_pos_cell Antigen-Positive (Ag+) Cell ADC->Ag_pos_cell Internalization Internalization (Endocytosis) Ag_pos_cell->Internalization 2. Internalization Ag_neg_cell Antigen-Negative (Ag-) Cell Payload_diffusion_in Payload Uptake Ag_neg_cell->Payload_diffusion_in 7. Diffusion into Neighboring Cell Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_release Payload Release Lysosome->Payload_release 4. Linker Cleavage Payload_diffusion_out Payload Diffusion Payload_release->Payload_diffusion_out 5. Payload Release Payload_diffusion_out->Ag_neg_cell 6. Bystander Effect Cytotoxicity_pos Cytotoxicity Payload_diffusion_out->Cytotoxicity_pos Cytotoxicity Cytotoxicity Payload_diffusion_in->Cytotoxicity 8. Induces Cytotoxicity Apoptosis_neg Apoptosis Cytotoxicity->Apoptosis_neg 9. Leads to Apoptosis_pos Apoptosis Cytotoxicity_pos->Apoptosis_pos

Caption: Mechanism of the ADC-mediated bystander effect.

Quantitative Analysis of the Bystander Effect

The potency of the bystander effect can be quantified by comparing the cytotoxicity of an ADC in co-cultures of Ag+ and Ag- cells versus monocultures. The half-maximal inhibitory concentration (IC50) is a key metric in these assessments.

ADC PlatformTarget Cell Line (Ag+)Bystander Cell Line (Ag-)IC50 in Ag+ Cells (pM)IC50 in Ag- Cells (Monoculture) (pM)Bystander Killing ObservationReference
Trastuzumab-vc-MMAEN87 (HER2+)GFP-MCF7 (HER2-)~100~350,000Significant killing of GFP-MCF7 in co-culture with N87 cells.[2][2]
DS-8201a (Trastuzumab deruxtecan)KPL-4 (HER2+)MDA-MB-468 (HER2-)109.7>10,000Significant killing of MDA-MB-468 in co-culture.[3][3]
Anti-HER2-DXd (2)KPL-4 (HER2+)MDA-MB-468 (HER2-)22.1>10,000Significant killing of MDA-MB-468 in co-culture.[3][3]
T-DM1 (Trastuzumab emtansine)KPL-4 (HER2+)MDA-MB-468 (HER2-)18.5>10,000No significant bystander killing observed.[3][3]
cAC10-vcMMAEKarpas 299 (CD30+)Karpas-35R (CD30-)2-55 ng/mLNot specifiedBystander killing observed in admixed tumor model.[4][4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and incubation time.

The ratio of Ag+ to Ag- cells in a co-culture system significantly influences the extent of the bystander effect. As the proportion of Ag+ cells increases, a greater amount of payload is released into the microenvironment, leading to more pronounced killing of Ag- cells.[2]

Experimental Protocols for Assessing the Bystander Effect

In Vitro Co-Culture Bystander Assay

This assay directly evaluates the ability of an ADC to induce bystander killing in a mixed cell population.

Workflow:

Co_Culture_Workflow start Start cell_prep Prepare Ag+ and fluorescently-labeled Ag- cells start->cell_prep seeding Seed cells in co-culture (e.g., 1:1, 1:3, 3:1 ratios) and monoculture controls cell_prep->seeding adhesion Allow cells to adhere (overnight incubation) seeding->adhesion treatment Treat with serial dilutions of ADC and isotype control ADC adhesion->treatment incubation Incubate for 72-96 hours treatment->incubation analysis Analyze viability of Ag- cells (Flow Cytometry or Fluorescence Microscopy) incubation->analysis end End analysis->end

Caption: Workflow for the in vitro co-culture bystander assay.

Detailed Methodology:

  • Cell Preparation:

    • Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload.

    • Transfect the Ag- cell line with a fluorescent protein (e.g., GFP or RFP) for easy identification.[5]

  • Cell Seeding:

    • Seed the Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). A typical total cell density is 5,000-10,000 cells per well.[6]

    • Include monocultures of both cell lines as controls.[5]

    • Allow cells to adhere overnight in a cell culture incubator (37°C, 5% CO2).[6]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and an isotype control ADC in the appropriate cell culture medium.

    • Treat the co-cultures and monocultures with the ADCs at concentrations that are highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.[5]

  • Incubation:

    • Incubate the plates for a period of 72 to 96 hours.[5]

  • Data Acquisition and Analysis:

    • Monitor the viability of the fluorescently labeled Ag- cells using fluorescence microscopy or flow cytometry.[5]

    • Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[5]

In Vitro Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by soluble factors, such as the released payload, secreted from the ADC-treated Ag+ cells.[7]

Workflow:

Conditioned_Medium_Workflow start Start seed_ag_pos Seed Ag+ cells and allow to adhere start->seed_ag_pos seed_ag_neg Seed Ag- cells in a separate plate and allow to adhere start->seed_ag_neg treat_ag_pos Treat Ag+ cells with ADC (cytotoxic concentration) seed_ag_pos->treat_ag_pos incubate_ag_pos Incubate for 48-96 hours treat_ag_pos->incubate_ag_pos collect_medium Collect and filter culture supernatant (Conditioned Medium) incubate_ag_pos->collect_medium treat_ag_neg Replace medium of Ag- cells with Conditioned Medium collect_medium->treat_ag_neg seed_ag_neg->treat_ag_neg incubate_ag_neg Incubate for 48-72 hours treat_ag_neg->incubate_ag_neg analyze_viability Assess viability of Ag- cells (e.g., MTT, CellTiter-Glo) incubate_ag_neg->analyze_viability end End analyze_viability->end

Caption: Workflow for the conditioned medium transfer assay.

Detailed Methodology:

  • Preparation of Conditioned Medium:

    • Seed the Ag+ cells and allow them to grow to 70-80% confluency.[6]

    • Treat the cells with a cytotoxic concentration of the ADC for 48-96 hours.[6][7]

    • Collect the culture supernatant.

    • Centrifuge the supernatant to remove cell debris and filter it through a 0.22 µm filter to sterilize.[6]

  • Treatment of Bystander Cells:

    • Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.[6]

    • Remove the existing medium and replace it with the conditioned medium from the ADC-treated Ag+ cells.[6]

    • Include controls with conditioned medium from vehicle-treated Ag+ cells and fresh medium.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 48-72 hours.[6]

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo®.[6]

    • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by secreted factors.[7]

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[5]

Detailed Methodology:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[5] The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.[5]

  • ADC Administration:

    • Once tumors reach a palpable size, administer the ADC, an isotype control ADC, or a vehicle to different cohorts of mice.[5]

  • Tumor Growth Monitoring:

    • Monitor tumor volume over time using calipers or in vivo imaging systems for luciferase-expressing cells.[5]

  • Analysis:

    • At the end of the study, excise the tumors for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) to further investigate the bystander effect.[5]

    • A significant inhibition of tumor growth in the admixed model compared to what would be expected from the killing of only Ag+ cells suggests an in vivo bystander effect.

Signaling Pathways of Cytotoxic Payloads

The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms, primarily by disrupting DNA or microtubules.

DNA Damaging Agents (e.g., Doxorubicin (B1662922), Calicheamicin)

These agents cause DNA double-strand breaks, which trigger the DNA damage response (DDR) pathway, ultimately leading to apoptosis.

DNA_Damage_Pathway Payload DNA Damaging Payload (e.g., Doxorubicin) DNA_damage DNA Double-Strand Breaks Payload->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR p53 p53 Phosphorylation (Activation) ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for DNA damage-induced apoptosis.

Upon DNA damage, sensor proteins like ATM and ATR are activated, leading to the phosphorylation and activation of p53.[8] Activated p53 upregulates pro-apoptotic proteins such as Bax, which promotes the release of cytochrome c from the mitochondria.[9] This, in turn, activates the caspase cascade, leading to apoptosis.[9]

Tubulin Inhibitors (e.g., MMAE, DM1)

These payloads disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Tubulin_Inhibitor_Pathway Payload Tubulin Inhibitor Payload (e.g., MMAE) Microtubule_disruption Microtubule Disruption Payload->Microtubule_disruption Mitotic_arrest Mitotic Arrest (G2/M Phase) Microtubule_disruption->Mitotic_arrest Apoptotic_signal Pro-apoptotic Signaling (e.g., Bcl-2 phosphorylation) Mitotic_arrest->Apoptotic_signal Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Apoptotic_signal->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Simplified signaling pathway for tubulin inhibitor-induced apoptosis.

Monomethyl auristatin E (MMAE) and other tubulin inhibitors prevent the polymerization of tubulin, a key component of microtubules.[10] This disruption leads to cell cycle arrest in the G2/M phase and the activation of apoptotic signaling pathways, including the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[11][12]

Conclusion

The bystander effect of cleavable linkers is a pivotal feature that enhances the therapeutic potential of ADCs, particularly in the treatment of heterogeneous solid tumors. A thorough understanding and quantitative assessment of this phenomenon are crucial for the rational design and development of next-generation ADCs with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug developers working in this exciting field. By carefully selecting the appropriate linker-payload combination and rigorously evaluating the bystander effect, the full therapeutic promise of ADCs can be realized.

References

A Technical Guide to the Solubility and Stability of Amino-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and stability of Amino-PEG4-Val-Cit-PAB-MMAE, a critical drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Understanding these physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and maintaining a favorable safety profile.

Introduction to this compound

This compound is a sophisticated chemical entity that combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a linker system designed for controlled drug release. This construct is a precursor for ADCs, where the terminal amino group is used for conjugation to a monoclonal antibody. The components are:

  • Amino-PEG4 : A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and improves pharmacokinetic properties.[1][]

  • Val-Cit : A valine-citrulline dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3][4]

  • PAB : A p-aminobenzyl carbamate (B1207046) self-immolative spacer that releases the free drug upon cleavage of the Val-Cit linker.[4]

  • MMAE : A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[5][]

The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature drug release can cause systemic toxicity, while a linker that is too stable may not release the payload effectively in the target cell.[7]

Solubility Profile

The solubility of the drug-linker is a crucial factor, as the conjugation of hydrophobic payloads like MMAE can decrease the solubility of the resulting ADC and lead to aggregation.[8] The inclusion of the hydrophilic PEG4 spacer in the linker is a design strategy to mitigate this effect.[]

Table 1: Solubility Data for this compound and Related Compounds

Compound Name Solvent Reported Solubility Reference / Notes
This compound DMSO 100 mg/mL (72.95 mM) [9] Requires ultrasonic assistance.
This compound DMSO, DCM, DMF Soluble [10][11]
Val-Cit-PAB-MMAE DMSO ≥ 110 mg/mL (97.91 mM) [12]

| MC-Val-Cit-PAB-MMAE | DMSO, DCM, DMF | Soluble |[13] |

Note: Several sources indicate the compound is unstable in solution, recommending that solutions be freshly prepared.[9][12]

Experimental Protocol: Aqueous Solubility Assessment

This protocol outlines a method to determine the aqueous solubility of the drug-linker conjugate using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution : Create a series of dilutions from the stock solution in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration : Incubate the dilutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) with gentle agitation to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound : Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved precipitate.

  • Quantification : Carefully collect the supernatant and analyze the concentration of the dissolved compound using a calibrated reverse-phase HPLC (RP-HPLC) method.

  • Data Analysis : The highest concentration at which no precipitate is observed, as confirmed by the HPLC analysis of the supernatant, is determined as the aqueous solubility.

G Diagram 1: Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare Stock Solution (in 100% DMSO) prep_dilute Create Serial Dilutions (in Aqueous Buffer) prep_stock->prep_dilute proc_equil Equilibrate Samples (e.g., 24h at 25°C) prep_dilute->proc_equil proc_sep Separate Undissolved Solid (Centrifugation) proc_equil->proc_sep ana_quant Quantify Supernatant (RP-HPLC) proc_sep->ana_quant ana_data Determine Solubility (Highest Dissolved Conc.) ana_quant->ana_data

Diagram 1: Experimental Workflow for Solubility Assessment

Stability Profile

The stability of this compound is multifaceted, encompassing its solid-state chemical stability, in-solution stability, and its stability in biological matrices like plasma, which is crucial for predicting the in vivo performance of the resulting ADC.

Table 2: Stability Data for this compound and Related Constructs

Condition Stability Profile Assay Method Reference
Solid State (-20°C) Stable for at least 6 months. N/A [14]
In Solution Unstable; fresh preparation is recommended. N/A [9][12]
Human Plasma Val-Cit linkers are generally stable. LC-MS [15]
Mouse Plasma Val-Cit-PAB linker can be unstable due to carboxylesterase (Ces1c) activity. LC-qTOF-MS [4][16]

| Physical (as ADC) | High drug-load species can be prone to aggregation and fragmentation. | SEC, DSC |[17] |

MMAE itself is a highly stable molecule, showing no degradation in plasma or lysosomal extracts.[1][18] However, the Val-Cit-PAB linker's stability can vary between species, a critical consideration for preclinical evaluation.[16]

Experimental Protocols: Stability Assessment

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the release of free payload from an ADC in plasma over time.

Methodology:

  • Incubation : Incubate the ADC (conjugated with the drug-linker) in fresh plasma (e.g., human, mouse) at 37°C.

  • Time-Point Sampling : Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Protein Precipitation : Immediately stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) with an internal standard).

  • Analyte Extraction : Centrifuge the samples and collect the supernatant containing the released (free) drug-linker or payload.

  • LC-MS/MS Analysis : Quantify the amount of free payload in the supernatant using a validated LC-MS/MS method.

  • Data Analysis : Plot the percentage of intact ADC remaining over time to determine its plasma half-life.

G Diagram 2: Workflow for In Vitro Plasma Stability Assessment cluster_incubation Incubation cluster_extraction Sample Preparation cluster_analysis Analysis inc_adc Incubate ADC in Plasma at 37°C inc_sample Collect Samples at Various Time Points inc_adc->inc_sample ext_precip Precipitate Proteins (e.g., Acetonitrile) inc_sample->ext_precip ext_extract Extract Free Payload (Centrifugation) ext_precip->ext_extract ana_quant Quantify Payload (LC-MS/MS) ext_extract->ana_quant ana_data Calculate Stability (e.g., Half-life) ana_quant->ana_data

Diagram 2: Workflow for In Vitro Plasma Stability Assessment

This protocol uses Size Exclusion Chromatography (SEC-HPLC) to monitor the formation of high molecular weight species (aggregates), a key indicator of physical instability.[17]

Methodology:

  • Sample Preparation : Prepare the ADC sample in the desired formulation buffer at a relevant concentration.

  • Stress Conditions (Optional) : To accelerate degradation, samples can be subjected to stress conditions such as elevated temperature, agitation, or freeze-thaw cycles.

  • SEC-HPLC System : Use an SEC-HPLC system equipped with a column appropriate for separating monoclonal antibodies and their aggregates. The mobile phase is typically a non-denaturing aqueous buffer (e.g., PBS).

  • Analysis : Inject the sample and monitor the eluate using a UV detector (typically at 280 nm).

  • Data Interpretation : Analyze the resulting chromatogram. The main peak represents the monomeric (intact) ADC. Earlier eluting peaks correspond to high molecular weight species (aggregates). The percentage of aggregate is calculated by integrating the peak areas.

Mechanism of Action and Signaling Pathway

The efficacy of an ADC utilizing this drug-linker relies on a multi-step intracellular process.[19]

  • Binding and Internalization : The ADC circulates in the bloodstream until its monoclonal antibody component binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis.[20]

  • Lysosomal Trafficking : The internalized vesicle (endosome) fuses with a lysosome.[19]

  • Linker Cleavage : The acidic environment and high concentration of proteases (e.g., Cathepsin B) within the lysosome cleave the Val-Cit dipeptide linker.[3][]

  • Payload Release : Cleavage of the linker initiates the decomposition of the PAB spacer, releasing the active MMAE payload into the cytoplasm.[4]

  • Microtubule Disruption : Free MMAE binds to tubulin, a critical protein for the formation of microtubules. This binding action inhibits tubulin polymerization, disrupting the microtubule network.[5][18]

  • Cell Cycle Arrest : The disruption of microtubules prevents the formation of the mitotic spindle, which is essential for cell division. This leads to the arrest of the cell cycle in the G2/M phase.[19]

  • Apoptosis Induction : Prolonged mitotic arrest triggers the cell's programmed death pathway, known as apoptosis, ultimately leading to the death of the cancer cell.[19]

G Diagram 3: MMAE Mechanism of Action Signaling Pathway adc 1. ADC Binds to Cell Surface Antigen internalize 2. Internalization (Endocytosis) adc->internalize lysosome 3. Trafficking to Lysosome internalize->lysosome cleavage 4. Proteolytic Cleavage of Val-Cit Linker lysosome->cleavage release 5. MMAE Release into Cytoplasm cleavage->release tubulin 6. MMAE Binds to Tubulin release->tubulin disrupt 7. Microtubule Polymerization Inhibited tubulin->disrupt arrest 8. G2/M Phase Cell Cycle Arrest disrupt->arrest apoptosis 9. Induction of Apoptosis arrest->apoptosis

Diagram 3: MMAE Mechanism of Action Signaling Pathway

References

In-Depth Technical Guide: Amino-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of Amino-PEG4-Val-Cit-PAB-MMAE, a critical component in the development of antibody-drug conjugates (ADCs). This guide details its molecular weight, a representative synthesis protocol, and its mechanism of action.

Molecular Weight and Composition

The this compound molecule is a complex linker-payload conjugate. It incorporates a hydrophilic PEG4 spacer, a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE).

Quantitative Data Summary

The table below summarizes the molecular weights of the individual components and the final conjugate.

ComponentMolecular FormulaMolecular Weight ( g/mol )
Amino-PEG4 (amine)C₁₀H₂₄N₂O₄236.31
L-Valine (Val)C₅H₁₁NO₂117.15[1]
L-Citrulline (Cit)C₆H₁₃N₃O₃175.19[2][3][4]
p-Aminobenzyl alcohol (PAB)C₇H₉NO123.15[5][6][]
Monomethyl Auristatin E (MMAE)C₃₉H₆₇N₅O₇717.98[8][9]
Final Conjugate C₆₉H₁₁₅N₁₁O₁₇ 1370.71 [3]

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the sequential coupling of its constituent parts. The following is a representative protocol for the synthesis of the Val-Cit-PAB linker, which is a core component.

Synthesis of Mc-Val-Cit-PABOH Linker

This protocol is an improved methodology for the synthesis of a cathepsin B-cleavable dipeptide linker, which is a key component of the requested molecule. This modified route has been shown to improve overall yield and avoid undesirable epimerization.

Materials:

  • Fmoc-Val-OSu (Fluorenylmethyloxycarbonyl-Valine-N-hydroxysuccinimide ester)

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • Standard reagents for solid-phase peptide synthesis (SPPS) if applicable.

Procedure:

  • Synthesis of Fmoc-Val-Cit: The synthesis can be initiated with the coupling of Fmoc-Val-OSu to L-Citrulline in a suitable solvent system, typically DMF with a base like DIPEA.

  • Incorporation of the PAB spacer: The p-aminobenzyl alcohol moiety is incorporated via a HATU-mediated coupling to the carboxyl group of the dipeptide.

  • Dipeptide Formation: The synthesis involves the formation of the dipeptide bond between valine and citrulline.

  • Purification: The final linker product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

A detailed, step-by-step synthesis of a similar Val-Cit dipeptide linker is reported to have an overall yield of 50% over six steps from L-Citrulline[10]. Another modified route for FMoc-Val-Cit-PAB synthesis boasts a higher yield of 85% and also avoids epimerization[1].

Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from dolastatin 10. Due to its high toxicity, it is not used as a standalone drug but is a payload in antibody-drug conjugates[11]. The mechanism of action of an ADC containing the this compound linker is a multi-step process that begins with the binding of the ADC to a target antigen on a cancer cell.

  • Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.

  • Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and proteolytic enzymes, particularly cathepsin B, within the lysosome cleave the Val-Cit linker[8][11].

  • Payload Release: The cleavage of the linker initiates the self-immolation of the PAB spacer, which in turn releases the active MMAE payload into the cytoplasm of the cancer cell.

  • Inhibition of Tubulin Polymerization: Once in the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical step in its cytotoxic mechanism[2][8][11].

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key pathways and workflows associated with this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Fusion Endosome->Fusion Lysosome Lysosome Lysosome->Fusion Cleavage Linker Cleavage (Cathepsin B) Fusion->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Tubulin Tubulin Polymerization MMAE_release->Tubulin Inhibition Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Cell_cycle_arrest G2/M Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

Synthesis_Workflow start Starting Materials (Amino-PEG4, Val, Cit, PAB, MMAE) step1 Peptide Coupling: Valine + Citrulline start->step1 step2 Linker Assembly: Val-Cit + PAB step1->step2 step3 PEGylation: Linker + Amino-PEG4 step2->step3 step4 Payload Conjugation: PEG-Linker + MMAE step3->step4 purification Purification (HPLC) step4->purification final_product This compound purification->final_product

Caption: A representative workflow for the synthesis of the conjugate.

References

In-Depth Technical Guide: Storage and Handling of Amino-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling procedures for the antibody-drug conjugate (ADC) linker-payload, Amino-PEG4-Val-Cit-PAB-MMAE. Adherence to these recommendations is critical to ensure the compound's stability, integrity, and safe use in research and drug development applications.

Compound Overview

This compound is a key component in the construction of ADCs. It comprises a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a self-immolative para-aminobenzyl (PAB) spacer, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE). The linker system is designed to be stable in systemic circulation and to release the MMAE payload upon internalization into target tumor cells.

Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage and shipping conditions for the compound in its solid form.

ParameterRecommendationNotes
Storage Temperature -20°CLong-term storage at this temperature is recommended to maintain the stability of the solid compound.
Shipping Temperature Ambient or 4°CShort-term shipping at these temperatures is acceptable.
Storage Environment Store in a tightly sealed container.Protect from moisture and light.

Handling and Reconstitution

Due to the cytotoxic nature of MMAE and the sensitivity of the overall molecule, careful handling and reconstitution procedures must be followed.

Handling Solid Compound
  • Engineering Controls : Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of any airborne particles.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Weighing and Aliquoting : When preparing aliquots, do so in a controlled environment to minimize exposure and contamination. It is advisable to aliquot the necessary amount for immediate use to avoid repeated freeze-thaw cycles of stock solutions.

Reconstitution and Solution Stability

This compound is soluble in several organic solvents. However, it is important to note that the compound is unstable in solution, and it is strongly recommended to use freshly prepared solutions for experiments.

The following table provides solubility information and a detailed protocol for preparing a working solution for in vivo studies.

SolventSolubilityNotes
DMSO SolubleDimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions.
DCM SolubleDichloromethane (DCM) can also be used.
DMF SolubleDimethylformamide (DMF) is another suitable solvent.

Experimental Protocol: Preparation of a Working Solution for In Vivo Studies

This protocol describes the preparation of a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution : Dissolve this compound in DMSO to create a concentrated stock solution.

  • Add PEG300 : In a separate tube, add the required volume of PEG300. To this, add the appropriate volume of the DMSO stock solution and mix thoroughly.

  • Add Tween-80 : Add the required volume of Tween-80 to the DMSO/PEG300 mixture and mix until a homogenous solution is formed.

  • Add Saline : Finally, add the required volume of saline to the mixture and mix gently to obtain the final working solution.

Note: It is crucial to add the components in the specified order to ensure proper dissolution and stability of the final formulation.

Safety Precautions

Given the potent cytotoxicity of MMAE, stringent safety measures must be implemented during handling.

  • Hazard Identification : this compound should be handled as a hazardous compound. Avoid inhalation, and prevent contact with skin and eyes.

  • Personal Protective Equipment (PPE) : A detailed list of recommended PPE is provided in the diagram below.

  • Spill and Exposure Procedures : In case of a spill, decontaminate the area using an appropriate method for cytotoxic agents. If skin or eye contact occurs, immediately flush the affected area with copious amounts of water and seek medical attention.

Visual Guides

The following diagrams illustrate the recommended workflows for handling and the necessary safety precautions.

Storage_and_Handling_Workflow Workflow for Storage and Handling of this compound cluster_receipt Receiving cluster_storage Storage cluster_preparation Preparation for Use cluster_use Experimental Use receive Receive Compound store Store at -20°C Protect from light and moisture receive->store Upon Arrival weigh Weigh Solid in Ventilated Enclosure store->weigh For Experiment reconstitute Reconstitute in DMSO (Prepare Freshly) weigh->reconstitute prepare_working Prepare Working Solution reconstitute->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Recommended workflow from receiving to experimental use.

Safety_Precautions Safety Precautions for Handling this compound cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures lab_coat Lab Coat gloves Chemical-Resistant Gloves goggles Safety Goggles with Side Shields fume_hood Use in a Ventilated Enclosure (e.g., Fume Hood) avoid_inhalation Avoid Inhalation of Dust avoid_contact Avoid Skin and Eye Contact spill Spill: Decontaminate Area skin_contact Skin Contact: Wash with Water seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact Eye Contact: Flush with Water eye_contact->seek_medical handling_root handling_root->fume_hood handling_root->avoid_inhalation handling_root->avoid_contact ppe_root ppe_root->lab_coat ppe_root->gloves ppe_root->goggles emergency_root emergency_root->spill emergency_root->skin_contact emergency_root->eye_contact

Caption: Key safety precautions and required PPE.

Methodological & Application

Application Notes and Protocols for Amino-PEG4-Val-Cit-PAB-MMAE Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of the Amino-PEG4-Val-Cit-PAB-MMAE linker-payload to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.

The this compound is a sophisticated ADC linker system. It comprises a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker for selective payload release within the tumor cell, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent anti-mitotic agent, monomethyl auristatin E (MMAE).[1][2] Conjugation is typically achieved through the reaction of the terminal amino group of the PEG spacer with activated carboxylic acid groups on the antibody, often by targeting solvent-accessible lysine (B10760008) residues.

Mechanism of Action

The therapeutic efficacy of an ADC hinges on its ability to selectively deliver a potent cytotoxic payload to cancer cells. The mechanism of action for an ADC conjugated with this compound involves several key steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment and the presence of lysosomal proteases, such as cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[3]

  • Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the unmodified and highly potent MMAE payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: MMAE, a potent tubulin inhibitor, disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[1][4][5]

Diagram: Mechanism of Action of MMAE-based ADC

MMAE ADC Mechanism of Action Mechanism of Action of MMAE-based Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Cancer_Cell Cancer Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Intracellular trafficking and mechanism of action of an MMAE-based ADC.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

This protocol describes the preparation of the antibody for conjugation by buffer exchange to an appropriate reaction buffer.

Materials:

  • Monoclonal antibody (mAb) in a storage buffer

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.5

  • Desalting columns (e.g., spin columns with a suitable molecular weight cutoff)

  • Microcentrifuge

Procedure:

  • Equilibrate Desalting Column: Equilibrate a desalting column by washing it five times with 1 mL of Reaction Buffer. After each wash, centrifuge the column at 1,000 x g for 1 minute and discard the flow-through.

  • Prepare Antibody: Prepare 1 mg of the antibody in a volume of 0.5-1.0 mL.

  • Buffer Exchange: Load the antibody solution onto the equilibrated desalting column.

  • Centrifuge: Centrifuge the column at 1,000 x g for 2 minutes to elute the antibody in the Reaction Buffer.

  • Determine Concentration: Measure the concentration of the buffer-exchanged antibody using a spectrophotometer at 280 nm. The antibody is now ready for conjugation.

Protocol 2: Lysine-Based Antibody Conjugation with this compound

This protocol outlines the conjugation of the pre-activated this compound to the antibody via lysine residues.

Materials:

  • Prepared antibody in Reaction Buffer (from Protocol 1)

  • This compound with a reactive N-hydroxysuccinimide (NHS) ester group (pre-activated)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Prepare Drug-Linker Stock Solution: Dissolve the pre-activated this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Initiate Conjugation: Add a 10-fold molar excess of the drug-linker stock solution to the prepared antibody. Gently mix by pipetting.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purify ADC: Remove unreacted drug-linker and other small molecules by buffer exchanging the ADC into a suitable storage buffer (e.g., PBS) using an equilibrated desalting column as described in Protocol 1.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This section provides protocols for determining the Drug-to-Antibody Ratio (DAR) and assessing the purity of the ADC.

3.1. DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a standard method for determining the DAR of ADCs, as it separates species based on the hydrophobicity conferred by the conjugated drug-linker.[6][7]

Materials:

  • Purified ADC sample

  • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.

  • Sample Preparation: If necessary, perform a buffer exchange of the ADC sample into Mobile Phase A.

  • Injection: Inject 10-50 µg of the ADC sample onto the column.

  • Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR1, DAR2, etc.). Calculate the average DAR using the following formula:

    Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of conjugated drugs.[8]

3.2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC

SEC separates molecules based on their size and is used to determine the presence of aggregates in the ADC preparation.

Materials:

  • Purified ADC sample

  • Mobile Phase: PBS, pH 7.4

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the HPLC system and SEC column with the Mobile Phase.

  • Injection: Inject 20-50 µg of the ADC sample onto the column.

  • Elution: Perform an isocratic elution with the Mobile Phase.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomeric ADC and any high molecular weight species (aggregates). Calculate the percentage of monomer and aggregates.

3.3. DAR Confirmation by Mass Spectrometry (MS)

LC-MS provides a precise determination of the molecular weight of the different ADC species, confirming the DAR.[9][10][11]

Procedure:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectrum.[9]

  • LC-MS Analysis: Analyze the prepared sample using a high-resolution mass spectrometer coupled with an appropriate liquid chromatography system (e.g., reversed-phase).

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species. The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody.[12]

Diagram: Experimental Workflow for ADC Conjugation and Characterization

ADC Workflow General Workflow for ADC Preparation and Characterization cluster_char Characterization Methods Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Conjugation 2. Lysine-Based Conjugation Reaction Antibody_Prep->Conjugation Purification 3. ADC Purification (Desalting/SEC) Conjugation->Purification Characterization 4. ADC Characterization Purification->Characterization HIC HIC-HPLC (DAR Determination) Characterization->HIC SEC SEC-HPLC (Purity/Aggregation) Characterization->SEC MS Mass Spectrometry (DAR Confirmation) Characterization->MS Binding_Assay Antigen Binding Assay (e.g., ELISA) Characterization->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Characterization->Cytotoxicity_Assay

Caption: A streamlined workflow for the conjugation and characterization of ADCs.

Data Presentation

Table 1: Representative Quantitative Data for ADC Characterization

ParameterMethodTypical Result
Average Drug-to-Antibody Ratio (DAR) HIC-HPLC3.5 - 4.0
Mass Spectrometry3.6
Purity (Monomer Content) SEC-HPLC> 95%
Aggregate Content SEC-HPLC< 5%
Antigen Binding Affinity (KD) ELISA / SPRComparable to unconjugated mAb
In Vitro Cytotoxicity (IC50) Cell-based AssayLow nanomolar range

Troubleshooting

Table 2: Troubleshooting Guide for ADC Conjugation and Characterization

IssuePossible Cause(s)Suggested Solution(s)
Low DAR - Insufficient molar excess of drug-linker- Suboptimal reaction pH- Inactive drug-linker- Increase the molar ratio of the drug-linker to the antibody.- Ensure the reaction buffer pH is between 8.0 and 9.0 for efficient lysine conjugation.- Use a fresh, properly stored stock of the activated drug-linker.
High DAR / Aggregation - Excessive molar excess of drug-linker- High antibody concentration- Hydrophobicity of the drug-linker- Decrease the molar ratio of the drug-linker.- Perform the conjugation at a lower antibody concentration.- Optimize the purification process to remove aggregates (e.g., preparative SEC).
Poor Peak Resolution in HIC - Inappropriate gradient or mobile phases- Column degradation- Optimize the salt gradient and mobile phase composition.- Use a new or thoroughly cleaned HIC column.
Inconsistent Results - Variability in antibody preparation- Inconsistent reaction conditions- Ensure consistent antibody concentration and buffer exchange.- Precisely control reaction time, temperature, and mixing.
Loss of Antibody Binding - Conjugation at or near the antigen-binding site- Consider site-specific conjugation methods if lysine conjugation impacts binding.

References

Application Notes and Protocols for Cysteine-Based Conjugation with Amino-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. One of the most common and well-established methods for ADC production is through the conjugation of a drug-linker to cysteine residues within the antibody.[2][3]

This document provides detailed application notes and protocols for the cysteine-based conjugation of the linker-payload Amino-PEG4-Val-Cit-PAB-MMAE to a monoclonal antibody. The this compound linker system incorporates several key features: a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent anti-mitotic agent, monomethyl auristatin E (MMAE).[][5] Upon internalization into the target cancer cell, the Val-Cit linker is cleaved within the lysosome, releasing the MMAE payload to induce cell cycle arrest and apoptosis.[6][7]

These protocols will guide researchers through the essential steps of antibody reduction, conjugation, purification, and characterization, as well as provide methods for evaluating the in vitro efficacy of the resulting ADC.

Data Presentation

Table 1: Key Parameters and Expected Outcomes for Cysteine-Based ADC Production
ParameterTypical Value / RangeMethod of DeterminationSignificance
Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, RP-HPLC, UV-Vis SpectroscopyA critical quality attribute that directly impacts the potency and therapeutic index of the ADC. A DAR of 2-4 is often considered optimal.[1][8]
Conjugation Efficiency > 90%SDS-PAGE, HIC-HPLCIndicates the percentage of antibody that has been successfully conjugated with the drug-linker.
Monomeric ADC Purity > 95%Size Exclusion Chromatography (SEC)High monomer content is crucial to avoid potential immunogenicity and altered pharmacokinetic profiles caused by aggregates.[9]
Residual Free Drug-Linker < 1%RP-HPLCMinimizing unconjugated drug-linker is essential to reduce off-target toxicity.[10]
In Vitro Potency (IC₅₀) Varies by cell line and antigen expressionMTT, XTT, or other cell viability assaysMeasures the concentration of ADC required to inhibit the growth of 50% of target cells, indicating the biological activity of the conjugate.[11][12]

Experimental Protocols

Protocol 1: Partial Reduction of Interchain Disulfide Bonds in the Antibody

This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation. The number of available cysteines can be controlled by modulating the molar excess of the reducing agent and the reaction conditions.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM)[3]

  • Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4

  • Desalting columns (e.g., G-25)[13]

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Addition of Reducing Agent: Add a calculated amount of TCEP or DTT to the mAb solution. A molar excess of 2-5 equivalents of reducing agent per mole of antibody is a good starting point for achieving a target DAR of 2-4.[13]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[13] The incubation time and temperature can be optimized to control the extent of reduction.[14]

  • Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column. The column should be equilibrated with the conjugation buffer (see Protocol 2).

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol outlines the conjugation of the maleimide-activated drug-linker to the free sulfhydryl groups of the reduced antibody.

Materials:

  • Reduced mAb from Protocol 1

  • Maleimide-activated this compound (vcMMAE) dissolved in a compatible organic solvent (e.g., DMSO)[5]

  • Conjugation Buffer: PBS, pH 7.0-7.4

  • Quenching Solution: N-acetylcysteine or cysteine solution (100-fold molar excess over the drug-linker)

Procedure:

  • Drug-Linker Preparation: Prepare a stock solution of the maleimide-activated vcMMAE in DMSO.

  • Conjugation Reaction: Add a slight molar excess (e.g., 1.2-1.5 equivalents per available sulfhydryl group) of the vcMMAE solution to the reduced mAb. Perform the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.[13]

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted maleimide (B117702) groups. Incubate for 30 minutes.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unconjugated drug-linker, aggregates, and other impurities.

Materials:

  • Crude ADC solution from Protocol 2

  • Purification Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system and column[15]

  • Hydrophobic Interaction Chromatography (HIC) system and column (optional, for separating different DAR species)[16]

Procedure:

  • SEC Purification: Load the crude ADC solution onto an SEC column pre-equilibrated with the purification buffer. Collect the fractions corresponding to the monomeric ADC peak. This step effectively removes unconjugated drug-linker and high molecular weight aggregates.[15]

  • (Optional) HIC for DAR Species Separation: For more homogeneous ADC preparations, different DAR species can be separated using HIC. A salt gradient (e.g., ammonium (B1175870) sulfate) is typically used to elute species with varying degrees of hydrophobicity, which correlates with the DAR.[16][17]

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods for characterizing the purified ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • HIC-HPLC: This is a common method to determine the distribution of different drug-loaded species. The weighted average of the peak areas corresponding to different DARs gives the average DAR.[8]

    • RP-HPLC: The ADC can be reduced to separate the light and heavy chains. The relative peak areas of the conjugated and unconjugated chains can be used to calculate the DAR.[18]

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of the antibody and the drug can be determined, and the DAR calculated.

  • Purity and Aggregation Analysis:

    • SEC-HPLC: Used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[15]

  • Confirmation of Conjugation:

    • SDS-PAGE: Analysis under reducing and non-reducing conditions can confirm the covalent attachment of the drug-linker to the antibody.

    • Mass Spectrometry: Intact mass analysis can confirm the molecular weight of the different DAR species.[19]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the potency of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and a relevant cytotoxic agent control in complete medium. Replace the old medium with the medium containing the test articles.[20]

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting model (e.g., four-parameter logistic regression).[11]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_assay Functional Assay mAb Monoclonal Antibody reduction Partial Reduction (TCEP/DTT) mAb->reduction conjugation_step Conjugation Reaction reduction->conjugation_step vcMMAE This compound vcMMAE->conjugation_step quench Quenching (N-acetylcysteine) conjugation_step->quench sec SEC Purification quench->sec hic HIC (Optional) sec->hic dar DAR Analysis (HIC/RP-HPLC) hic->dar purity Purity/Aggregation (SEC) hic->purity ms Mass Spectrometry hic->ms cytotoxicity In Vitro Cytotoxicity (MTT Assay) hic->cytotoxicity

Caption: Experimental workflow for cysteine-based ADC production.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage 4. Proteolytic Cleavage MMAE Released MMAE Cleavage->MMAE 5. Payload Release Tubulin Tubulin Polymerization MMAE->Tubulin 6. Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action for a vcMMAE-based ADC.

References

Application Notes and Protocols for Lysine-Based Antibody-Drug Conjugates using Amino-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of antibody-drug conjugates (ADCs) using lysine-based conjugation with the Amino-PEG4-Val-Cit-PAB-MMAE linker-payload.

Introduction

Antibody-drug conjugates are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] Lysine-based conjugation is a well-established and widely used method for attaching drug-linkers to antibodies.[][4] This method utilizes the solvent-accessible ε-amino groups of lysine (B10760008) residues on the antibody surface as conjugation sites.[4][5] While this approach is robust and does not require antibody engineering, it typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[][4][6]

The this compound is a cleavable linker-drug construct designed for ADC development.[7][8][9] It consists of:

  • Amino-PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility.[8][9]

  • Val-Cit: A valine-citrulline dipeptide that is a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[10][11]

  • PAB: A p-aminobenzylcarbamate self-immolative spacer that releases the unmodified payload upon cleavage of the Val-Cit linker.[11][12]

  • MMAE: Monomethyl auristatin E, a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[2][]

This document provides detailed protocols for the conjugation of this linker-payload to an antibody, followed by characterization of the resulting ADC.

Data Presentation

Table 1: Representative ADC Conjugation and Characterization Data
ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR) 3.5Hydrophobic Interaction Chromatography (HIC-HPLC)
Conjugation Efficiency >95%UV-Vis Spectroscopy
Monomer Purity >98%Size Exclusion Chromatography (SEC-HPLC)
Free Drug Level <1%Reversed-Phase Chromatography (RP-HPLC)
Endotoxin Level <0.5 EU/mgLAL Test
Table 2: Representative In Vitro Cytotoxicity Data
Cell LineTarget Antigen ExpressionADC IC50 (nM)Free MMAE IC50 (nM)
BT-474 High5.20.8
SK-BR-3 High8.70.9
MCF-7 Low/Negative>10001.2
MDA-MB-468 Negative>10001.5
Table 3: Representative In Vivo Efficacy Data (Xenograft Model)
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Unconjugated Antibody 1015
ADC 165
ADC 392
ADC 1098

Mandatory Visualizations

cluster_workflow Experimental Workflow Antibody_Preparation Antibody Preparation Conjugation Conjugation Reaction Antibody_Preparation->Conjugation Linker_Payload_Activation Linker-Payload Activation Linker_Payload_Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization In_Vitro_Assays In Vitro Assays Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies

Caption: A high-level overview of the experimental workflow for ADC generation and evaluation.

cluster_moa Mechanism of Action ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Cleavage 4. Cathepsin B cleaves Val-Cit linker Trafficking->Cleavage Release 5. Self-immolation of PAB spacer releases MMAE Cleavage->Release Apoptosis 6. MMAE binds to tubulin, leading to cell cycle arrest and apoptosis Release->Apoptosis

Caption: The intracellular mechanism of action for a Val-Cit-PAB-MMAE ADC.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation via Lysine Residues

Objective: To conjugate the this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., PBS with 5% DMF, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Activation of this compound: a. Dissolve this compound, NHS, and DCC in anhydrous DMF at a molar ratio of 1:1.2:1.2. b. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. c. Monitor the reaction by TLC or HPLC.

  • Antibody Preparation: a. Buffer exchange the mAb into the conjugation buffer. b. Adjust the mAb concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Add the activated linker-payload solution to the mAb solution at a molar ratio of 5-10 moles of linker-payload per mole of mAb. b. Gently mix and incubate the reaction at room temperature for 2-4 hours.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the ADC: a. Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or tangential flow filtration. b. Alternatively, perform dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: a. Determine the protein concentration (e.g., by A280 measurement) and the average DAR. b. Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Objective: To estimate the average number of drug molecules conjugated per antibody.

Materials:

  • Purified ADC sample

  • Unconjugated mAb sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the ADC and unconjugated mAb at 280 nm and the wavelength of maximum absorbance for the drug (e.g., ~248 nm for MMAE).

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the following equations:

    • AADC, 280nm = (εAb, 280nm * CAb) + (εDrug, 280nm * CDrug)

    • AADC, drug λmax = (εAb, drug λmax * CAb) + (εDrug, drug λmax * CDrug)

  • Solve the system of equations for CAb and CDrug.

  • Calculate the DAR as the molar ratio of the drug to the antibody: DAR = CDrug / CAb.

Protocol 3: Characterization of ADC by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the DAR and the distribution of different drug-loaded species.

Materials:

  • Purified ADC sample

  • HIC-HPLC system with a suitable column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species with higher DAR will be more hydrophobic and elute later.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR using the following formula:

    • Average DAR = Σ(Peak Arean * n) / Σ(Peak Arean)

    • where 'n' is the number of drugs conjugated for each peak.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated mAb, and free drug (MMAE)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated mAb, and free drug.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Plot the cell viability versus the concentration of the test article and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 5: In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of the ADC in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells that express the target antigen

  • ADC, unconjugated mAb, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant the tumor cells subcutaneously into the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups.

  • Administer the ADC, unconjugated mAb, or vehicle control intravenously at the desired doses and schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. Monomethyl auristatin E (MMAE) is a widely used cytotoxic payload in ADCs, known for its potent anti-mitotic activity.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[2] An optimal DAR ensures effective delivery of the cytotoxic payload to target cells, while a high DAR can lead to instability, aggregation, and off-target toxicity.[3][4] This document provides detailed application notes and protocols for the two most common and robust methods for determining the DAR of MMAE ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mechanism of Action of MMAE ADCs

MMAE-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis.[5] Inside the cell, the linker connecting MMAE to the antibody is cleaved, releasing the potent MMAE payload.[5] MMAE then disrupts the cellular microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[6][7]

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MMAE-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Endocytosis/ Internalization Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release MMAE Release (Linker Cleavage) Lysosome->MMAE_release Tubulin Tubulin Dimer MMAE_release->Tubulin Inhibition CellCycleArrest G2/M Phase Cell Cycle Arrest MMAE_release->CellCycleArrest Disruption of Microtubules Microtubule Microtubule Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of an MMAE-ADC.

Experimental Workflow for DAR Determination

The selection of a method for DAR determination depends on various factors, including the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution of drug-loaded species), and the available instrumentation. The following diagram illustrates a general workflow for DAR analysis.

DAR_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis ADC_Sample Purified MMAE-ADC Sample Buffer_Exchange Buffer Exchange / Desalting (if necessary) ADC_Sample->Buffer_Exchange HIC Hydrophobic Interaction Chromatography (HIC-HPLC) Buffer_Exchange->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Buffer_Exchange->LCMS Peak_Integration Chromatogram Peak Integration HIC->Peak_Integration Deconvolution Mass Spectra Deconvolution LCMS->Deconvolution DAR_Calc Average DAR Calculation and Drug Load Distribution Peak_Integration->DAR_Calc Deconvolution->DAR_Calc

General workflow for DAR determination.

Quantitative Data Summary

The following tables summarize representative data for the distribution of drug-loaded species and the calculated average DAR for a typical MMAE ADC analyzed by HIC-HPLC and LC-MS.

Table 1: Representative HIC-HPLC Data for an MMAE ADC

Drug-Loaded Species (DAR)Retention Time (min)Peak Area (%)
05.25.5
28.120.1
410.550.3
612.321.0
813.83.1
Average DAR 4.0

Table 2: Representative LC-MS Data for an MMAE ADC (Reduced and Deglycosylated)

SpeciesObserved Mass (Da)Relative Abundance (%)
Light Chain (LC)23,500100
Heavy Chain (HC)50,20010.2
HC + 1 MMAE51,55045.5
HC + 2 MMAE52,90038.8
HC + 3 MMAE54,2505.5
Average DAR 3.8

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination

HIC separates ADC species based on their hydrophobicity.[] Since MMAE is a hydrophobic molecule, ADC species with a higher number of conjugated MMAE molecules will be more hydrophobic and thus have a longer retention time on the HIC column.[9] The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[10]

Materials:

  • Purified MMAE ADC sample

  • HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)[11]

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[11]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 25% Isopropanol (v/v)[11]

Protocol:

  • Sample Preparation: Dilute the purified ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 0.8 mL/min[11]

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm and 254 nm[11]

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      12 100
      15 100
      15.1 0

      | 20 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR 0, 2, 4, 6, 8).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

HIC_Principle cluster_column HIC Column cluster_elution Elution Profile p1 p2 p3 p4 Low_Salt Decreasing Salt Gradient (Elution) p4->Low_Salt Elution_Order DAR 0 -> DAR 2 -> DAR 4 -> DAR 6 -> DAR 8 ADC_Mix ADC Mixture (DAR 0, 2, 4, 6, 8) High_Salt High Salt Buffer (Binding) ADC_Mix->High_Salt High_Salt->p1 Hydrophobic Interaction Low_Salt->Elution_Order Sequential Elution (Increasing Hydrophobicity)

Principle of HIC for ADC separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination

LC-MS provides a direct measurement of the molecular weights of the ADC species, allowing for accurate DAR determination. For cysteine-linked ADCs, the analysis is often performed after reduction of the interchain disulfide bonds to separate the light and heavy chains.

Materials:

  • Purified MMAE ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Deglycosylating enzyme (e.g., PNGase F) (optional, but recommended to simplify spectra)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)[12]

  • Reversed-Phase (RP) Column (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Protocol:

  • Sample Preparation (Reduction and Deglycosylation):

    • To 20 µL of the ADC sample (1 mg/mL), add 2 µL of 1 M DTT.

    • Incubate at 37 °C for 30 minutes.

    • (Optional) Add 1 µL of PNGase F and incubate at 37 °C for 1 hour.

  • LC-MS Method:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 80 °C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 25
      15 55
      16 90
      18 90
      18.1 25

      | 25 | 25 |

    • MS Detection:

      • Mode: Positive Ion Electrospray

      • Mass Range: 500 - 4000 m/z

  • Data Analysis:

    • Deconvolute the mass spectra of the heavy chain peaks to obtain the zero-charge masses of the unconjugated and conjugated heavy chain species.

    • Calculate the relative abundance of each heavy chain species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Relative Abundance of each HC species × Number of MMAE on HC) / 100

Conclusion

Accurate and reproducible determination of the drug-to-antibody ratio is essential for the successful development and manufacturing of MMAE ADCs. HIC-HPLC and LC-MS are powerful and complementary techniques that provide detailed information on the average DAR and the distribution of drug-loaded species. The protocols outlined in this document provide a robust framework for the characterization of MMAE ADCs, ensuring the generation of high-quality data to support regulatory filings and ensure product quality.

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates with Valine-Citrulline Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload.[1] A critical component of an ADC is the linker, which connects the antibody and the payload.[2] The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized protease-cleavable linker in both clinically approved and investigational ADCs.[3][] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3][] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.[6]

The complex structure of ADCs necessitates a comprehensive suite of analytical techniques to ensure their quality, efficacy, and safety.[7] This document provides detailed application notes and protocols for the essential analytical characterization of ADCs featuring Val-Cit linkers.

Key Analytical Characterization Assays

The characterization of Val-Cit ADCs involves a multi-faceted approach to assess critical quality attributes, including drug-to-antibody ratio (DAR), linker stability, payload release, and overall structural integrity.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical parameter that influences the efficacy and toxicity of an ADC.[8][9] It represents the average number of drug molecules conjugated to a single antibody. Several techniques can be employed for DAR determination, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most prominent.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity.[8] Since the cytotoxic payloads are typically hydrophobic, the retention time on the HIC column increases with the number of conjugated drug molecules.[8][10] This allows for the resolution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[11]

Protocol: DAR Determination by HIC

Objective: To determine the average DAR and the distribution of drug-loaded species of a Val-Cit ADC.

Materials:

  • Val-Cit ADC sample

  • HIC column (e.g., Butyl-NPR, Phenyl-5PW)[11]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7)[8]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7)[8]

  • HPLC or UPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.

  • Identify the peaks corresponding to different DAR species based on their retention times (higher DAR elutes later).

  • Calculate the relative peak area for each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

Mass Spectrometry (MS)

MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for DAR determination.[12] It provides a direct measurement of the mass of the intact ADC and its subunits (light chain and heavy chain), allowing for the precise determination of the number of conjugated payloads.[9]

Protocol: DAR Determination by LC-MS

Objective: To determine the average DAR by measuring the mass of the intact or reduced ADC.

Materials:

  • Val-Cit ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT) for subunit analysis

  • LC-MS system (e.g., Q-TOF or Orbitrap)[7]

  • Reverse-phase (RP) HPLC column

Procedure (Intact Mass Analysis):

  • Desalt the ADC sample.

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum of the intact ADC.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each DAR species.

  • Calculate the average DAR based on the relative abundance of each species.

Procedure (Reduced Mass Analysis):

  • Reduce the interchain disulfide bonds of the ADC using a reducing agent like DTT.

  • Separate the light and heavy chains using RP-HPLC.

  • Analyze the eluting chains by MS.

  • Determine the mass of the unconjugated and conjugated light and heavy chains.

  • Calculate the number of payloads on each chain and subsequently the overall DAR.

Table 1: Comparison of Techniques for DAR Determination

TechniquePrincipleAdvantagesDisadvantages
HIC Separation based on hydrophobicity.Robust, good for routine analysis, provides distribution of DAR species.[8][11]Indirect measurement, resolution can be challenging, incompatible with MS.[11]
LC-MS Separation by chromatography and mass determination.Provides accurate mass, can identify conjugation sites, high sensitivity.[9][12]Can be complex, requires specialized equipment, potential for ion suppression.

Logical Relationship of DAR Analysis Techniques

ADC Val-Cit ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC->LCMS Avg_DAR_Dist Average DAR & Distribution HIC->Avg_DAR_Dist LCMS->Avg_DAR_Dist Accurate_Mass Accurate Mass & Site Occupancy LCMS->Accurate_Mass cluster_cell Target Cancer Cell Antigen Target Antigen Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome Fusion CathepsinB Cathepsin B Payload Released Payload CathepsinB->Payload Linker Cleavage CellDeath Cell Death Payload->CellDeath Induces ADC ADC ADC->Antigen Binding cluster_unconjugated Unconjugated Payload Analysis cluster_conjugated Conjugated Payload Analysis Plasma Plasma Sample Extraction Protein Precipitation / SPE Plasma->Extraction Capture Affinity Capture Plasma->Capture LCMS1 LC-MS/MS Analysis Extraction->LCMS1 Quant1 Quantification LCMS1->Quant1 Cleavage Enzymatic Cleavage Capture->Cleavage LCMS2 LC-MS/MS Analysis Cleavage->LCMS2 Quant2 Quantification LCMS2->Quant2

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Val-Cit-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. A common and effective ADC design utilizes a cleavable valine-citrulline (Val-Cit) linker to conjugate the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the intracellular release of MMAE.

Upon release, MMAE disrupts the microtubule network, a critical component of the cellular cytoskeleton, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death). The targeted delivery of MMAE via an antibody specific to a tumor-associated antigen allows for a high concentration of the cytotoxic payload within cancer cells while sparing healthy tissues.

Accurate and reproducible in vitro cytotoxicity assays are fundamental to the preclinical development and characterization of Val-Cit-MMAE ADCs. These assays are crucial for determining the potency (e.g., half-maximal inhibitory concentration, IC50), specificity, and mechanism of action of ADC candidates. This document provides detailed protocols for three commonly employed in vitro cytotoxicity assays: the MTS assay (metabolic activity), the LDH release assay (membrane integrity), and the Caspase-Glo® 3/7 assay (apoptosis induction).

Mechanism of Action of Val-Cit-MMAE ADCs

The cytotoxic effect of a Val-Cit-MMAE ADC is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Val-Cit linker. This releases the active MMAE payload into the cytoplasm. Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle, which is essential for cell division. This disruption triggers a prolonged mitotic arrest, ultimately leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and culminating in cell death.

dot

Val-Cit-MMAE_ADC_Mechanism_of_Action cluster_cell Cytoplasm ADC Val-Cit-MMAE ADC TumorCell Tumor Cell ADC->TumorCell Binding Internalization Receptor-Mediated Endocytosis TumorCell->Internalization Antigen Tumor Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Free_MMAE Free MMAE Lysosome->Free_MMAE Linker Cleavage by Cathepsin B Tubulin Tubulin Free_MMAE->Tubulin Binding & Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of a Val-Cit-MMAE ADC.

Data Presentation: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs

The following table summarizes the in vitro cytotoxicity of various Val-Cit-MMAE ADCs against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

ADC (Target Antigen)Cell LineCancer TypeTarget ExpressionIC50 (ng/mL)IC50 (nM)Reference
Trastuzumab-vc-MMAE (HER2)SK-BR-3Breast CancerHigh-0.151[1]
Trastuzumab-vc-MMAE (HER2)BT-474Breast CancerHigh--[2]
Trastuzumab-vc-MMAE (HER2)NCI-N87Gastric CancerHigh--[1]
Trastuzumab-vc-MMAE (HER2)HCC1954Breast CancerHigh--[3]
Trastuzumab-vc-MMAE (HER2)MCF-7Breast CancerLow/Negative>10,000>66.7[3][4]
Brentuximab vedotin (CD30)L-428Hodgkin LymphomaPositive--
Brentuximab vedotin (CD30)HDLM-2Hodgkin LymphomaPositive--
Brentuximab vedotin (CD30)Karpas 299Anaplastic Large Cell LymphomaPositive--
Polatuzumab vedotin (CD79b)SU-DHL-4Diffuse Large B-Cell LymphomaPositive--[5]
Polatuzumab vedotin (CD79b)OCI-Ly10Diffuse Large B-Cell LymphomaPositive--[5]
Polatuzumab vedotin (CD79b)ToledoDiffuse Large B-Cell LymphomaPositive--[5]
Anti-TF-vc-MMAE (Tissue Factor)BxPC-3Pancreatic CancerPositive-0.97[6]
Anti-TF-vc-MMAE (Tissue Factor)PSN-1Pancreatic CancerPositive-0.99[6]
Anti-TF-vc-MMAE (Tissue Factor)Capan-1Pancreatic CancerPositive-1.10[6]
Free MMAESK-BR-3Breast CancerN/A-3.27[7]
Free MMAEHEK293Embryonic KidneyN/A-4.24[7]

Experimental Protocols

MTS Cell Viability Assay

Principle: The MTS assay is a colorimetric method for assessing cell metabolic activity. The tetrazolium salt MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is reduced by NADPH or NADH-dependent dehydrogenase enzymes in metabolically active cells to a soluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells in the culture and is quantified by measuring the absorbance at 490-500 nm.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Val-Cit-MMAE ADC and control antibody

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells only" (untreated control) and "medium only" (blank) controls.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the Val-Cit-MMAE ADC and a control antibody in complete culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.

    • Carefully remove the medium from the wells and add 100 µL of the ADC dilutions or control solutions to the appropriate wells.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the % viability against the log of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

dot

MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_ADC Prepare Serial Dilutions of ADC Incubate_Overnight->Prepare_ADC Treat_Cells Treat Cells with ADC Incubate_Overnight->Treat_Cells Prepare_ADC->Treat_Cells Incubate_Treatment Incubate for 72-96 hours Treat_Cells->Incubate_Treatment Add_MTS Add MTS Reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance (490 nm) Incubate_MTS->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTS cell viability assay.

LDH Release Assay

Principle: The Lactate (B86563) Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which in turn is proportional to the number of lysed cells.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Val-Cit-MMAE ADC and control antibody

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and ADC Treatment:

    • Follow steps 1 and 2 of the MTS assay protocol to seed and treat the cells with the ADC.

  • Preparation of Controls:

    • Spontaneous LDH Release (Untreated Cells): Wells with cells treated only with culture medium.

    • Maximum LDH Release: Wells with untreated cells to which a lysis buffer (provided in the kit) is added 45 minutes before the end of the incubation period.

    • Medium Background: Wells containing only culture medium.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium background" wells from all other absorbance readings.

    • Calculate the percentage of cytotoxicity for each treatment condition:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

    • Plot the % cytotoxicity against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Caspase-Glo® 3/7 Assay

Principle: The Caspase-Glo® 3/7 Assay is a luminescent method for measuring the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD sequence, which is a target for cleavage by caspases-3 and -7. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • White-walled 96-well plates

  • Val-Cit-MMAE ADC and control antibody

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and ADC Treatment:

    • Follow steps 1 and 2 of the MTS assay protocol to seed and treat the cells with the ADC in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the desired incubation period (typically 24-72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "medium only" wells from all other readings.

    • Normalize the luminescence signal of the treated cells to that of the untreated control cells to determine the fold-increase in caspase-3/7 activity.

    • Plot the fold-increase in caspase activity against the ADC concentration.

Signaling Pathway for MMAE-Induced Apoptosis

MMAE-induced disruption of microtubule dynamics leads to a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest activates a complex signaling cascade that ultimately converges on the intrinsic pathway of apoptosis. Key events include the activation of the spindle assembly checkpoint, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bim, Bad) and the inhibition of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][8][9][10][11]

dot

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation G2M_Arrest->Bcl2_Family Bcl2_Inhibition Inhibition of Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_Family->Bcl2_Inhibition Bax_Bak_Activation Activation of Pro-apoptotic (Bax, Bak) Bcl2_Family->Bax_Bak_Activation Mitochondria Mitochondria Bcl2_Inhibition->Mitochondria Bax_Bak_Activation->Mitochondria Pore Formation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis Cleavage of Cellular Substrates PARP_Cleavage->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Application Notes and Protocols for the Development of ADCs for Solid Tumors Using Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2] A critical component of ADC design is the linker that connects the antibody to the payload. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon specific triggers within the tumor microenvironment or inside cancer cells, thereby maximizing efficacy while minimizing off-target toxicity.[3][4] These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of ADCs for solid tumors that utilize cleavable linker technology.

I. Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers exploit the unique physiological and biochemical characteristics of the tumor microenvironment and intracellular compartments. The three main classes of cleavable linkers are:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is specifically cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[5] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[1]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[1]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents, such as glutathione (B108866) (GSH), which are found at significantly higher levels inside tumor cells compared to the bloodstream.[5]

The choice of linker is critical and depends on the antibody, payload, and the specific characteristics of the target tumor. A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly important in treating heterogeneous solid tumors.[6][7]

II. Quantitative Data on Approved ADCs with Cleavable Linkers

The following tables summarize key quantitative data for several commercially successful ADCs that utilize cleavable linkers for the treatment of solid tumors.

ADC Name (Brand Name)Target AntigenLinker TypePayloadDrug-to-Antibody Ratio (DAR)
Enfortumab vedotin (Padcev®)Nectin-4Protease-sensitive (Val-Cit)MMAE~3.8
Sacituzumab govitecan (Trodelvy®)TROP-2pH-sensitive (Hydrazone)SN-38~7.6
Trastuzumab deruxtecan (B607063) (Enhertu®)HER2Protease-sensitive (GGFG)Deruxtecan (a topoisomerase I inhibitor)~8
Tisotumab vedotin (Tivdak™)Tissue FactorProtease-sensitive (Val-Cit)MMAE~4

Clinical Efficacy Data in Solid Tumors

ADC NameIndicationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Enfortumab vedotinLocally Advanced or Metastatic Urothelial Cancer44%5.8 months11.7 months
Sacituzumab govitecanMetastatic Triple-Negative Breast Cancer33.3%5.6 months12.1 months
Trastuzumab deruxtecanHER2-Positive Unresectable or Metastatic Breast Cancer60.9%19.4 monthsNot Reached
Tisotumab vedotinRecurrent or Metastatic Cervical Cancer24%4.2 months12.1 months

In Vitro Cytotoxicity Data (IC50 Values)

ADCCell LineTumor TypeIC50 (ng/mL)
Enfortumab vedotinNCI-N87Gastric Cancer1.5
Sacituzumab govitecanMDA-MB-468Triple-Negative Breast Cancer80
Trastuzumab deruxtecanSK-BR-3HER2+ Breast Cancer1.9

III. Experimental Protocols

A. Protocol 1: ADC Conjugation with a Valine-Citrulline (VC) Linker

This protocol describes a general method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-Val-Cit-PABC-Payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve the Maleimide-Val-Cit-PABC-Payload in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Slowly add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody with gentle mixing.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted linker-payload and other small molecules by passing the conjugation reaction mixture through a PD-10 desalting column equilibrated with PBS.

    • Collect the purified ADC.

  • Characterization:

    • Determine the protein concentration of the ADC using a BCA assay.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

B. Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic potential of an ADC on a target cancer cell line.[8][9][10]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • ADC of interest

  • Isotype control antibody

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, isotype control antibody, and free payload in complete medium.

    • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

C. Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[11][12][13]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., NCI-N87 for a gastric cancer model)

  • Matrigel (optional)

  • ADC of interest

  • Vehicle control (e.g., PBS)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization and Treatment:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

    • Administer the ADC and vehicle control intravenously (or via another appropriate route) at the desired dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

D. Protocol 4: Pharmacokinetic (PK) Analysis

This protocol describes a general approach for assessing the pharmacokinetic properties of an ADC in rodents.[14][15]

Materials:

  • Mice or rats

  • ADC of interest

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • ADC Administration:

    • Administer a single intravenous dose of the ADC to a cohort of animals.

  • Blood Sampling:

    • Collect blood samples from the animals at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) post-injection.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the total antibody, conjugated ADC, and free payload in the plasma samples using validated ELISA or LC-MS/MS methods.

  • PK Parameter Calculation:

    • Use pharmacokinetic software to analyze the concentration-time data and determine key PK parameters, including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Area under the curve (AUC)

IV. Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxic Effect

Caption: Mechanism of action for an ADC with a cleavable linker.

Experimental_Workflow cluster_dev ADC Development & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation ADC Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander Xenograft Xenograft Model Efficacy Cytotoxicity->Xenograft PK Pharmacokinetic (PK) Studies Xenograft->PK Tox Toxicology Studies PK->Tox Signaling_Pathway cluster_microtubule Microtubule Dynamics cluster_dna DNA Damage Response Payload Released Payload (e.g., MMAE, Deruxtecan) Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Topoisomerase Topoisomerase I Inhibition Payload->Topoisomerase Inhibition Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks DNA_Breaks->Apoptosis

References

Troubleshooting & Optimization

troubleshooting ADC aggregation with hydrophobic payloads like MMAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation, particularly when working with hydrophobic payloads like Monomethyl Auristatin E (MMAE).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, especially with hydrophobic payloads like MMAE?

Aggregation of ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate molecule. The main causes include:

  • Payload Hydrophobicity : Cytotoxic payloads like MMAE are highly hydrophobic.[1] Covalently attaching multiple MMAE molecules to an antibody's surface increases its overall hydrophobicity, leading to self-association as the molecules attempt to minimize the exposure of these hydrophobic patches to the aqueous environment.[1][2][3]

  • High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drug molecules per antibody (high DAR) directly correlates with increased surface hydrophobicity and a greater propensity for aggregation.[2] ADCs with MMAE payloads often show a tendency to aggregate at DAR values greater than 4.[4]

  • Conjugation Process Stress : The chemical conditions used during the conjugation process—such as unfavorable pH, elevated temperatures, or the use of organic co-solvents to solubilize the payload-linker—can induce conformational stress on the antibody.[1][3] This stress can expose hydrophobic regions that are normally buried within the protein's structure, promoting intermolecular interactions and aggregation.[2]

  • Suboptimal Formulation & Buffer Conditions : An inappropriate buffer system can fail to stabilize the ADC.[1] Aggregation can be exacerbated if the buffer's pH is near the antibody's isoelectric point (pI), where the net charge of the molecule is zero, reducing solubility.[3] Similarly, incorrect ionic strength can also contribute to instability.[3][5]

  • Physical and Environmental Stress : ADCs are sensitive to physical stressors. Factors such as repeated freeze-thaw cycles, high protein concentrations, and shear stress from mixing can lead to denaturation and aggregation.[2][6]

Q2: Why is it critical to control and minimize ADC aggregation?

Controlling aggregation is a critical quality attribute (CQA) in ADC development for several reasons:

  • Efficacy : Aggregation can reduce the therapeutic efficacy of an ADC by masking the antigen-binding sites or altering the molecule's structure.[6]

  • Safety and Immunogenicity : Aggregated proteins are known to be immunogenic and can trigger severe adverse immune reactions in patients if administered.[3][6]

  • Pharmacokinetics (PK) : The formation of aggregates alters the physicochemical properties of the ADC, which can lead to faster clearance from the body and reduced stability, thereby negatively impacting the drug's pharmacokinetic profile.[6]

  • Process Economics : The presence of aggregates necessitates additional purification steps, such as size exclusion or hydrophobic interaction chromatography, to remove them.[3] These steps add time and cost to the manufacturing process and invariably lead to a reduction in the overall product yield, impacting economic viability.[2]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation with MMAE?

The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly influences the stability and aggregation propensity of an ADC.[7]

  • Increased Hydrophobicity : As the DAR increases, more hydrophobic MMAE molecules are present on the antibody surface. This heightened hydrophobicity is a primary driver of aggregation, as ADC molecules self-associate to shield the hydrophobic payloads from the aqueous solvent.

  • Efficacy vs. Stability Trade-off : While a higher DAR is often desired for greater cytotoxic potency, it frequently comes at the cost of reduced stability and increased aggregation.[2][7] Studies have shown that ADCs with excessively high DARs can exhibit faster clearance and a reduced therapeutic index.[7] For MMAE-based ADCs, a DAR of 2-4 is often favored to strike a balance between efficacy and concerns over aggregation and rapid clearance.[7]

The table below summarizes the general relationship between DAR and key ADC attributes when using a hydrophobic payload like MMAE.

Drug-to-Antibody Ratio (DAR)Expected PotencyPropensity for AggregationPharmacokinetic Profile
Low (e.g., 2) ModerateLowGenerally stable, slower clearance
Optimal (e.g., 4) HighModerateAcceptable stability and clearance
High (e.g., 8) Very HighHigh to Very HighOften unstable, prone to rapid clearance[6]
Q4: Which analytical techniques are used to detect and quantify ADC aggregation?

A multi-faceted approach using orthogonal techniques is recommended for a comprehensive analysis of ADC aggregation.[8] Size Exclusion Chromatography (SEC) is considered the industry standard for quantifying aggregates.[2]

TechniquePrincipleInformation ProvidedUse Case
Size Exclusion Chromatography (SEC / SEC-HPLC) Separates molecules based on their hydrodynamic volume.[9]Quantifies the percentage of monomer, dimer, and higher-order aggregates (High Molecular Weight Species, HMWS).[2][10]Gold standard for lot-release, stability testing, and process monitoring.[11]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution (hydrodynamic radius) and presence of aggregates.Rapid screening during formulation development and for assessing colloidal stability.[12]
SEC with Multi-Angle Light Scattering (SEC-MALS) Combines SEC separation with MALS detection.Determines the absolute molar mass of eluting species, allowing for precise characterization of monomers and aggregates.[2][8]In-depth characterization of aggregate species.
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Measures the rate at which molecules move in response to a strong centrifugal force.Provides high-resolution size distribution and quantification of different oligomeric states.Orthogonal method for detailed characterization, especially when SEC shows limitations.[8]
Visual Inspection Observation of the solution.Detects severe aggregation, seen as turbidity or visible precipitates.[5]Routine quality check during handling and preparation.

Troubleshooting Guide

Problem: I am observing significant aggregation immediately following my conjugation reaction.

High levels of aggregation post-conjugation are often linked to stress induced during the reaction or the inherent properties of the ADC components.

Workflow for Troubleshooting Post-Conjugation Aggregation

G start High Aggregation Post-Conjugation check_dar 1. Analyze DAR & Hydrophobicity start->check_dar check_conditions 2. Review Conjugation Conditions start->check_conditions check_components 3. Evaluate ADC Components start->check_components sol_dar Reduce Target DAR (e.g., from 8 to 4) check_dar->sol_dar Is DAR > 4? sol_conditions Optimize pH, Temp, Co-solvent % Lower ADC Concentration check_conditions->sol_conditions Are conditions stressful? sol_immobilize Immobilize Antibody on Solid Support During Conjugation check_conditions->sol_immobilize Is aggregation severe? sol_hydrophilic Use Hydrophilic Linkers (e.g., PEG, sulfonates) or Payloads (e.g., MMAU) check_components->sol_hydrophilic Is Payload/Linker Highly Hydrophobic?

Workflow for troubleshooting post-conjugation aggregation.
Potential Causes & Corrective Actions

Potential CauseRecommended Corrective Action
Target DAR is too high For hydrophobic payloads like MMAE, a high DAR is a major driver of aggregation.[2] Action: Reduce the molar excess of the payload-linker in the reaction to target a lower average DAR (e.g., 2-4).[7]
Stressful Reaction Conditions Unfavorable pH, high temperature, or high concentrations of organic co-solvents (e.g., DMSO) can denature the antibody.[1][3] Action: Systematically screen and optimize reaction conditions. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] Minimize the percentage of co-solvent used.
High Protein Concentration High concentrations of ADC molecules during the reaction increase the likelihood of intermolecular interactions.[1] Action: Reduce the antibody concentration during the conjugation step.
Intermolecular Cross-linking If the conjugation chemistry allows, ADC molecules can interact and aggregate before the reaction is quenched. Action: Consider immobilizing the antibody on a solid-phase support (e.g., an affinity resin) during conjugation. This physically separates the antibodies, preventing them from aggregating.[3]
Problem: My purified ADC appears stable initially but aggregates during formulation or storage.

Aggregation that occurs after purification points to colloidal instability of the ADC in its final formulation buffer or sensitivity to environmental stress.

Factors Contributing to ADC Instability

G ADC ADC with Hydrophobic Payload (MMAE) Instability Colloidal Instability & Aggregation ADC->Instability leads to Factors Root Causes Suboptimal Buffer pH / Ionic Strength Lack of Stabilizing Excipients Physical Stress (Freeze/Thaw, Agitation) Inadequate Storage Temperature Factors->Instability contributes to

Key factors contributing to ADC aggregation during storage.
Formulation & Storage Optimization Strategies

ParameterRecommended Optimization Strategy
Buffer pH and Ionic Strength The buffer system is critical for maintaining ADC stability. Action: Screen a panel of buffers with varying pH and ionic strengths. Avoid pH values near the ADC's isoelectric point (pI).[3] Adjusting ionic strength with salts like NaCl can help shield electrostatic interactions.[1]
Stabilizing Excipients Excipients are added to formulations to enhance stability. Action: Evaluate the addition of one or more classes of excipients. A combination is often required for optimal stability.[1] See the table below for common examples.
Storage Temperature ADCs are sensitive to temperature fluctuations.[1] Action: Store the ADC at the recommended temperature (typically 2-8°C). Freeze-storage is generally not recommended as the freezing process itself can accelerate aggregation.[13] If freezing is necessary, screen cryoprotectants (e.g., sucrose) and control the freeze/thaw rates.
Handling and Physical Stress Agitation, shear stress, and exposure to air-liquid interfaces can induce aggregation. Action: Handle ADC solutions gently. Avoid vigorous mixing or shaking. Use low-protein-binding tubes and filters.
Commonly Used Stabilizing Excipients
Excipient ClassExamplesMechanism of Action
Sugars / Polyols Sucrose, Trehalose, MannitolAct as cryoprotectants and lyoprotectants. They preferentially hydrate (B1144303) the protein, increasing the stability of its native structure.
Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)Non-ionic surfactants that prevent aggregation at interfaces (air-liquid, solid-liquid) and can help solubilize the ADC.
Amino Acids Arginine, Glycine, ProlineSuppress aggregation by interacting with hydrophobic patches on the protein surface, thereby preventing protein-protein interactions and increasing solubility.[1]

Key Experimental Protocols

Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) fragments in an ADC sample.[2]

Materials:

  • HPLC or UHPLC system (a bio-inert system is recommended to prevent sample adsorption)[14]

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWXL, Agilent AdvanceBio SEC)[15][16]

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. Organic modifiers (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be needed to reduce hydrophobic interactions between the ADC and the stationary phase.[9][14]

  • ADC Sample (1-5 mg/mL)

  • Low-protein-binding filters (0.22 µm)

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[1] If the sample contains visible particulates, filter it through a 0.22 µm filter.[1]

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column.[1]

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.[1]

  • Data Analysis:

    • Identify the peaks corresponding to aggregates (elute first), the monomer (main peak), and fragments (elute last).

    • Integrate the area of each peak.

    • Calculate the relative percentage of each species by dividing its peak area by the total peak area of all species.

Protocol 2: Rapid Assessment of Aggregation by Dynamic Light Scattering (DLS)

Objective: To quickly evaluate the aggregation state and colloidal stability of an ADC sample, often used for screening different formulation conditions.[1]

Materials:

  • DLS Instrument

  • Low-volume cuvettes

  • ADC stock solution

  • Panel of screening buffers (e.g., different pH, ionic strengths, excipients)

Methodology:

  • Sample Preparation: Prepare a series of ADC samples at a concentration of 0.5-1.0 mg/mL in the different screening buffers.[1] Ensure all solutions are filtered or centrifuged to be free of dust and extraneous particulates.

  • Instrument Setup: Set the instrument parameters (e.g., temperature, measurement duration) according to the manufacturer's guidelines.[1]

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will generate a correlation function based on the scattered light intensity.

  • Data Analysis:

    • The software will analyze the correlation function to determine the size distribution of particles in the sample.

    • Examine the results for the mean particle diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse sample (primarily monomer), while a high PDI and the presence of larger particle populations indicate aggregation.

    • Compare the results across different buffer conditions to identify the formulation that best minimizes aggregation.

References

addressing premature cleavage of Val-Cit linkers in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs), with a specific focus on addressing premature cleavage in mouse models.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical development with Val-Cit linked ADCs in mouse models.

Issue 1: Premature Drug Release Observed in Preclinical Mouse Models

  • Possible Cause: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that hydrolyzes the Val-Cit dipeptide.[1][2][3] This can lead to reduced efficacy and potential off-target toxicity in mouse models.[1][2]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC with a control ADC known to have a stable linker.

    • Utilize Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm if the premature release is mitigated.[1][4] This provides direct evidence of Ces1C's role in the observed instability.

    • Linker Modification: The most effective solution is to modify the linker to enhance its stability in mouse plasma. Consider the following:

      • Glu-Val-Cit (EVCit) Linker: Introducing a hydrophilic glutamic acid residue at the P3 position to create an EVCit linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][2][3][5]

      • Other Tripeptide Linkers: Explore other tripeptide linkers, such as those incorporating aspartic acid, which have also demonstrated increased stability.[4]

    • Alternative Linker Chemistries: Evaluate different linker technologies that are not susceptible to Ces1C cleavage, such as triglycyl peptide linkers or exolinker designs.[1]

Issue 2: Reduced ADC Efficacy in Mouse Xenograft Models Compared to In Vitro Potency

  • Possible Cause: Premature cleavage of the Val-Cit linker in the mouse bloodstream reduces the amount of intact ADC reaching the tumor site.[3][4] The released payload may also be cleared from circulation before it can exert its cytotoxic effect.

  • Troubleshooting Steps:

    • Assess Pharmacokinetics: Perform a pharmacokinetic (PK) study in mice to measure the levels of intact ADC and free payload over time. This will provide quantitative data on the extent of premature cleavage.

    • Correlate PK with Efficacy: Compare the PK profiles of a standard Val-Cit ADC with a more stable variant (e.g., an EVCit ADC). A direct comparison in an efficacy study can demonstrate the impact of linker stability on anti-tumor activity.[5][6]

    • Implement Linker Modification: As with Issue 1, modifying the linker to the more stable EVCit design is a primary strategy to improve in vivo efficacy.[5]

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1] Following the internalization of the ADC into a target cancer cell, the linker is exposed to Cathepsin B within the lysosome, leading to the release of the cytotoxic payload.[1][5]

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but is reported to be stable in human plasma?

A2: The instability of Val-Cit linkers in mouse plasma is primarily due to the activity of a specific enzyme, carboxylesterase 1C (Ces1C), which is present in rodent plasma but not to the same extent in human plasma.[2][3][7][8] Therefore, this issue of premature cleavage is a specific challenge for preclinical studies in mouse models.[3]

Q3: What is the impact of premature linker cleavage on my preclinical data?

A3: Premature linker cleavage can significantly impact the interpretation of your preclinical data by:

  • Underestimating Efficacy: Reduced delivery of the payload to the tumor can lead to an underestimation of the ADC's potential therapeutic efficacy.[2][4]

  • Introducing Off-Target Toxicity: The systemic release of the cytotoxic payload can cause off-target toxicities, complicating the assessment of the ADC's safety profile.[1][2]

Q4: Besides linker modification, are there other experimental approaches to address this issue?

A4: While linker modification is the most common and effective strategy, you can also consider:

  • Using a Different Preclinical Model: If feasible, conducting studies in species where the Val-Cit linker is more stable, such as cynomolgus monkeys, can provide a more accurate assessment of the ADC's performance.[3]

  • Employing Ces1C Knockout Mice: As mentioned in the troubleshooting guide, using these specialized mouse models can help to specifically evaluate the ADC's efficacy in the absence of Ces1C-mediated linker cleavage.[1][4]

Quantitative Data Summary

The following table summarizes the stability of different linker designs in mouse plasma.

Linker TypeModification% Intact ADC After 14 Days in Mouse PlasmaReference
Val-Cit (VCit)Standard Dipeptide~26%[2]
Glu-Val-Cit (EVCit)Addition of Glutamic AcidNearly 100%[2]
Ser-Val-Cit (SVCit)Addition of SerineSlightly increased stability over VCit[4]
Lys-Val-Cit (KVCit)Addition of LysineReduced stability compared to VCit[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

  • Materials:

    • ADC construct

    • Human, mouse, and rat plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • LC-MS system for analysis

  • Methodology:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by diluting the aliquot in cold PBS.

    • Analyze the samples by LC-MS to determine the concentration of the intact ADC and any released payload.[1]

Protocol 2: Lysosomal Stability Assay

  • Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.

  • Materials:

    • ADC construct

    • Rat or human liver lysosomal fractions

    • Cathepsin B inhibitor (optional, for specificity control)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

    • Incubator at 37°C

    • LC-MS system for analysis

  • Methodology:

    • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

    • Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.

    • Incubate the samples at 37°C.

    • At various time points, take aliquots and quench the reaction.

    • Analyze the samples by LC-MS to quantify the release of the payload.[1]

Visualizations

ValCit_Cleavage_Pathway Intended vs. Premature Val-Cit Linker Cleavage cluster_circulation Systemic Circulation (Mouse) cluster_tumor Tumor Cell Lysosome ADC ADC-Val-Cit-Payload Ces1c Mouse Carboxylesterase 1C ADC->Ces1c Susceptible Internalized_ADC Internalized ADC ADC->Internalized_ADC Tumor Targeting & Internalization Free_Payload_Mouse Free Payload (Premature Release) Ces1c->Free_Payload_Mouse Cleavage CathepsinB Cathepsin B Internalized_ADC->CathepsinB Designed Cleavage Free_Payload_Tumor Free Payload (Intended Release) CathepsinB->Free_Payload_Tumor Release

Caption: Intended vs. Premature Val-Cit Linker Cleavage Pathway.

Troubleshooting_Workflow Troubleshooting Premature Cleavage Start Observe Premature Payload Release in Mouse Model Confirm_Instability Confirm Instability via In Vitro Mouse Plasma Assay Start->Confirm_Instability Identify_Cause Hypothesize Ces1C Mediated Cleavage Confirm_Instability->Identify_Cause Solution Implement Solution Identify_Cause->Solution Modify_Linker Modify Linker (e.g., EVCit) Solution->Modify_Linker Primary Alternative_Model Use Ces1C Knockout or Alternative Animal Model Solution->Alternative_Model Secondary Validate Validate Solution with In Vivo PK and Efficacy Studies Modify_Linker->Validate Alternative_Model->Validate End Optimized Preclinical Development Validate->End

Caption: Troubleshooting Workflow for Premature Cleavage.

References

Technical Support Center: Managing vc-MMAE ADC-Associated Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia and peripheral neuropathy associated with vc-MMAE antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving neutropenia and peripheral neuropathy with vc-MMAE ADCs?

A1: The toxicities of vc-MMAE ADCs are primarily driven by the cytotoxic payload, monomethyl auristatin E (MMAE).[1][2] MMAE is a potent microtubule-disrupting agent.[1]

  • Neutropenia: MMAE's disruption of microtubule function during mitosis in the bone marrow leads to neutropenia.[1] This affects rapidly dividing hematopoietic progenitor cells, resulting in reduced neutrophil counts.[1] An additional proposed mechanism involves the extracellular cleavage of the valine-citrulline (vc) linker by serine proteases, such as neutrophil elastase, secreted by differentiating neutrophils in the bone marrow.[3][4][5] This premature release of free MMAE contributes to the killing of bystander neutrophil precursors.[4]

  • Peripheral Neuropathy: This is a significant dose-limiting toxicity associated with vc-MMAE ADCs.[2] It is attributed to the non-specific uptake of the ADC or prematurely released MMAE in peripheral nerves.[6] MMAE disrupts the microtubule network within neurons, which is crucial for axonal transport, leading to neurodegeneration and symptoms of peripheral neuropathy.[6][7]

Q2: Are the toxicities of vc-MMAE ADCs target-dependent or target-independent?

A2: The primary dose-limiting toxicities of vc-MMAE ADCs, such as neutropenia and peripheral neuropathy, are generally considered target-independent and are characteristic of the MMAE payload.[2][8] Several vc-MMAE ADCs targeting different antigens exhibit similar toxicity profiles and maximum tolerated doses.[2] However, on-target, off-tumor toxicity can occur if the target antigen is expressed on normal tissues.[9]

Q3: What is the "bystander effect" and how does it relate to the toxicity of vc-MMAE ADCs?

A3: The bystander effect occurs when the MMAE payload, once released from the ADC within a target cancer cell, diffuses out and kills neighboring antigen-negative cancer cells.[10] While this can enhance anti-tumor efficacy, it can also contribute to off-target toxicity if MMAE diffuses into and affects nearby healthy cells.[2] The lipophilic nature of MMAE allows it to cross cell membranes, facilitating this effect.

Q4: What are the typical grades and incidence rates of neutropenia and peripheral neuropathy observed with vc-MMAE ADCs in preclinical and clinical studies?

A4: The incidence and severity of neutropenia and peripheral neuropathy can vary depending on the specific ADC, dose, and patient population. Generally, neutropenia is one of the most common hematological toxicities. Peripheral neuropathy is also a frequent adverse event, often leading to dose modifications.[2][11]

Section 2: Quantitative Data Summary

The following tables summarize preclinical and clinical data on neutropenia and peripheral neuropathy associated with various vc-MMAE ADCs.

Table 1: Preclinical Neutropenia Data for vc-MMAE ADCs

ADC TargetAnimal ModelDose (mg/kg)Outcome
CD79b (Polatuzumab vedotin surrogate)Cynomolgus Monkey2.4Grade 4 neutropenia in 10% of animals.[2]
CD30 (Brentuximab vedotin)Monkey5.4Hematologic toxicity observed.[10]
Generic vc-MMAE ADCRatNot SpecifiedHematologic toxicity observed.[10]

Table 2: Clinical Incidence of Neutropenia and Peripheral Neuropathy with vc-MMAE ADCs

ADCIndicationAll-Grade Neutropenia (%)Grade ≥3 Neutropenia (%)All-Grade Peripheral Neuropathy (%)Grade ≥3 Peripheral Neuropathy (%)
Brentuximab vedotinHodgkin Lymphoma352956 (sensory), 23 (motor)10 (sensory), 6 (motor)
Polatuzumab vedotinDiffuse Large B-cell LymphomaNot Specified23Not SpecifiedNot Specified
Enfortumab vedotinUrothelial CancerNot SpecifiedNot Specified543.7
Pinatuzumab vedotinNon-Hodgkin LymphomaHigh IncidenceNot SpecifiedHigh IncidenceNot Specified

Data compiled from multiple sources.[2]

Section 3: Troubleshooting Guides

Neutropenia Assessment

Issue 1: High variability in neutrophil counts in in vivo studies.

  • Possible Cause: Inconsistent timing of blood collection, variability in animal health status, or technical error in cell counting.

  • Troubleshooting Steps:

    • Standardize Blood Collection: Ensure blood samples are collected at the same time point relative to ADC administration for all animals.

    • Monitor Animal Health: Exclude animals showing signs of illness not related to the treatment from the analysis of neutropenia, as this can affect baseline neutrophil counts.

    • Automated Cell Counting: Utilize an automated hematology analyzer for consistent and accurate neutrophil counts.

    • Increase Sample Size: A larger group of animals can help to mitigate the impact of individual animal variability.

Issue 2: Poor reproducibility in Colony-Forming Unit (CFU) assays.

  • Possible Cause: Inconsistent cell plating density, variability in methylcellulose (B11928114) viscosity, improper incubation conditions, or subjective colony counting.

  • Troubleshooting Steps:

    • Optimize Cell Plating: Perform a titration experiment to determine the optimal cell seeding density for clear, distinct colony formation.

    • Standardize Reagents: Use a consistent lot of methylcellulose-based medium and ensure it is properly thawed and mixed to avoid bubbles.

    • Calibrate Incubator: Regularly check and calibrate the incubator for temperature (37°C), CO2 (5%), and humidity.

    • Objective Colony Scoring: Develop clear, standardized criteria for identifying and counting colonies. If possible, have a second, blinded researcher score the plates. Consider using an automated colony counter.[12]

Peripheral Neuropathy Assessment

Issue 1: High variability in Nerve Conduction Velocity (NCV) measurements.

  • Possible Cause: Fluctuations in animal body temperature, improper electrode placement, or inconsistent stimulation intensity.

  • Troubleshooting Steps:

    • Maintain Body Temperature: Use a warming pad and monitor the animal's core and limb temperature throughout the procedure. Temperature fluctuations can significantly impact NCV.[13]

    • Consistent Electrode Placement: Mark the stimulation and recording sites on the animal's limb to ensure consistent placement for all measurements.

    • Supramaximal Stimulation: Ensure that the stimulus intensity is supramaximal to elicit a maximal, reproducible compound muscle action potential (CMAP).[14]

    • Proper Animal Positioning: Keep the limb in a consistent and relaxed position for each measurement to avoid muscle tension artifacts.[15]

Issue 2: Difficulty in interpreting histopathology of peripheral nerves.

  • Possible Cause: Fixation artifacts, improper tissue processing, or lack of appropriate controls.

  • Troubleshooting Steps:

    • Optimize Fixation: Perfuse the animal with fixative to ensure rapid and uniform preservation of nerve tissue.

    • Use a Standardized Protocol: Follow a consistent protocol for tissue embedding, sectioning, and staining to ensure high-quality slides.

    • Include Control Groups: Always include vehicle-treated and untreated control groups to differentiate treatment-related changes from background pathology.

    • Blinded Pathological Evaluation: Have a board-certified veterinary pathologist evaluate the slides in a blinded manner to reduce bias.

Section 4: Experimental Protocols

Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay for Hematotoxicity

This protocol is adapted from established methods for assessing the impact of xenobiotics on myeloid progenitors.[16]

  • Bone Marrow Cell Isolation:

    • Euthanize mice (e.g., C57BL/6) and sterilize the hind legs with 70% ethanol.

    • Dissect the femurs and tibias and clean them of excess tissue.

    • Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS) using a 25-gauge needle and syringe.

    • Create a single-cell suspension by gently passing the marrow through the syringe and needle multiple times.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Cell Counting and Plating:

    • Perform a red blood cell (RBC) lysis if necessary.

    • Count the nucleated cells using a hemocytometer and trypan blue exclusion to assess viability.

    • Resuspend the cells in IMDM + 2% FBS to the desired concentration.

  • CFU Culture:

    • Prepare a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for granulocyte-macrophage colony formation (e.g., IL-3, IL-6, SCF, GM-CSF).

    • Add the vc-MMAE ADC or control article at various concentrations to the medium.

    • Add the bone marrow cell suspension to the medium and vortex gently.

    • Dispense the cell-medium mixture into 35 mm culture dishes.

  • Incubation and Colony Scoring:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

    • Using an inverted microscope, count the number of CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) colonies (typically >50 cells).

Protocol 2: In Vivo Nerve Conduction Velocity (NCV) Measurement in Rats

This protocol is based on standard electrophysiological techniques for assessing peripheral nerve function.[17]

  • Animal Preparation:

    • Anesthetize the rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Maintain the animal's body temperature at 37°C using a warming pad. Monitor rectal temperature.

  • Electrode Placement (Sciatic Nerve):

    • Place the recording electrodes over the intrinsic foot muscles.

    • Place the stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.

    • Place a ground electrode between the stimulating and recording electrodes.

  • NCV Measurement:

    • Deliver a supramaximal electrical stimulus at the distal stimulation site and record the latency of the compound muscle action potential (CMAP).

    • Deliver a supramaximal stimulus at the proximal stimulation site and record the CMAP latency.

    • Measure the distance between the two stimulation sites.

  • Calculation:

    • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Section 5: Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of MMAE-Induced Apoptosis in Hematopoietic Progenitor Cells

MMAE_Apoptosis_Hematopoietic cluster_cell Hematopoietic Progenitor Cell MMAE Free MMAE Tubulin α/β-Tubulin Dimers MMAE->Tubulin Binds Microtubules Microtubules MMAE->Microtubules Disrupts Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Formation G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Caspase9 Cleaved Caspase-9 G2M_Arrest->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces ADC_Neutropenia_Mechanism cluster_bm Bone Marrow Microenvironment ADC vc-MMAE ADC Free_MMAE Free MMAE ADC->Free_MMAE Extracellular Cleavage Neutrophil Differentiating Neutrophil Proteases Serine Proteases (e.g., Neutrophil Elastase) Neutrophil->Proteases Secretes Proteases->ADC Progenitor Neutrophil Progenitor Cell Free_MMAE->Progenitor Induces Toxicity Apoptosis Apoptosis Progenitor->Apoptosis Undergoes PN_Workflow cluster_workflow Peripheral Neuropathy Assessment Workflow Dosing ADC Dosing (Rodent Model) Behavior Behavioral Testing (e.g., Von Frey) Dosing->Behavior Monitor NCV Nerve Conduction Velocity (NCV) Dosing->NCV Measure Histo Histopathology (DRG, Sciatic Nerve) Behavior->Histo Correlate with NCV->Histo Correlate with Analysis Data Analysis & Interpretation Histo->Analysis Input for

References

Technical Support Center: Improving the Therapeutic Index of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring cleavable linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, aiming to enhance the therapeutic index of your ADC candidates.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the therapeutic index of an ADC with a cleavable linker?

The therapeutic index of an ADC is a measure of its safety and efficacy, determined by the balance between its anti-tumor activity and its toxicity to healthy tissues. For ADCs with cleavable linkers, this balance is critically influenced by:

  • Linker Stability in Circulation: The linker must be sufficiently stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a reduced therapeutic window.[1][2][3]

  • Efficient Cleavage at the Target Site: Once the ADC reaches the tumor, the linker should be efficiently cleaved to release the payload, ensuring potent anti-cancer activity.[3][] The cleavage mechanism is often designed to respond to the unique conditions of the tumor microenvironment or intracellular compartments, such as low pH or the presence of specific enzymes.[5][6]

  • Payload Potency and Properties: The intrinsic potency of the cytotoxic drug is a key determinant of efficacy. However, highly potent payloads can also lead to increased toxicity if released prematurely.[7]

  • Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody can impact both efficacy and safety. A high DAR may increase potency but can also lead to aggregation and faster clearance.[8][]

  • Antibody Specificity and Internalization: The monoclonal antibody must specifically target tumor-associated antigens and be efficiently internalized by cancer cells to deliver the payload.[7]

Q2: How do different types of cleavable linkers impact ADC performance?

The choice of cleavable linker chemistry is a crucial design element that dictates the payload release mechanism and overall ADC performance.[3] The main types include:

  • Protease-Cleavable Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[][10] They generally exhibit good plasma stability.[11]

  • pH-Sensitive Linkers: These linkers, like hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[][10] However, they can sometimes exhibit instability in circulation.[12]

  • Glutathione-Sensitive (Disulfide) Linkers: These linkers are cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[10]

  • β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[13] They are known for their high plasma stability.[11]

Each linker type has its own advantages and disadvantages, and the optimal choice depends on the specific antibody, payload, and target indication.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and evaluation of ADCs with cleavable linkers.

Problem 1: High Off-Target Toxicity and Narrow Therapeutic Window

Possible Cause 1: Premature Payload Release in Circulation.

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of payload release over time.[11]

    • Select a More Stable Linker: If instability is confirmed, consider using a linker with a different cleavage mechanism known for higher plasma stability, such as a protease-cleavable or β-glucuronide linker.[11]

    • Modify Linker Chemistry: For existing linkers, chemical modifications can be introduced to enhance stability. For example, self-hydrolyzing maleimides can improve the stability of thiol-conjugated ADCs.[11]

Possible Cause 2: Non-Specific Uptake of the ADC.

  • Troubleshooting Steps:

    • Evaluate Antibody Specificity: Confirm the binding specificity of the monoclonal antibody to the target antigen and its minimal binding to non-target cells.

    • Optimize Conjugation Strategy: Hydrophobic payloads and linkers can increase non-specific uptake. Consider using more hydrophilic linkers or payloads to mitigate this.[14] Site-specific conjugation can also lead to more homogeneous ADCs with improved pharmacokinetic properties.[7]

Problem 2: ADC Aggregation

Possible Cause 1: Hydrophobicity of the Payload and/or Linker.

  • Troubleshooting Steps:

    • Characterize Aggregation: Use techniques like size-exclusion chromatography (SEC) to quantify the level of aggregation.

    • Introduce Hydrophilic Moieties: Incorporate hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker to improve solubility and reduce aggregation.[14][]

    • Optimize Formulation: Adjusting the formulation, including buffer composition, pH, and the addition of stabilizers like surfactants or sugars, can help prevent aggregation.[]

Possible Cause 2: Inappropriate Storage and Handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure ADCs are stored at the recommended temperature and protected from light and agitation, which can induce aggregation.[16]

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation.[8]

Problem 3: Inconsistent or Low In Vitro Cytotoxicity

Possible Cause 1: Inefficient Payload Release.

  • Troubleshooting Steps:

    • Verify Cleavage Mechanism: For enzyme-cleavable linkers, confirm the expression of the target enzyme (e.g., cathepsin B) in the cancer cell line being used.[]

    • Assess Intracellular Processing: Track the internalization and trafficking of the ADC to the lysosome to ensure it reaches the site of linker cleavage.[17]

Possible Cause 2: Cell Line Resistance.

  • Troubleshooting Steps:

    • Confirm Target Antigen Expression: Verify the expression level of the target antigen on the surface of the cancer cells.

    • Evaluate Payload Sensitivity: Test the sensitivity of the cell line to the free payload to rule out inherent drug resistance.

Problem 4: Inconsistent Results in Bystander Effect Assays

Possible Cause 1: Variability in Experimental Conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure consistent and homogeneous cell seeding densities in co-culture experiments.[18]

    • Optimize Co-culture Time: The bystander effect is time-dependent; perform a time-course experiment to determine the optimal duration.[18]

    • Control for Conditioned Medium Variability: When using conditioned medium transfer assays, standardize the generation and storage of the medium to minimize variability in bystander factors.[18]

Possible Cause 2: Inefficient Payload Diffusion.

  • Troubleshooting Steps:

    • Assess Payload Permeability: The ability of the released payload to diffuse across cell membranes is crucial for the bystander effect. Evaluate the physicochemical properties of the payload, such as its lipophilicity.

    • Use 3D Cell Culture Models: Three-dimensional spheroid or organoid models can provide a more physiologically relevant system to study payload penetration and bystander killing compared to 2D cultures.[19]

Data Presentation

Table 1: Comparison of Common Cleavable Linker Characteristics

Linker TypeCleavage MechanismPlasma StabilityKey AdvantagesKey Considerations
Protease-Cleavable (e.g., Val-Cit) Cleaved by lysosomal proteases (e.g., Cathepsin B)[]High[11]High plasma stability; specific cleavage in tumor cells.[11]Efficacy depends on protease expression levels in the tumor.[11]
pH-Sensitive (e.g., Hydrazone) Hydrolysis in acidic environments (endosomes/lysosomes)[]Moderate to Low[12]Simple design; rapid release in acidic compartments.[]Potential for premature release in circulation due to instability.[12][20]
Glutathione-Sensitive (Disulfide) Reduction by intracellular glutathione[10]ModerateExploits the differential reducing potential between intracellular and extracellular environments.Stability can be variable.
β-Glucuronide Cleaved by β-glucuronidase in the tumor microenvironment/lysosomes[11]High[11]Highly stable in plasma; specific release at the tumor site.[11]Dependent on the presence of β-glucuronidase.[11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and the rate of payload deconjugation in plasma.[11]

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: Quantify the amount of intact ADC, total antibody, and released payload using one of the following methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[11] Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[11]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the ADC's half-life in plasma.[21]

Protocol 2: In Vivo Pharmacokinetic and Stability Assessment

Objective: To determine the in vivo stability and pharmacokinetic profile of an ADC.

Methodology:

  • Animal Dosing: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[22]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[11]

  • Sample Processing: Process the blood samples to isolate plasma.

  • Quantification:

    • ELISA for Intact ADC: Measure the concentration of the antibody-conjugated drug over time in the plasma samples.[22]

    • LC-MS/MS for Free Payload: Quantify the amount of prematurely released cytotoxic drug in the circulation. This involves protein precipitation from plasma followed by analysis of the supernatant.[22]

  • Data Analysis: Determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the intact ADC and the free payload.

Protocol 3: Bystander Effect Co-Culture Assay

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.

  • Co-Culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells at a defined ratio in a multi-well plate.

  • ADC Treatment: Treat the co-culture with a range of ADC concentrations.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Measure the viability of both the antigen-positive and the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.

  • Data Analysis: Determine the extent of killing of the antigen-negative bystander cells as a function of ADC concentration.

Visualizations

ADC_Mechanism_of_Action Figure 1: General Mechanism of Action of an ADC with a Cleavable Linker cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (Acidic pH) Antigen->Endosome 2. Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General Mechanism of Action of an ADC with a Cleavable Linker.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low ADC Efficacy Start Low In Vitro/ In Vivo Efficacy CheckBinding Assess Antibody Binding & Specificity Start->CheckBinding CheckInternalization Evaluate ADC Internalization CheckBinding->CheckInternalization Binding OK OptimizeAntibody Optimize Antibody (Affinity, Specificity) CheckBinding->OptimizeAntibody Binding Issue CheckPayloadRelease Measure Intracellular Payload Release CheckInternalization->CheckPayloadRelease Internalization OK CheckInternalization->OptimizeAntibody Internalization Issue CheckPayloadPotency Confirm Payload Potency on Target Cells CheckPayloadRelease->CheckPayloadPotency Release OK OptimizeLinker Optimize Linker (Cleavage Kinetics) CheckPayloadRelease->OptimizeLinker Release Issue OptimizePayload Consider Alternative Payload CheckPayloadPotency->OptimizePayload Potency Issue End Improved Efficacy CheckPayloadPotency->End Potency OK OptimizeAntibody->CheckBinding OptimizeLinker->CheckPayloadRelease OptimizePayload->CheckPayloadPotency

Caption: Troubleshooting Workflow for Low ADC Efficacy.

Experimental_Workflow_Stability Figure 3: Experimental Workflow for ADC Stability Assessment Start ADC Candidate InVitroAssay In Vitro Plasma Stability Assay Start->InVitroAssay InVivoAssay In Vivo PK & Stability Study InVitroAssay->InVivoAssay Promising In Vitro Stability Analysis Data Analysis (Half-life, PK Parameters) InVivoAssay->Analysis Decision Select Candidate with Optimal Stability Profile Analysis->Decision

Caption: Experimental Workflow for ADC Stability Assessment.

References

Technical Support Center: Analytical Methods for Detecting Free MMAE in ADC Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of free Monomethyl Auristatin E (MMAE) in Antibody-Drug Conjugate (ADC) preparations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of unconjugated MMAE.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to detect and quantify free MMAE in ADC preparations?

A1: Free MMAE, the unconjugated cytotoxic payload, is considered a critical impurity in ADC preparations. Its presence can lead to off-target toxicity, reducing the therapeutic window and potentially harming healthy tissues.[1][2] Regulatory agencies require stringent monitoring and control of free drug species to ensure the safety and efficacy of the ADC.[3][4]

Q2: What are the most common analytical methods for detecting free MMAE?

A2: The most commonly employed analytical techniques for the detection and quantification of free MMAE include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Hydrophobic Interaction Chromatography (HIC), and Enzyme-Linked Immunosorbent Assay (ELISA).[2][4][5] Each method offers distinct advantages and is chosen based on the specific requirements of the analysis, such as sensitivity, selectivity, and the stage of drug development.

Q3: What are the primary challenges in characterizing MMAE-based ADCs?

A3: The main challenges in characterizing MMAE ADCs stem from their heterogeneity. The conjugation process can result in a mixture of ADC species with varying drug-to-antibody ratios (DAR).[1] The hydrophobicity of MMAE can also lead to aggregation, which can affect the ADC's efficacy and safety.[6] Furthermore, linker instability can lead to the premature release of MMAE, causing off-target toxicity.[1]

Q4: How can I minimize ADC aggregation during my experiments?

A4: To minimize aggregation, consider optimizing the formulation by including stabilizing excipients like surfactants.[1] It is also crucial to control conjugation conditions such as pH and temperature.[1] For analysis, using a size-exclusion chromatography (SEC) column can help in quantifying and removing aggregates.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of free MMAE.

LC-MS/MS Analysis
ProblemPossible Cause(s)Troubleshooting Steps
Low sensitivity for free MMAE Matrix effects from the sample, inefficient extraction of MMAE.Optimize sample preparation using protein precipitation or solid-phase extraction (SPE).[1] An isotopically labeled internal standard should be used to normalize for matrix effects and extraction efficiency.[1]
Poor ionization or signal intensity Presence of non-volatile salts from other chromatography steps (like HIC), leading to ion suppression.Perform desalting or buffer exchange of the sample before MS analysis. Optimize MS source parameters for MMAE.[1]
Inaccurate mass measurement The mass spectrometer is not properly calibrated, or there is the presence of adducts.Calibrate the mass spectrometer with a known standard. Identify and account for common adducts such as sodium and potassium.[1]
Variable retention times Fluctuations in column temperature or inconsistent mobile phase preparation.Use a column thermostat to maintain a consistent temperature. Ensure mobile phases are prepared accurately and consistently.[1]
RP-HPLC Analysis
ProblemPossible Cause(s)Troubleshooting Steps
Peak tailing or fronting Secondary interactions with the stationary phase, or sample overload.Adjust the mobile phase pH.[1] Reduce the amount of sample injected onto the column.
Poor peak resolution Inadequate separation of MMAE from other components in the ADC preparation.Optimize the mobile phase gradient and the type of stationary phase (e.g., C18 column).[8]
Low recovery of MMAE Strong binding of MMAE to the column.Decrease the initial salt concentration or use a weaker binding salt. A small percentage of an organic modifier like isopropanol (B130326) can be added to the mobile phase.
Hydrophobic Interaction Chromatography (HIC)
ProblemPossible Cause(s)Troubleshooting Steps
Broad peaks Significant heterogeneity in the ADC preparation, with a wide distribution of drug-loaded species.Confirm the DAR distribution using mass spectrometry. Optimize the conjugation reaction to achieve a more homogenous product.[7]
Low recovery The ADC is binding too strongly to the column.Decrease the initial salt concentration or use a salt that results in weaker binding.

Experimental Protocols

Protocol 1: Quantification of Free MMAE by RP-HPLC

This method is suitable for the quantitative determination of free MMAE in ADC preparations.[5]

  • Instrumentation and Column:

    • HPLC system equipped with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • A linear gradient from 30% to 70% Mobile Phase B over 20-40 minutes is a good starting point.[9]

  • Sample Preparation:

    • Dissolve the ADC sample in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[5]

    • To precipitate the antibody, add a salt solution (e.g., 2M NaCl) and an organic solvent (e.g., acetonitrile).[9]

    • Centrifuge the sample, collect the supernatant, concentrate, dry, and then redissolve in the initial mobile phase.[9]

  • Detection:

    • Set the UV detector to 214 nm or 248 nm.[9][10]

  • Quantification:

    • Generate a standard curve using known concentrations of MMAE.

    • Determine the concentration of free MMAE in the sample by comparing its peak area to the standard curve.

Protocol 2: Highly Sensitive Quantification of Free MMAE by LC-MS/MS

This protocol provides high sensitivity for the detection and quantification of potential impurities.[5][11]

  • Instrumentation:

    • LC-MS/MS system with a positive electrospray ionization (ESI+) source.[5]

  • Sample Preparation:

    • Prepare a stock solution of the ADC sample in a suitable solvent.

    • To a plasma sample, add an internal standard (e.g., isotopically labeled MMAE).[1]

    • Perform protein precipitation by adding a cold organic solvent like acetonitrile.[1][11]

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant, evaporate to dryness, and reconstitute the residue in the initial mobile phase.[1]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[12]

    • Mobile Phase A: 0.1% formic acid in water.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

    • Use a suitable gradient elution program.[12]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Multiple Reaction Monitoring (MRM) Transitions: For MMAE, the precursor ion is m/z 718.5, with product ions such as m/z 686.6 and 154.1.[5][12]

    • Optimize source parameters like capillary voltage, source temperature, and gas flows for maximum sensitivity.[5]

  • Quantification:

    • Generate a calibration curve using known concentrations of MMAE in the same biological matrix.[1]

    • Determine the concentration of MMAE in the samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.[1]

Visualizations

experimental_workflow_free_mmae_detection cluster_prep Sample Preparation cluster_quantification Data Analysis start ADC Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation Add organic solvent centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection concentration Drying & Reconstitution supernatant_collection->concentration rp_hplc RP-HPLC concentration->rp_hplc lc_ms LC-MS/MS concentration->lc_ms data_analysis Peak Integration rp_hplc->data_analysis lc_ms->data_analysis quantification Quantification vs. Standard Curve data_analysis->quantification result Free MMAE Concentration quantification->result

Caption: Experimental workflow for free MMAE detection.

logical_relationship_mmae_analysis cluster_attributes ADC Quality Attributes cluster_methods Analytical Methods cluster_impact Clinical Impact free_mmae Free MMAE Level lc_ms LC-MS/MS free_mmae->lc_ms Quantified by rp_hplc RP-HPLC free_mmae->rp_hplc Quantified by safety Safety (Off-target Toxicity) free_mmae->safety dar Drug-to-Antibody Ratio (DAR) hic HIC dar->hic Determined by efficacy Efficacy (Therapeutic Window) dar->efficacy aggregation Aggregation sec SEC aggregation->sec Monitored by aggregation->safety aggregation->efficacy

Caption: Logical relationship of MMAE analysis.

References

Validation & Comparative

A Comparative Guide to Val-Cit and Val-Ala Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the array of linker technologies, protease-cleavable linkers, particularly those containing dipeptide sequences, have gained prominence. This guide provides an objective comparison of two widely used dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). This analysis is supported by experimental data to assist researchers in making informed decisions during ADC development.

Introduction to Val-Cit and Val-Ala Linkers

Both Val-Cit and Val-Ala linkers are designed to be cleaved by proteases, most notably Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[1][2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity.[3] The general mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome, where the linker is cleaved, liberating the active drug.[4]

The choice between Val-Cit and Val-Ala can significantly impact the physicochemical and biological properties of the resulting ADC, including its drug-to-antibody ratio (DAR), aggregation propensity, plasma stability, and payload release rate.[][6]

Comparative Data

The following tables summarize the key quantitative differences between Val-Cit and Val-Ala linkers based on experimental findings.

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Cathepsin B Cleavage Rate Baseline~50% of Val-Cit rateVal-Cit is cleaved more rapidly by isolated Cathepsin B.[7]
Plasma Stability (Human) HighHighBoth linkers demonstrate good stability in human plasma.[4]
Plasma Stability (Mouse) Unstable (cleaved by Ces1c)More stable than Val-CitVal-Cit is susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), while Val-Ala shows improved stability.[2][8]
Hydrophobicity HigherLowerVal-Ala is less hydrophobic, which can be advantageous.[6]
Drug-to-Antibody Ratio (DAR) Limited by aggregationHigher DAR achievableThe lower hydrophobicity of Val-Ala allows for the conjugation of more drug molecules per antibody with less aggregation.[6]
Aggregation Prone to aggregation at high DARLess aggregationADCs with Val-Ala linkers show reduced aggregation, especially at higher DARs, compared to those with Val-Cit.[2][]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

G Payload Release Mechanism for Val-Cit and Val-Ala Linkers cluster_cell Cancer Cell ADC ADC binds to Antigen Endocytosis Internalization (Endocytosis) ADC->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Cleavage Linker Cleavage (Val-Cit or Val-Ala) Lysosome->Cleavage ADC Trafficking Cathepsin_B->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: Mechanism of ADC action with protease-cleavable linkers.

G Experimental Workflow for ADC Linker Comparison Start Synthesize ADCs with Val-Cit and Val-Ala Linkers Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability Lysosomal_Cleavage Cathepsin B Cleavage Assay Start->Lysosomal_Cleavage Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity Analyze_Data Analyze and Compare Data Plasma_Stability->Analyze_Data Lysosomal_Cleavage->Analyze_Data Cytotoxicity->Analyze_Data Conclusion Select Optimal Linker Analyze_Data->Conclusion

Caption: Workflow for comparing Val-Cit and Val-Ala ADC linkers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • To analyze the remaining intact ADC, use immunoaffinity capture (e.g., with Protein A beads) to isolate the ADC from the plasma.

  • Elute the captured ADC and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

  • To measure the released payload, precipitate the plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.

Methodology:

  • Activate recombinant human Cathepsin B by incubating it in an activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5) for 15-30 minutes at 37°C.

  • In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0).

  • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor cocktail).

  • Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved antibody, and released payload. The rate of cleavage is determined by monitoring the decrease in the intact ADC peak and the increase in the released payload peak over time.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the ability of the ADC to kill cancer cells and determine its potency (IC50).

Methodology:

  • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs with Val-Cit and Val-Ala linkers, as well as a non-targeting isotype control ADC.

  • Treat the cells with the ADCs for a period of 72-96 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[9][10]

Conclusion

The selection between Val-Cit and Val-Ala linkers is a critical decision in ADC design. Val-Cit is a well-established linker that is rapidly cleaved by Cathepsin B, leading to efficient payload release.[7] However, its higher hydrophobicity can lead to aggregation issues at high DARs, and its instability in mouse plasma can complicate preclinical studies.[2][6]

Val-Ala emerges as a strong alternative, offering several advantages. Its lower hydrophobicity allows for the generation of ADCs with higher DARs and reduced aggregation.[][6] While its cleavage by Cathepsin B is slower than that of Val-Cit, it is still effective.[7] Furthermore, its improved stability in mouse plasma makes it a more suitable choice for preclinical evaluation in rodent models.[2]

Ultimately, the optimal linker choice will depend on the specific antibody, payload, and desired therapeutic profile of the ADC. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other linker technologies to facilitate the development of safe and effective antibody-drug conjugates.

References

The Efficacy of Val-Cit-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE) linker-payload system across various cancer models. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways to support informed decision-making in the advancement of targeted cancer therapies.

The Val-Cit-PAB-MMAE system is a widely adopted platform in ADC development, leveraging a cathepsin B-cleavable linker to deliver the potent microtubule-disrupting agent, MMAE, to antigen-expressing tumor cells. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity. This guide synthesizes data from multiple preclinical studies to provide a comparative overview of its performance.

Mechanism of Action

The efficacy of Val-Cit-PAB-MMAE ADCs is predicated on a multi-step process that ensures targeted cytotoxicity. Upon administration, the ADC circulates systemically until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex. The complex is then trafficked to the lysosome, an organelle with a highly acidic and protease-rich environment. Within the lysosome, cathepsin B, a protease often upregulated in tumor cells, cleaves the Val-Cit dipeptide linker. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the highly potent MMAE payload into the cytoplasm. The freed MMAE then binds to tubulin, disrupting microtubule polymerization, which results in cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[1][2]

Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Cancer Cell ADC Val-Cit-PAB-MMAE ADC Antigen Tumor-Specific Antigen ADC->Antigen Targeting Endosome Endosome Antigen->Endosome Binding & Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_release MMAE Released Lysosome->MMAE_release Cathepsin B Cleavage Tubulin Tubulin Polymerization Disruption MMAE_release->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of various Val-Cit-PAB-MMAE ADCs across different cancer models. These data highlight the potent anti-tumor activity of this linker-payload system when combined with antibodies targeting specific tumor-associated antigens.

In Vitro Cytotoxicity
Target AntigenAntibody/ADC NameCancer Cell LineCancer TypeIC50 (ng/mL)Reference
CD22HB22.7-vcMMAERamosNon-Hodgkin Lymphoma20-284[3]
CD22HB22.7-vcMMAEDoHH2Non-Hodgkin Lymphoma20-284[3]
CD22HB22.7-vcMMAEGranta 519Non-Hodgkin Lymphoma20-284[3]
CD79banti-CD79b-vc-MMAEVariousNon-Hodgkin LymphomaPotent across a large panel
EGFRLR004-VC-MMAEKYSE520Esophageal Squamous Cell CarcinomanM concentrations[4]
EGFRLR004-VC-MMAEA431Epidermoid CarcinomanM concentrations[4]
EGFRLR004-VC-MMAEHCC827Non-Small Cell Lung Cancer0.302 ± 0.088 nM[4]
EGFRLR004-VC-MMAEA549Non-Small Cell Lung Cancer5.259 ± 1.127 nM[4]
HER2Positively charged Trastuzumab-vc-MMAEN87 (high HER2)Gastric CancerSimilar to WT[5]
HER2Positively charged Trastuzumab-vc-MMAEMCF-7 (low HER2)Breast Cancer~20-fold higher potency than WT[5]
In Vivo Efficacy in Xenograft Models
Target AntigenADC NameCancer ModelXenograft ModelDosingOutcomeReference
CD22HB22.7-vcMMAENon-Hodgkin LymphomaDoHH2Single doseComplete and persistent response in all xenografts[3]
CD22HB22.7-vcMMAENon-Hodgkin LymphomaGranta 519Single doseComplete and persistent response in 90% of xenografts[3]
CD79banti-CD79b-vcMMAENon-Hodgkin Lymphoma3 xenograft modelsSingle doseComplete sustained tumor remission; more effective than R-CHOP[6]
CD22Pinatuzumab vedotin (anti-CD22-vc-MMAE)Non-Hodgkin LymphomaBJAB.LucNot specifiedEffective in parental cell line xenografts[7]
EGFRErbitux-vc-PAB-MMAENon-Small Cell Lung CancerA549Not specifiedEffectively inhibited tumor growth[8]
EGFRLR004-VC-MMAEEsophageal Squamous Cell CarcinomaKYSE52015 mg/kg (4 injections)Complete tumor regression[4]
EGFRLR004-VC-MMAEEpidermoid CarcinomaA431Not specifiedPromising results[4]
HER2Positively charged Trastuzumab-vc-MMAEGastric CancerN87Not specifiedLower efficacy than WT ADC[5]

Experimental Protocols

Detailed and reproducible experimental design is paramount to the evaluation of ADC efficacy. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the Val-Cit-PAB-MMAE ADC in cell culture medium and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor activity of a Val-Cit-PAB-MMAE ADC in a mouse xenograft model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. ADC Administration (e.g., IV injection) randomization->dosing monitoring 6. Monitor Tumor Volume & Body Weight dosing->monitoring termination 7. Euthanasia & Tumor Excision monitoring->termination analysis 8. Data Analysis (%TGI, Survival) termination->analysis

Caption: A typical workflow for an in vivo ADC efficacy study.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old. Allow for an acclimatization period of at least one week.

  • Cell Preparation: Culture the desired human cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a suitable medium, sometimes mixed with Matrigel, to a final concentration for injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

  • ADC Administration: Administer the Val-Cit-PAB-MMAE ADC, a control antibody, and a vehicle control to the respective groups. The route of administration is typically intravenous (IV).

  • Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined treatment period. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the control group. Survival curves can also be generated.

Conclusion

The Val-Cit-PAB-MMAE linker-payload system demonstrates robust and potent anti-tumor efficacy across a range of preclinical cancer models, including lymphoma, lung, and breast cancer. The data presented in this guide underscore the importance of target antigen selection and expression levels for optimal ADC activity. The provided experimental protocols offer a foundational framework for the continued evaluation and comparison of novel ADC candidates. As the field of targeted oncology advances, the principles of rigorous preclinical assessment outlined herein will remain critical for the successful translation of promising ADCs into clinical therapies.

References

Navigating the Species Gap: A Comparative Guide to Cleavable Linker Stability in Human vs. Murine Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the preclinical evaluation of antibody-drug conjugates (ADCs) hinges on a nuanced understanding of how their components will behave in human subjects. A critical determinant of an ADC's therapeutic index is the stability of its cleavable linker in systemic circulation. Premature cleavage can lead to off-target toxicity and diminished efficacy. However, significant differences exist between the enzymatic and chemical environments of human and murine plasma, often leading to discrepancies in linker stability and posing a challenge for the translation of preclinical data.

This guide provides an objective comparison of the stability of commonly used cleavable linkers in human versus murine plasma, supported by experimental data. We delve into the underlying mechanisms of linker cleavage and provide detailed methodologies for assessing linker stability, enabling more informed decisions in ADC design and development.

Comparative Plasma Stability of Cleavable Linkers

The stability of a cleavable linker is paramount to ensure that the cytotoxic payload of an ADC is delivered specifically to the target tumor cells. The premature release of the payload in circulation can cause systemic toxicity. The following tables summarize the available quantitative data on the plasma stability of different classes of cleavable linkers in human and murine plasma. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Dipeptide Linkers (e.g., Val-Cit)

Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit) linker, are designed to be cleaved by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment.

Linker TypeLinker ExamplePlasma SourceStability MetricValueReference
DipeptideVal-CitHuman% Intact ADCStable[1][2]
DipeptideVal-CitMurine% Intact ADC>95% loss of conjugated drug[3]
DipeptideGlu-Val-CitHuman% Intact ADCNo significant degradation after 28 days[3]
DipeptideGlu-Val-CitMurine% Intact ADCAlmost no linker cleavage after 14 days[3]

The pronounced instability of the Val-Cit linker in murine plasma is attributed to the activity of carboxylesterase 1C (Ces1C), an enzyme present in mouse plasma but not in human plasma.[4][5] This species-specific difference is a critical consideration for the preclinical evaluation of ADCs containing this type of linker. Newer generation dipeptide linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, have been engineered to exhibit enhanced stability in murine plasma while retaining their susceptibility to cathepsin-mediated cleavage.[3][5]

Hydrazone Linkers

Hydrazone linkers are designed to be acid-labile, exploiting the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (~7.4) for payload release.[4][6]

Linker TypeLinker ExamplePlasma SourceStability Metric (t1/2)ValueReference
HydrazonePhenylketone-derivedHuman and MurineHalf-life~2 days[7]
HydrazoneSilyl ether-basedHumanHalf-life>7 days[7]

While designed for pH-dependent cleavage, some hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[7] The stability of a hydrazone linker is influenced by its specific chemical structure, with aromatic hydrazones generally showing greater stability than aliphatic ones due to resonance stabilization.[6]

Disulfide Linkers

Disulfide linkers leverage the significant difference in the concentration of reducing agents, particularly glutathione (B108866) (GSH), between the extracellular environment and the intracellular cytoplasm. The concentration of GSH is substantially higher inside cells (1-10 mM) compared to plasma (~2-20 µM), promoting the selective cleavage of the disulfide bond and release of the payload within the target cell.[8][]

Linker TypeLinker ExamplePlasma SourceStability MetricValueReference
DisulfidehuC242-SPDB-DM4MurineIn vivo stabilityMore stable with increased steric hindrance[10]

The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. More sterically hindered disulfide linkers generally exhibit greater stability against reductive cleavage in plasma.[10] However, a balance must be struck, as excessive stability can hinder payload release at the target site.

Experimental Protocol: In Vitro Plasma Stability Assay

To assess the stability of a cleavable linker in an ADC, a robust in vitro plasma stability assay is essential. This assay simulates the physiological conditions the ADC will encounter in circulation and provides a quantitative measure of linker cleavage over time.

Objective: To determine the rate of linker cleavage and payload release of an ADC when incubated in human and murine plasma.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Human plasma (anticoagulated with heparin or EDTA)

  • Murine plasma (anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, HPLC)

  • Reagents for sample processing (e.g., quenching solution like acetonitrile (B52724) with an internal standard)

Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test ADC in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm the plasma to 37°C. Spike the test ADC into the human and murine plasma to a final concentration (e.g., 100 µg/mL). Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Processing: At each time point, quench the reaction by adding a quenching solution (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the released payload using a validated analytical method such as LC-MS or HPLC. The amount of intact ADC can also be measured by techniques like immunoaffinity capture followed by LC-MS analysis to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[4][11]

Visualizing the Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay.

G cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_adc Prepare ADC Stock Solution incubate Incubate ADC in Plasma & PBS (37°C) prep_adc->incubate prep_plasma Prepare Human & Murine Plasma prep_plasma->incubate sampling Collect Aliquots at Time Points incubate->sampling processing Quench Reaction & Precipitate Proteins sampling->processing analysis Analyze Released Payload & Intact ADC (LC-MS, HPLC) processing->analysis

Experimental workflow for in vitro plasma stability assay.

Conclusion

The choice of a cleavable linker is a critical design parameter for ADCs, with profound implications for their preclinical and clinical performance. The data presented in this guide underscore the significant species-specific differences in plasma stability, particularly for dipeptide linkers like Val-Cit. Researchers and drug developers must be cognizant of these differences and employ robust in vitro assays to accurately predict the in vivo behavior of their ADC candidates. By carefully selecting and evaluating cleavable linkers, the development of safer and more effective ADCs can be significantly advanced.

References

The Bystander Killing Effect: A Comparative Analysis of Val-Cit-MMAE and Other Linker-Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) design is paramount to developing effective cancer therapies. A critical aspect of ADC efficacy is the "bystander killing effect," a phenomenon where the cytotoxic payload delivered by the ADC to a target cancer cell can also kill neighboring, antigen-negative cancer cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. This guide provides an objective comparison of the bystander killing effect of the widely used Val-Cit-MMAE linker-payload system against other alternatives, supported by experimental data and detailed methodologies.

The valine-citrulline (Val-Cit) linker is a key component in many successful ADCs. It is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[1][2] Upon cleavage, the potent cytotoxic agent, monomethyl auristatin E (MMAE), is released. MMAE is a synthetic analogue of dolastatin 10 and a highly potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] The physicochemical properties of the released payload are a primary determinant of the bystander effect. For a significant bystander effect to occur, the payload must be able to cross the cell membrane of the target cell and diffuse into the surrounding tumor microenvironment to kill adjacent cells.[5][6]

Mechanism of Action and the Bystander Effect of Val-Cit-MMAE

An ADC with a Val-Cit-MMAE system first binds to a specific antigen on the surface of a cancer cell.[] The ADC-antigen complex is then internalized through endocytosis and trafficked to the lysosome.[1][3] Inside the lysosome, the Val-Cit linker is cleaved, releasing the MMAE payload.[4][8] The self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, often used in conjunction with the Val-Cit linker, ensures the release of the unmodified and fully potent MMAE.[5][] Due to its hydrophobic nature and neutral charge, free MMAE can diffuse across the lysosomal and plasma membranes to exit the cell and enter the tumor microenvironment, where it can then penetrate and kill neighboring antigen-negative cells.[5][9]

Val_Cit_MMAE_Bystander_Effect cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_antigen_positive_cell Antigen-Positive Cell cluster_antigen_negative_cell Antigen-Negative Cell ADC ADC (Val-Cit-MMAE) Antigen Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release Released MMAE Lysosome->MMAE_release Linker Cleavage Bystander_Cell Bystander Cell (Antigen-Negative) MMAE_release->Bystander_Cell Diffusion Apoptosis_Bystander Apoptosis Bystander_Cell->Apoptosis_Bystander Induces

Mechanism of Val-Cit-MMAE bystander killing effect.

Comparative Performance of Linker-Payloads

The choice of both the linker and the payload is critical in determining the extent of the bystander effect. The following table summarizes the bystander killing potential of Val-Cit-MMAE in comparison to other common linker-payload systems.

Linker-PayloadLinker TypePayloadPayload Membrane PermeabilityBystander EffectKey Characteristics
Val-Cit-MMAE Cleavable (Enzymatic)MMAE (Tubulin Inhibitor)HighPotentHydrophobic and neutral payload allows for efficient diffusion across cell membranes.[5][6]
Val-Cit-MMAF Cleavable (Enzymatic)MMAF (Tubulin Inhibitor)LowMinimal to NoneMMAF has a charged C-terminal phenylalanine, making it more hydrophilic and less permeable.[6][9]
SMCC-DM1 Non-cleavableDM1 (Tubulin Inhibitor)LowNoneThe payload is released with a charged lysine (B10760008) remnant after antibody degradation, preventing membrane passage.[10][11]
Cleavable-DXd Cleavable (Enzymatic)DXd (Topoisomerase I Inhibitor)HighPotentHighly membrane-permeable payload, demonstrating significant bystander killing.[5][11]
Cleavable-SN-38 Cleavable (Enzymatic)SN-38 (Topoisomerase I Inhibitor)HighPotentAnother highly membrane-permeable topoisomerase I inhibitor with a strong bystander effect.[5]

Experimental Protocols for Assessing Bystander Effect

Quantitative evaluation of the bystander effect is crucial for the preclinical development of ADCs. The in vitro co-culture bystander assay is a foundational method for this assessment.

In Vitro Co-Culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

1. Cell Line Selection:

  • Antigen-Positive (Ag+) Cells: A cell line with high expression of the target antigen (e.g., HER2-positive N87 or SK-BR-3 cells).[5][11]

  • Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative MCF7 or U-87MG cells).[5][11] To facilitate identification and quantification, the Ag- cells are often engineered to express a fluorescent protein like GFP.[5][12]

2. Co-Culture Setup:

  • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[5]

  • Include monocultures of both cell lines as controls.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[5]

  • An isotype control ADC should be included as a negative control.

4. Data Acquisition and Analysis:

  • Cell viability can be assessed at different time points using methods like flow cytometry to differentiate and quantify the viable GFP-expressing Ag- cells and non-fluorescent Ag+ cells.[13]

  • Alternatively, imaging-based assays can be used to monitor the cell populations over time.[14]

  • The percentage of bystander killing is calculated by comparing the viability of Ag- cells in co-culture with their viability in monoculture at the same ADC concentration.

Co_Culture_Bystander_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Selection Select Ag+ and Ag- Cell Lines GFP_Transfection Transfect Ag- Cells with GFP Cell_Selection->GFP_Transfection Cell_Seeding Seed Cells in Monoculture and Co-culture Ratios GFP_Transfection->Cell_Seeding ADC_Addition Add ADC and Controls Cell_Seeding->ADC_Addition Incubation Incubate for a Defined Period ADC_Addition->Incubation Data_Acquisition Measure Viability (e.g., Flow Cytometry) Incubation->Data_Acquisition Calculation Calculate % Bystander Killing Data_Acquisition->Calculation MMAE_Signaling_Pathway MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization MMAE->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

References

A Comparative Guide to the Preclinical Toxicity of Amino-PEG4-Val-Cit-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical toxicity profile of Antibody-Drug Conjugates (ADCs) utilizing the Amino-PEG4-Val-Cit-PAB-MMAE linker-payload system. The performance of this system is evaluated against alternative ADC technologies, supported by experimental data from various preclinical studies. This document is intended to inform researchers and drug developers in the selection and design of ADCs with an optimal therapeutic index.

Executive Summary

The this compound ADC platform represents a widely adopted strategy in targeted cancer therapy. This system combines a monoclonal antibody's specificity with the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The linker, comprising a hydrophilic PEG4 spacer and a cathepsin B-cleavable Val-Cit-PAB motif, is designed for stable systemic circulation and efficient intracellular payload release. Preclinical studies consistently demonstrate the high potency of MMAE-based ADCs. However, their toxicity profile, primarily characterized by hematological toxicities and peripheral neuropathy, necessitates careful consideration and comparison with alternative linker-payload technologies to optimize the therapeutic window.

Comparative Analysis of Preclinical Toxicity

The preclinical toxicity of ADCs is influenced by the interplay of the antibody, linker, and payload. This section compares the in vitro cytotoxicity and in vivo toxicity of this compound ADCs with other common ADC platforms.

In Vitro Cytotoxicity

The potency of ADCs is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to inhibit the growth of cancer cell lines (IC50).

Table 1: Comparative In Vitro Cytotoxicity of Various ADC Payloads and Linker Systems

Linker-Payload SystemADC TargetCell LineIC50 (pM)Key Observations
Val-Cit-PAB-MMAE TrastuzumabSKBR314.3High potency against target-positive cells.
Val-Cit-PAB-MMAEcAC10 (anti-CD30)Karpas 299<10 ng/mLPotent and selective antitumor activity.[1]
mc-MMAF (non-cleavable) TrastuzumabSKBR3~250Generally less potent than MMAE counterparts in vitro.
cAC10-vcMMAFKarpas 299>5 µg/mLSignificantly less potent than cAC10-vcMMAE in vitro.[2]
Glucuronide-MMAE TrastuzumabSKBR38.8Demonstrates high potency, comparable to or exceeding Val-Cit-MMAE.
PBD Dimer Anti-CD276VariousLow pMExceptionally potent, often orders of magnitude more than auristatins.[1]
DM1 (Maytansinoid) TrastuzumabVariousnM rangePotent, but generally less so than auristatins in many cell lines.
SN-38 (Topoisomerase I inhibitor) SacituzumabVariousnM rangeDifferent mechanism of action, potency varies with cell line.

Note: IC50 values are highly dependent on the specific antibody, cell line, and experimental conditions. The data presented here are for comparative purposes and are collated from multiple sources.

In Vivo Preclinical Toxicity

In vivo studies in animal models, typically rodents and non-human primates, are crucial for evaluating the systemic toxicity and determining the Maximum Tolerated Dose (MTD) of an ADC.

Table 2: Summary of Preclinical In Vivo Toxicity Findings for Different ADC Platforms

Linker-Payload SystemAnimal ModelKey Toxicity FindingsMTD Range (mg/kg)
Val-Cit-PAB-MMAE Rat, MonkeyHematologic (neutropenia, thrombocytopenia), lymphoid depletion, peripheral neuropathy, liver toxicity.[3][4][5]1 - 10
mc-MMAF (non-cleavable) Rat, MonkeyOcular toxicity, thrombocytopenia. Generally lower systemic toxicity compared to MMAE.[6]Generally higher than MMAE ADCs
DM1 (Maytansinoid) Rat, MonkeyThrombocytopenia, hepatotoxicity, gastrointestinal toxicity.[6]Varies significantly with ADC
Calicheamicin Rat, MonkeyMyelosuppression (thrombocytopenia, neutropenia), hepatotoxicity.Low (µg/kg range)
SN-38 Rat, MonkeyNeutropenia, gastrointestinal toxicity.Varies with ADC

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of ADC toxicity.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration of an ADC that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[7][8]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload in complete cell culture medium.[7] Remove the existing medium from the cells and add the ADC dilutions. Incubate for a period of 72-144 hours.[8][9]

  • MTT/XTT Addition:

    • For MTT assay: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours.[7][9] Subsequently, add a solubilization solution (e.g., 100-150 µL of DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[7][9]

    • For XTT assay: Add the XTT reagent, mixed with an electron coupling agent, to each well and incubate for 2-4 hours.[7]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[9]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

In Vivo Toxicity Study (Rodent Model)

Objective: To evaluate the systemic toxicity of an ADC and determine the Maximum Tolerated Dose (MTD).

Protocol:

  • Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats). All studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[10][11]

  • Dose Formulation: Prepare the ADC in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).

  • Dose Administration: Administer the ADC intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses over a specified period (e.g., once weekly for 4 weeks).[5]

  • Dose-Ranging Study: Administer escalating doses of the ADC to different groups of animals to identify the dose range that causes adverse effects.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health and behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points for complete blood counts and analysis of serum chemistry parameters to assess organ function (e.g., liver and kidney).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect a standard set of organs and tissues, fix them in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a board-certified veterinary pathologist.[12][13]

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss of body weight.

Mechanism of Action and Signaling Pathways

The cytotoxic effect of MMAE is initiated after the ADC is internalized by the target cancer cell and the payload is released from the linker.

ADC Internalization and Payload Release

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking MMAE_released Released MMAE Lysosome->MMAE_released Linker Cleavage

Caption: Workflow of ADC binding, internalization, and payload release.

MMAE-Induced Cell Cycle Arrest and Apoptosis

Once released, MMAE exerts its potent cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.

MMAE_MOA MMAE Free MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

Conclusion

The this compound ADC platform offers a potent and widely applicable approach for targeted cancer therapy. Its preclinical toxicity profile is well-characterized, with hematologic toxicities and peripheral neuropathy being the primary concerns. A thorough understanding and comparison of this system with alternative linker-payload technologies, such as those employing MMAF, maytansinoids, or non-cleavable linkers, are essential for the rational design of next-generation ADCs. The choice of the optimal ADC configuration will depend on a careful balance between efficacy and safety, tailored to the specific target antigen, tumor type, and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and developers in this endeavor.

References

A Comparative Guide to Antibody-Drug Conjugates Featuring the Val-Cit-MMAE Linker-Payload System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for four prominent Antibody-Drug Conjugates (ADCs) that utilize the Valine-Citrulline (Val-Cit) linker in conjunction with the potent cytotoxic agent, Monomethyl Auristatin E (MMAE). The Val-Cit linker is designed for conditional cleavage within the lysosomal compartment of tumor cells, offering a targeted approach to cancer therapy. This document summarizes key efficacy and safety data, outlines the experimental protocols of pivotal clinical trials, and visualizes the underlying mechanism of action to inform current and future research and development in the ADC field.

Mechanism of Action: The Val-Cit-MMAE System

The therapeutic strategy of Val-Cit-MMAE ADCs hinges on a multi-step process designed to selectively deliver the cytotoxic payload to cancer cells. This process begins with the binding of the ADC's monoclonal antibody to a specific antigen on the tumor cell surface, leading to internalization. Subsequent trafficking to the lysosome exposes the Val-Cit linker to cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Enzymatic cleavage of the linker releases the MMAE payload into the cytoplasm. Once liberated, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.

Val_Cit_MMAE_ADC_Mechanism Mechanism of Action of Val-Cit-MMAE ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Drug Conjugate) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Microtubules Microtubule Polymerization MMAE->Microtubules 5. Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest 6. Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Induction of

Mechanism of Action of Val-Cit-MMAE ADCs

Comparative Analysis of Clinical Trial Results

The following tables summarize the key efficacy and safety data from the pivotal clinical trials of four approved ADCs utilizing the Val-Cit-MMAE linker-payload system: Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin), Tivdak® (Tisotumab vedotin), and Polivy® (Polatuzumab vedotin).

Efficacy Data
Drug Name (Trade Name) Target Antigen Indication Pivotal Trial Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS)
Brentuximab vedotin (Adcetris®)CD30Stage III/IV Classical Hodgkin LymphomaECHELON-186% (A+AVD arm) vs. 83% (ABVD arm)[1]5-year PFS: 82.2% (A+AVD arm)[2]6-year OS: 93.9% (A+AVD arm) vs. 89.4% (ABVD arm)[3]
Enfortumab vedotin (Padcev®)Nectin-4Locally Advanced or Metastatic Urothelial CancerEV-30140.6% vs. 17.9% (chemotherapy)[1]Median: 5.55 months vs. 3.71 months (chemotherapy)[1]Median: 12.88 months vs. 8.97 months (chemotherapy)[1]
Tisotumab vedotin (Tivdak®)Tissue FactorRecurrent or Metastatic Cervical CancerinnovaTV 20424% (95% CI: 15.9-33.3)[4][5][6]Median: 4.2 months[7]Median: 12.1 months[7]
Polatuzumab vedotin (Polivy®)CD79bPreviously Untreated Diffuse Large B-cell Lymphoma (DLBCL)POLARIXComplete Response: 78% (Pola-R-CHP) vs. 74% (R-CHOP)2-year PFS: 76.7% (Pola-R-CHP) vs. 70.2% (R-CHOP)[8]Not significantly different at interim analysis
Safety Data: Common Adverse Events (≥20% of Patients)
Drug Name (Trade Name) Peripheral Neuropathy Fatigue Nausea Diarrhea Neutropenia Other Common AEs (≥20%)
Brentuximab vedotin (Adcetris®)55% (any grade)[9]32%[1]-27%[1]58%[1]Upper respiratory tract infection, musculoskeletal pain, pyrexia, rash, cough[10]
Enfortumab vedotin (Padcev®)56% (any grade)[11]56%[11]45%[11]42%[11]-Decreased appetite (52%), rash (52%), alopecia (50%), dysgeusia (42%), dry eye (40%), pruritus (26%), dry skin (26%)[11]
Tisotumab vedotin (Tivdak®)38% (any grade)[12]28%[12]33%[12]22%[12]3% (Grade ≥3)[7]Conjunctival adverse events (37%), epistaxis (26%), constipation (25%), alopecia (24%), decreased appetite (24%), hemorrhage (21%), corneal adverse events (21%), dry eye (21%)[12]
Polatuzumab vedotin (Polivy®)Yes (not specified)Yes (not specified)Yes (not specified)Yes (not specified)Yes (not specified)Constipation, alopecia, mucositis[13]
Safety Data: Grade ≥3 Adverse Events of Interest
Drug Name (Trade Name) Peripheral Neuropathy Neutropenia/Febrile Neutropenia Other Serious AEs
Brentuximab vedotin (Adcetris®)10-15%Neutropenia: 21% (led to dose delays); Febrile Neutropenia: 8% (led to dose delays)[10]Pneumonitis (2%)[9]
Enfortumab vedotin (Padcev®)6% (led to discontinuation)[11]Neutrophils decreased: 5%[11]Rash (13%), diarrhea (6%), fatigue (6%)[11]
Tisotumab vedotin (Tivdak®)6%[12]3%[7]Fatigue (6%), urinary tract infection (5%), ulcerative keratitis (2%)[7][12]
Polatuzumab vedotin (Polivy®)Yes (not specified)Yes (not specified)Gastrointestinal hemorrhage, ileus, gastrointestinal perforation, cholecystitis, hypogammaglobulinemia, hepatitis B reactivation, hypercalcemia, hydronephrosis, cystitis hemorrhagic, interstitial lung disease, and thrombophlebitis[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of clinical trial data. Below are summaries of the study designs for the pivotal trials cited.

ECHELON-1 (Brentuximab vedotin)
  • Study Design: A randomized, open-label, multicenter, phase 3 trial.[1][15]

  • Patient Population: 1,334 patients with previously untreated Stage III or IV classical Hodgkin lymphoma.[1][15]

  • Treatment Arms:

  • Primary Endpoint: Modified Progression-Free Survival (mPFS).[2]

  • Key Secondary Endpoints: Overall Survival (OS), complete remission rate, and safety.[1]

EV-301 (Enfortumab vedotin)
  • Study Design: A global, multicenter, open-label, randomized, phase 3 trial.[16]

  • Patient Population: 608 patients with locally advanced or metastatic urothelial carcinoma who had previously received platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.

  • Treatment Arms:

    • Enfortumab Vedotin Arm: 1.25 mg/kg on Days 1, 8, and 15 of each 28-day cycle.

    • Chemotherapy Arm (Control): Investigator's choice of docetaxel, paclitaxel, or vinflunine.

  • Primary Endpoint: Overall Survival (OS).

  • Key Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

innovaTV 204 (Tisotumab vedotin)
  • Study Design: A single-arm, multicenter, phase 2 trial.[5][17]

  • Patient Population: 101 patients with recurrent or metastatic cervical cancer who had progressed on or after chemotherapy.[6][18]

  • Treatment: Tisotumab vedotin 2.0 mg/kg (up to a maximum of 200 mg) intravenously every 3 weeks until disease progression or unacceptable toxicity.[2][6]

  • Primary Endpoint: Confirmed Objective Response Rate (ORR) assessed by an independent review committee.[2]

  • Key Secondary Endpoints: Duration of response, time to response, PFS, OS, and safety.[5]

POLARIX (Polatuzumab vedotin)
  • Study Design: A randomized, double-blind, placebo-controlled, international, phase 3 study.

  • Patient Population: 879 patients with previously untreated diffuse large B-cell lymphoma (DLBCL) with an International Prognostic Index (IPI) score of 2-5.

  • Treatment Arms:

    • Pola-R-CHP Arm: Polatuzumab vedotin (1.8 mg/kg) + rituximab, cyclophosphamide, doxorubicin, and prednisone.[8]

    • R-CHOP Arm (Control): Rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone.[8]

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).

  • Key Secondary Endpoints: Complete response rate, event-free survival, and Overall Survival (OS).

Standard In Vitro Assays for ADC Characterization

The preclinical evaluation of ADCs involves a suite of in vitro assays to characterize their stability, potency, and mechanism of action.

Plasma Stability Assay
  • Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

  • Methodology: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points. Samples are then analyzed by methods such as ELISA or LC-MS to quantify the amount of intact ADC and released payload.

In Vitro Cytotoxicity Assay
  • Objective: To measure the potency of the ADC in killing target cancer cells.

  • Methodology: Cancer cell lines expressing the target antigen are treated with serial dilutions of the ADC. Cell viability is assessed after a defined incubation period (typically 72-120 hours) using assays like MTT or CellTiter-Glo, which measure metabolic activity. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then calculated.

Bystander Effect Assay
  • Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Methodology: A co-culture system is established with a mix of antigen-positive and antigen-negative cancer cells (often engineered to express a fluorescent protein for identification). The co-culture is treated with the ADC, and the viability of both cell populations is monitored over time, typically using imaging or flow cytometry.

Experimental_Workflow General Experimental Workflow for ADC Evaluation ADC_Development ADC Candidate Development In_Vitro_Assays In Vitro Characterization ADC_Development->In_Vitro_Assays Plasma_Stability Plasma Stability Assay In_Vitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro_Assays->Cytotoxicity Bystander_Effect Bystander Effect Assay In_Vitro_Assays->Bystander_Effect Preclinical_Models In Vivo Preclinical Models In_Vitro_Assays->Preclinical_Models Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Models->Clinical_Trials Regulatory_Approval Regulatory Approval & Clinical Use Clinical_Trials->Regulatory_Approval

General Experimental Workflow for ADC Evaluation

References

The Pivotal Role of PEG Spacer Length in Antibody-Drug Conjugate (ADC) Linker Design: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to aid in the rational design of next-generation ADCs.

The length of the PEG chain in an ADC linker can profoundly influence its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1][] The choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity.[1]

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG spacer length is often a trade-off between several key performance metrics. The following tables summarize quantitative data from various studies, comparing ADCs with different PEG spacer lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Spacer LengthClearance Rate (mL/day/kg)Plasma Half-life (t½)Area Under the Curve (AUC)Key Observations & References
PEG2 ~10ShortLowRapid clearance observed.[3]
PEG4 ~7ModerateModerateImproved PK compared to shorter linkers.[3][4]
PEG8 ~5LongHighOften identified as a threshold for optimal slower clearance.[3][5][6]
PEG12 ~5LongHighSimilar clearance to PEG8, suggesting a plateau effect.[3][5]
PEG24 ~5Significantly IncreasedHighDramatically improves PK profile, especially for hydrophobic payloads.[1]
PEG4k Reduced (4.5-fold vs. no PEG)2.5-fold increaseImprovedSignificant extension of half-life.[1]
PEG10k Reduced (22-fold vs. no PEG)11.2-fold increaseMost IdealDemonstrates the profound impact of very long PEG chains on PK.[1]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

PEG Spacer LengthCell LineIC50 (ng/mL or nM)Key Observations & References
PEG2 VariousGenerally PotentShorter linkers often maintain high in vitro potency.
PEG4 VariousPotentSimilar potency to shorter linkers.
PEG8 VariousPotentOften shows a good balance of potency and improved PK.[1]
PEG12 VariousMay have slightly reduced potencyLonger linkers can sometimes slightly decrease in vitro activity.[1]
PEG24 VariousVariable, may be reducedThe impact on cytotoxicity can be more pronounced with very long linkers.[1]
PEG4k NCI-N874.5-fold reduction vs. no PEGA clear trend of decreasing in vitro potency with very long PEG chains.[3][7]
PEG10k NCI-N8722-fold reduction vs. no PEGHighlights the potential trade-off between PK enhancement and in vitro cell-killing activity.[3][7]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

PEG Spacer LengthTumor ModelDosingOutcomeKey Observations & References
PEG4 L540cy CDX1 mg/kgComplete curesDemonstrates high efficacy with a shorter PEG linker.[4]
PEG8 L540cy CDX1 mg/kgComplete curesSimilar high efficacy to PEG4 in this model.[4]
PEG12 Breast Cancer Xenograft3 mg/kgSignificant anti-tumor activityLonger PEG linker maintains potent in vivo activity.[5]
PEG24 BxPC3 Xenograft3 mg/kgSignificant tumor suppressionDemonstrates the in vivo benefit of enhanced PK.[5]
PEG10k NCI-N87 XenograftNot SpecifiedMost ideal tumor therapeutic abilityThe superior PK profile translated to the best in vivo outcome despite lower in vitro potency.[1][7]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

General Structure of a PEGylated Antibody-Drug Conjugate cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker Antibody->Linker Conjugation Site PEG PEG Spacer (Variable Length) Linker->PEG Payload Cytotoxic Payload PEG->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental Workflow for Comparing ADCs with Different PEG Linker Lengths cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A Antibody Modification C Conjugation A->C B Drug-Linker Synthesis (PEGn, n=2, 4, 8, 12, etc.) B->C D Purification & Characterization (DAR, Purity) C->D E Cytotoxicity Assay (IC50 Determination) D->E F Stability Assays D->F G Pharmacokinetic (PK) Study (Clearance, Half-life) D->G H Xenograft Efficacy Study (Tumor Growth Inhibition) D->H I Head-to-Head Comparison of PEG Spacer Lengths E->I F->I G->I H->I

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]

  • Purification : The resulting ADC is purified from unreacted linker and payload using methods like Size Exclusion Chromatography (SEC).

  • Characterization : The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC). Purity and aggregation are assessed by SEC, and the identity and integrity are confirmed by mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture : Cancer cell lines expressing the target antigen are cultured in appropriate media.[1]

  • Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[1]

  • Incubation : The treated cells are incubated for a specified period (e.g., 72-96 hours).[1]

  • Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[1]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[1]

Pharmacokinetic (PK) Study in Rodents
  • Animal Model : Healthy mice or rats are used for the study.[1]

  • Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]

  • Sample Processing : Plasma is isolated from the blood samples.[1]

  • Quantification : The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]

In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation : Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[3]

  • Treatment : Mice are randomized into treatment groups and administered with the ADCs, a vehicle control, or a control antibody.[3]

  • Monitoring : Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Conclusion

The length of the PEG spacer is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability and in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1] A threshold effect is often observed around PEG8, beyond which further increases in length may have a diminished impact on clearance.[1][6] However, very long linkers can sometimes negatively impact cytotoxicity.[1] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[1] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

The Crucial Role of Linker Chemistry in Shaping the Pharmacokinetic Profile of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are intricately linked to their pharmacokinetic (PK) properties. A key determinant of an ADC's PK profile is the chemical linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker chemistry profoundly influences the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and ultimately, the therapeutic window. This guide provides an objective comparison of how different linker technologies impact ADC pharmacokinetics, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation ADCs.

Impact of Linker Stability: Cleavable vs. Non-Cleavable Linkers

Linkers are broadly categorized as either cleavable or non-cleavable, a fundamental design choice that dictates the mechanism of payload release and significantly alters the ADC's behavior in vivo.

Cleavable linkers are designed to release the cytotoxic payload from the antibody in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] These triggers can include the acidic environment of endosomes and lysosomes (acid-labile linkers), the presence of specific enzymes that are overexpressed in tumor cells (enzymatically-cleavable linkers), or the higher intracellular concentration of reducing agents like glutathione (B108866) (reducible linkers).[1][3] This targeted release mechanism can offer the advantage of a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[2] However, a critical challenge with cleavable linkers is ensuring their stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[4][5]

Non-cleavable linkers , in contrast, do not have a specific release mechanism.[1] The payload is only released after the entire ADC is internalized and the antibody component is degraded within the lysosome.[1] This approach generally leads to greater stability in plasma, a longer half-life, and a more favorable safety profile by minimizing premature drug release.[2] However, the released payload remains attached to the linker and an amino acid residue from the antibody, which can affect its cell permeability and may abrogate the bystander effect.[6]

The choice between a cleavable and non-cleavable linker, therefore, involves a trade-off between targeted payload release with a potential for bystander killing and enhanced systemic stability with a potentially improved safety profile.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic data from preclinical studies, comparing ADCs with cleavable and non-cleavable linkers. It is important to note that direct comparisons can be challenging due to variations in antibodies, payloads, and experimental models across different studies.

Linker TypeLinker Chemistry ExampleADC ExampleAnimal ModelHalf-Life (t½)Clearance (CL)Reference
Cleavable Valine-Citrulline (vc)Brentuximab Vedotin (anti-CD30-vc-MMAE)Mice4-6 days1.457 L/day[7]
Cleavable SPDB (disulfide)SAR3419Not SpecifiedSimilar to non-cleavableNot specified[8]
Non-cleavable SMCC (thioether)Ado-trastuzumab emtansine (T-DM1)Mice5.7 daysNot Specified[9]
Non-cleavable SMCC (thioether)CX-DM1Mice10.4 days0.7 mL/h/kg[10]

The Influence of Linker Hydrophilicity on ADC Pharmacokinetics

Beyond stability, the physicochemical properties of the linker, particularly its hydrophilicity, play a crucial role in the overall performance of an ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[][12] Incorporating hydrophilic components, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can mitigate these issues.[]

Hydrophilic linkers can:

  • Enhance Solubility and Reduce Aggregation: By creating a hydration shell around the ADC, hydrophilic linkers improve solubility and prevent the formation of aggregates that can compromise efficacy and induce an immune response.[]

  • Improve Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the tumor.[][14] Studies have demonstrated that ADCs with higher hydrophilicity exhibit slower plasma clearance.[14]

  • Enable Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can facilitate the conjugation of a higher number of payload molecules to the antibody without inducing aggregation, potentially leading to enhanced potency.[]

Quantitative Data on Hydrophilic Linkers

The following table illustrates the impact of linker hydrophilicity on ADC pharmacokinetics.

Linker PropertyLinker ModificationADC ExampleAnimal ModelHalf-Life (t½)Clearance (CL)Key FindingReference
Hydrophobic Standard LinkerNon-PEGylated ADCRatsShorterFasterRapid non-specific uptake and payload release.[14]
Hydrophilic PEGylated Linker (8 or 12 units)PEGylated ADCRatsLongerSlowerSlower non-specific uptake and reduced toxicity.[14]
Hydrophilic Pendant PEG ChainsAmide-linked ADC with pendant PEGMiceNot SpecifiedSlowerSlower clearance rates compared to linear PEG and Kadcyla®.[14]

Experimental Protocols for Evaluating ADC Pharmacokinetics

Accurate assessment of ADC pharmacokinetics requires robust and validated bioanalytical methods. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an ADC in a murine model.

Materials:

  • ADC of interest

  • Female athymic nude mice (6-8 weeks old)

  • Vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Anesthesia (e.g., isoflurane)

  • Analytical instruments (ELISA plate reader, LC-MS/MS system)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the study.

  • Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein. A typical dose might be 10 mg/kg.[15][16]

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5 minutes, 1, 6, 24, 72, and 168 hours post-dose).[15][16] Blood can be collected via retro-orbital sinus or saphenous vein bleeding under anesthesia.

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma samples using validated ELISA and LC-MS/MS methods.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the concentration-time data to determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody Quantification

Objective: To quantify the total antibody concentration (both conjugated and unconjugated) in plasma samples.

Materials:

  • 96-well or 384-well microtiter plates

  • Capture antibody (e.g., anti-human IgG Fc antibody)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG Fc antibody)

  • ADC standard of known concentration

  • Plasma samples from the PK study

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Substrate solution (e.g., TMB or a fluorogenic substrate)

  • Stop solution (if using a colorimetric substrate)

  • Plate reader

Procedure:

  • Coating: Coat the microtiter plate wells with the capture antibody diluted in PBS and incubate overnight at 4°C.[17][18]

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.[17][18]

  • Washing: Wash the plate as described in step 2.

  • Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC standard in a matrix that mimics the study samples (e.g., 10% mouse serum in PBST). Add the standards and diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.[17][18]

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[17][18]

  • Washing: Wash the plate thoroughly to remove unbound detection antibody.

  • Substrate Development: Add the substrate solution to each well and incubate until sufficient color or signal develops.

  • Measurement: If using a colorimetric substrate, stop the reaction with a stop solution. Read the absorbance or fluorescence on a plate reader.

  • Quantification: Construct a standard curve by plotting the signal versus the concentration of the standards. Use the standard curve to determine the total antibody concentration in the unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload Quantification

Objective: To quantify the concentration of unconjugated (free) payload in plasma samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

  • Payload standard of known concentration

  • Internal standard (e.g., a deuterated analog of the payload)

  • Plasma samples from the PK study

  • Protein precipitation or solid-phase extraction (SPE) reagents

Procedure:

  • Sample Preparation:

    • Thaw plasma samples and payload standards.

    • To a small volume of plasma (e.g., 25 µL), add the internal standard.[5]

    • Extract the payload and internal standard from the plasma using protein precipitation (e.g., with acetonitrile) or SPE.[19]

    • Evaporate the supernatant and reconstitute the residue in the initial mobile phase.

  • LC Separation: Inject the prepared sample onto the analytical column. Use a gradient elution with the mobile phases to separate the payload from other plasma components.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive or negative mode, depending on the payload's properties.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the payload and the internal standard.[5]

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of the payload to the internal standard against the concentration of the standards.

    • Use the standard curve to determine the concentration of the free payload in the unknown samples. The lower limit of quantification should ideally be in the pg/mL range.[19]

Visualizing Key Processes in ADC Pharmacokinetics

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of action of an ADC and a typical experimental workflow for its pharmacokinetic evaluation.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

ADC_PK_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis ADC_Admin ADC Administration (In Vivo Model) Blood_Sampling Serial Blood Sampling ADC_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep ELISA ELISA Assay (Total Antibody) Plasma_Prep->ELISA LCMS LC-MS/MS Assay (Free Payload) Plasma_Prep->LCMS PK_Modeling Pharmacokinetic Modeling (NCA) ELISA->PK_Modeling LCMS->PK_Modeling PK_Parameters Determine PK Parameters (t½, CL, Vd, AUC) PK_Modeling->PK_Parameters

Caption: Experimental workflow for evaluating ADC pharmacokinetics.

Conclusion

The linker is a critical component in the design of ADCs, with its chemistry directly influencing the pharmacokinetic properties that are essential for a successful therapeutic outcome. A thorough understanding of how linker stability and hydrophilicity impact ADC behavior in vivo is paramount for the rational design of novel ADCs with improved efficacy and safety profiles. The choice between cleavable and non-cleavable linkers, as well as the incorporation of hydrophilic moieties, must be carefully considered in the context of the specific target antigen, tumor microenvironment, and the desired therapeutic effect. The experimental protocols and analytical methods outlined in this guide provide a framework for the robust evaluation of ADC pharmacokinetics, enabling researchers and drug developers to make informed decisions in the pursuit of more effective cancer therapies.

References

A Comparative Guide to Alternative Cleavable Linkers for MMAE Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide has long been the gold-standard cleavable linker for monomethyl auristatin E (MMAE)-based antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells, has made it a cornerstone of ADC development.[1][] However, the Val-Cit linker is not without its drawbacks, including hydrophobicity-induced aggregation and susceptibility to premature cleavage by extracellular proteases, which can lead to off-target toxicity.[3][4] This has spurred the development of a diverse array of alternative cleavable linkers designed to offer improved stability, enhanced therapeutic indices, and broader applicability.

This guide provides an objective comparison of prominent alternative cleavable linkers to Val-Cit for MMAE delivery, supported by available experimental data.

Performance Comparison of Cleavable Linkers for MMAE Delivery

The selection of a cleavable linker significantly influences the pharmacokinetic properties, efficacy, and safety profile of an ADC. The ideal linker remains stable in systemic circulation, preventing premature payload release, and is efficiently cleaved within the target tumor cell to unleash the cytotoxic agent.[5][] Below is a comparative summary of key alternative linker technologies.

Linker TypeCleavage MechanismKey AdvantagesKey DisadvantagesPlasma Stability (Half-life)In Vitro Potency (IC50)
Val-Cit (Benchmark) Cathepsin BWell-established, potent bystander effect.[1][7]Hydrophobicity, potential for premature cleavage by extracellular proteases (e.g., neutrophil elastase).[3][4]Variable, susceptible to enzymatic degradation.[8]Potent (pM to low nM range).[8]
Val-Ala Cathepsin BImproved hydrophilicity and stability compared to Val-Cit, allowing for higher drug-antibody ratios (DARs) with less aggregation.[9][10]May exhibit slightly different cleavage kinetics compared to Val-Cit.Generally more stable than Val-Cit in mouse plasma.[8]Comparable to Val-Cit.[]
Silyl Ether pH-sensitive (acidic)High plasma stability (>7 days), efficient payload release in the acidic tumor microenvironment and lysosomes.[11][12][13]Potential for off-target release in other acidic environments.> 7 days in human plasma.[8][13]Potent (0.028–0.170 nmol/L against HER2+ cell lines).[8]
Glutathione-Sensitive (e.g., Disulfide, Azobenzene) Reduction by Glutathione (B108866)Exploits the high intracellular glutathione concentration in tumor cells for selective cleavage.[]Potential for premature cleavage in the reducing environment of the bloodstream. Steric hindrance can be engineered to improve stability.[]Can be engineered for high stability (>7 days).[8]Potent, comparable to other cleavable linkers.[14]
β-Glucuronidase-cleavable β-GlucuronidaseHighly specific cleavage by an enzyme overexpressed in the tumor microenvironment of many solid tumors.[]Limited applicability to tumors that do not overexpress β-glucuronidase.High.Potentially more potent than Val-Cit in specific tumor models.[]
Sulfatase-cleavable SulfataseHigh plasma stability (>7 days) and susceptibility to an enzyme overexpressed in certain cancers.[8]Dependent on sulfatase expression in the target tumor.> 7 days in mouse plasma.[8]Higher cytotoxicity than non-cleavable and Val-Ala ADCs in some HER2+ cell lines (IC50 = 61 and 111 pM).[8]

Experimental Methodologies

Robust and reproducible experimental protocols are essential for the preclinical evaluation and comparison of different linker technologies. Below are generalized methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of an ADC in killing target cancer cells by measuring cell viability.[11][15]

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (e.g., non-targeting ADC, free payload). Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The MTT is reduced by viable cells to form insoluble formazan (B1609692) crystals.[3]

    • XTT Assay: Add XTT solution (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well. XTT is reduced to a soluble formazan product.[15]

  • Signal Measurement:

    • MTT Assay: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm.[3]

    • XTT Assay: Measure the absorbance of the soluble formazan product directly at approximately 450 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.[7][16]

  • Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins using a suitable method (e.g., acetonitrile (B52724) precipitation).

  • Analysis: Analyze the supernatant for the presence of released payload and the intact ADC using techniques such as LC-MS/MS or ELISA.

  • Data Analysis: Quantify the amount of released payload and/or remaining intact ADC at each time point to determine the linker's stability and the ADC's half-life in plasma.

Cathepsin B Cleavage Assay

This assay assesses the susceptibility of protease-sensitive linkers to cleavage by their target enzyme.[][17]

  • Reaction Setup: Incubate the ADC with purified Cathepsin B in a suitable buffer at 37°C.

  • Time Course Sampling: Collect aliquots from the reaction mixture at various time points.

  • Analysis: Analyze the samples by methods such as HPLC or LC-MS to quantify the amount of released MMAE.

  • Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate of the linker.

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[9][18]

  • Co-culture Setup: Co-culture antigen-positive target cells with antigen-negative bystander cells at a defined ratio. The bystander cells are often labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Viability Assessment: After a defined incubation period (e.g., 72-96 hours), assess the viability of both cell populations using methods such as flow cytometry or high-content imaging.

  • Data Analysis: Quantify the reduction in viability of the antigen-negative bystander cells as a measure of the bystander effect.

Visualizing Linker Cleavage and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

Cleavage_Mechanisms cluster_ValCit Val-Cit Linker Cleavage cluster_SilylEther Silyl Ether Linker Cleavage cluster_GSH Glutathione-Sensitive Linker Cleavage ADC_VC ADC-Val-Cit-MMAE Lysosome_VC Lysosome ADC_VC->Lysosome_VC Internalization Released_MMAE_VC Free MMAE ADC_VC->Released_MMAE_VC CathepsinB Cathepsin B Lysosome_VC->CathepsinB CathepsinB->ADC_VC Cleavage ADC_SE ADC-SilylEther-MMAE Lysosome_SE Lysosome (Acidic pH) ADC_SE->Lysosome_SE Internalization Released_MMAE_SE Free MMAE ADC_SE->Released_MMAE_SE Lysosome_SE->ADC_SE Hydrolysis ADC_GSH ADC-Disulfide-MMAE Cytosol_GSH Cytosol (High GSH) ADC_GSH->Cytosol_GSH Internalization Released_MMAE_GSH Free MMAE ADC_GSH->Released_MMAE_GSH Cytosol_GSH->ADC_GSH Reduction

Caption: Cleavage mechanisms of different linker types for MMAE delivery.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_adc Treat with Serial Dilutions of ADC overnight_incubation->treat_adc incubation_72h Incubate for 72-96 hours treat_adc->incubation_72h add_reagent Add MTT or XTT Reagent incubation_72h->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: General workflow for an in vitro cytotoxicity assay.

Bystander_Effect_Workflow start Start coculture Co-culture Antigen-Positive and GFP-labeled Antigen-Negative Cells start->coculture treat_adc Treat with ADC coculture->treat_adc incubation Incubate for 72-96 hours treat_adc->incubation assess_viability Assess Viability of Both Cell Populations (e.g., Flow Cytometry) incubation->assess_viability quantify_effect Quantify Viability Reduction in Antigen-Negative Cells assess_viability->quantify_effect

Caption: Workflow for a bystander effect assay.

References

The Evolving Landscape of ADC Payloads: A Comparative Analysis of MMAE and Other Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a pivotal decision in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index and overall efficacy. Monomethyl auristatin E (MMAE) has long been a stalwart in the ADC field, but a growing arsenal (B13267) of alternative payloads now offers a diverse range of mechanisms and properties. This guide provides an objective comparison of MMAE with other prominent cytotoxic agents, supported by experimental data, to inform the strategic selection of payloads for next-generation ADCs.

Mechanisms of Action: A Tale of Diverse Cellular Fates

The cytotoxic payloads employed in ADCs exert their cell-killing effects through various mechanisms, primarily targeting either the microtubule network or DNA integrity.

  • Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent, MMAE functions as a microtubule inhibitor. Upon release within the cancer cell, it binds to tubulin, disrupting the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][][3][4]

  • Maytansinoids (DM1 and DM4): Like MMAE, DM1 and DM4 are potent microtubule inhibitors.[3][5] They are derivatives of maytansine (B1676224) and act by binding to tubulin and inhibiting microtubule assembly, leading to mitotic arrest and cell death.[3]

  • SN-38: As the active metabolite of irinotecan, SN-38 is a topoisomerase I inhibitor.[6][7][8] It traps the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This results in the accumulation of DNA double-strand breaks during replication, leading to apoptosis.[6]

  • Deruxtecan (B607063) (DXd): A derivative of a potent topoisomerase I inhibitor, DXd also functions by trapping the DNA-topoisomerase I complex, causing lethal double-strand DNA breaks.[3]

  • Pyrrolobenzodiazepine (PBD) Dimers: These agents are DNA-crosslinking agents. They form covalent bonds with DNA in the minor groove, creating interstrand crosslinks that prevent DNA replication and transcription, ultimately leading to cell death.[9]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The in vitro cytotoxic activity of ADCs is a critical measure of their potency, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. The following table summarizes comparative IC50 values for ADCs armed with different payloads against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Cell Line (Cancer Type)ADC TargetADC PayloadIC50 (ng/mL)Reference
CFPAC-1 (Pancreatic)Trop-2SY02-SN-380.83[6]
SY02-MMAE1.19[6]
MDA-MB-468 (Breast)Trop-2SY02-SN-380.47[6]
SY02-MMAE0.28[6]
Karpas 299 (Lymphoma)CD30cAC10-vcMMAEPotent[9]
cAC10-vcMMAFPotent[9]

The Bystander Effect: Killing Beyond the Target

A crucial characteristic of certain ADC payloads is their ability to induce a "bystander effect," where the cytotoxic agent, upon release from the target cancer cell, can diffuse into and kill neighboring antigen-negative tumor cells.[10][11][12] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[10][11] The membrane permeability of the payload is a key determinant of its bystander potential.[12]

MMAE vs. MMAF: A classic example of the importance of physicochemical properties is the comparison between MMAE and monomethyl auristatin F (MMAF). While both are potent tubulin inhibitors, MMAE is more membrane-permeable than the charged MMAF.[9][12] This difference in permeability translates to a significant bystander effect for MMAE-based ADCs, whereas MMAF-based ADCs exhibit a limited bystander effect.[9][12]

PBDs and Deruxtecan: Payloads like PBD dimers and deruxtecan are also known to be membrane-permeable and capable of inducing a potent bystander effect.[3][9]

The following diagram illustrates the mechanism of the MMAE-mediated bystander effect.

Bystander_Effect Mechanism of MMAE-Mediated Bystander Effect cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC ADC binds to a target antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Lysosomal trafficking Internalization->Lysosome Cleavage Linker cleavage releases MMAE Lysosome->Cleavage Apoptosis_Positive Apoptosis Cleavage->Apoptosis_Positive Diffusion MMAE diffuses out of the cell Cleavage->Diffusion Entry MMAE enters bystander cell Diffusion->Entry Apoptosis_Negative Apoptosis Entry->Apoptosis_Negative

Caption: Mechanism of MMAE-Mediated Bystander Effect.

In Vivo Efficacy: Preclinical Validation in Xenograft Models

The ultimate test of an ADC's therapeutic potential lies in its in vivo efficacy, which is commonly evaluated in xenograft models. These models involve implanting human tumor cells into immunocompromised mice.[13][14] Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are utilized.[15]

Studies have shown that MMAE-based ADCs can lead to significant tumor regression in various xenograft models.[1][16] For instance, an anti-CD30 ADC with MMAE demonstrated potent antitumor activity in a lymphoma xenograft model.[16] The choice of payload can significantly impact in vivo outcomes, with factors like the bystander effect playing a crucial role in heterogeneous tumors.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the IC50 of an ADC.[6][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the existing medium from the wells and add the diluted ADC solutions in triplicate. Include untreated cells as a negative control and wells with medium only as a blank.[6]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.[19]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[6]

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_ADC Add serial dilutions of ADC Incubate_24h->Add_ADC Incubate_72_96h Incubate 72-96h Add_ADC->Incubate_72_96h Add_MTT Add MTT reagent Incubate_72_96h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for ADC in vitro cytotoxicity assays.[19]

Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[10][12][18]

  • Cell Seeding: Co-seed antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MCF7, often labeled with a fluorescent protein) cells in a 96-well plate.[10]

  • ADC Treatment: After 24 hours, treat the co-culture with various concentrations of the ADC.

  • Monitoring: Monitor cell viability over several days using methods like live-cell imaging to specifically track the viability of the fluorescently labeled antigen-negative cells.[10]

  • Data Analysis: Quantify the reduction in the number or viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls without the ADC or without antigen-positive cells. A significant decrease indicates a bystander effect.[12]

Bystander_Assay_Workflow Bystander Effect Co-culture Assay Workflow Start Start Co_culture Co-culture antigen-positive and fluorescently labeled antigen-negative cells Start->Co_culture Add_ADC Add ADC at various concentrations Co_culture->Add_ADC Monitor Monitor viability of fluorescent cells over time Add_ADC->Monitor Analyze Quantify reduction in antigen-negative cell viability Monitor->Analyze End End Analyze->End

Caption: Workflow for the in vitro bystander effect assay.

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for assessing the in vivo efficacy of an ADC.[13]

  • Model Establishment: Subcutaneously implant human tumor cells (either a single cell line for a standard xenograft or a mixture of antigen-positive and -negative cells for a bystander effect model) into immunodeficient mice.[11][13]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration: Administer the ADC, a control antibody, or a vehicle solution to different groups of mice, typically via intravenous injection.[13]

  • Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the animals.[13]

  • Endpoint: The study may conclude when tumors in the control group reach a predetermined size, or after a specific treatment period.

  • Data Analysis: Compare the tumor growth inhibition between the ADC-treated groups and the control groups to determine the in vivo efficacy.[20]

Xenograft_Workflow In Vivo Xenograft Efficacy Workflow Start Start Implant_Cells Implant tumor cells into mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to desired size Implant_Cells->Tumor_Growth Administer_ADC Administer ADC or controls Tumor_Growth->Administer_ADC Monitor_Tumor Monitor tumor volume and animal health Administer_ADC->Monitor_Tumor Analyze Analyze tumor growth inhibition Monitor_Tumor->Analyze End End Analyze->End

Caption: General workflow for an in vivo ADC efficacy study.

Conclusion

The selection of a cytotoxic payload for an ADC is a multifaceted decision that requires careful consideration of its mechanism of action, potency, and physicochemical properties. While MMAE remains a highly effective and widely used payload, the expanding repertoire of cytotoxic agents, including maytansinoids, topoisomerase I inhibitors, and DNA-damaging agents, provides a broader palette for ADC design. Understanding the comparative strengths and weaknesses of these payloads, particularly concerning their bystander effect and in vivo efficacy, is essential for developing the next generation of highly effective and well-tolerated ADCs. The experimental protocols provided herein offer a foundation for the rigorous preclinical evaluation of novel ADC candidates.

References

Safety Operating Guide

Proper Disposal of Amino-PEG4-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Amino-PEG4-Val-Cit-PAB-MMAE, a potent component of antibody-drug conjugates (ADCs). Due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) payload, strict adherence to these procedures is critical to ensure personnel safety and environmental protection. All waste containing this compound must be treated as "cytotoxic" or "highly hazardous" chemical waste.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted in a certified chemical fume hood. The following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact with the highly potent MMAE.
Lab Coat Disposable, solid-front, back-closing gown.Protects against splashes and contamination of personal clothing.
Eye Protection Chemical splash goggles and a full-face shield.Ensures comprehensive protection of the eyes and face from accidental splashes.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) may be required based on institutional risk assessment, especially when handling the powder form.Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound.

Decontamination and Spill Management

Immediate decontamination of any spills is crucial. A readily accessible spill kit specifically for cytotoxic agents should be maintained in the laboratory.

Decontamination/Spill ScenarioProcedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with absorbent pads. 3. Gently apply a freshly prepared 10% bleach solution (sodium hypochlorite) to the absorbent material, working from the outside in. 4. Allow a contact time of at least 30 minutes. 5. Collect all materials in a designated cytotoxic waste container. 6. Clean the area with a detergent solution followed by a final rinse with water.
Major Spill 1. Evacuate the area immediately. 2. Restrict access and post warning signs. 3. Contact the institution's Environmental Health and Safety (EHS) department for emergency response.
Equipment Decontamination All non-disposable equipment (e.g., glassware, stir bars) must be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.

Waste Disposal Workflow

The proper segregation and disposal of waste contaminated with this compound is a critical step in ensuring laboratory safety. The following diagram outlines the logical workflow for waste management.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal SolidWaste Solid Waste (Gloves, Gowns, Pipette Tips, Vials) CytotoxicSolid Yellow Cytotoxic Solid Waste Bin (Double-bagged) SolidWaste->CytotoxicSolid LiquidWaste Liquid Waste (Unused Solutions, Rinsates) CytotoxicLiquid Labeled, Leak-proof Liquid Waste Container LiquidWaste->CytotoxicLiquid SharpsWaste Sharps Waste (Needles, Syringes) CytotoxicSharps Puncture-resistant Sharps Container SharpsWaste->CytotoxicSharps HazardousWastePickup Arrange for Pickup by Certified Hazardous Waste Vendor CytotoxicSolid->HazardousWastePickup CytotoxicLiquid->HazardousWastePickup CytotoxicSharps->HazardousWastePickup Incineration High-Temperature Incineration HazardousWastePickup->Incineration

Safeguarding Your Research: Essential Safety and Handling Protocols for Amino-PEG4-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides critical, immediate safety and logistical information for the proper handling and disposal of the antibody-drug conjugate (ADC) linker-payload, Amino-PEG4-Val-Cit-PAB-MMAE. Adherence to these protocols is paramount to ensure personnel safety and prevent environmental contamination, fostering a secure and productive research environment. The core of this molecule's hazard lies in its potent cytotoxic component, Monomethyl Auristatin E (MMAE), necessitating stringent handling procedures.

Immediate Safety and Handling Information

This compound is a sophisticated chemical entity used in the synthesis of ADCs.[1][2][3][4][5][6] It comprises a cleavable Val-Cit-PAB linker attached to the highly potent cytotoxic agent MMAE.[1] Due to the extreme cytotoxicity of MMAE, this entire compound must be handled with the utmost caution, equivalent to handling the free cytotoxic drug itself.

Key Compound Data

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValue
Molecular Formula C₆₉H₁₁₅N₁₁O₁₇
Molecular Weight 1370.71 g/mol
CAS Number 1492056-71-9
Storage Temperature -20°C
Solubility DMSO, DCM, DMF

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize any risk of exposure. The required PPE varies based on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant disposable gown• Double-gloving (e.g., nitrile)• Shoe covers• Head covering• Chemical-resistant apron
Handling of Liquids/Solutions • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Elbow-length gloves for large volumes
Equipment Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols are generated)
Waste Disposal • Chemical splash goggles• Double-gloving (nitrile)• Chemical-resistant disposable gown• Shoe covers• Face shield for potential splashes

Note: Always inspect PPE for integrity before use and follow institutional guidelines for proper donning and doffing procedures.

Experimental Protocols: Safe Handling and Disposal

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.

Protocol 1: Safe Handling and Use
  • Preparation and Designated Area:

    • All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation exposure.

    • Designate a specific area for handling and clearly label it as a "Potent Compound Handling Area."

    • Ensure a safety shower and eyewash station are readily accessible.[7]

    • Assemble all necessary equipment, reagents, and PPE before commencing work.

  • Weighing and Solution Preparation:

    • When weighing the solid compound, use a balance inside the fume hood. Use disposable weigh boats.

    • To prepare solutions, slowly add the solvent to the compound to avoid splashing. The compound is unstable in solution; it is recommended to prepare fresh solutions for each use.[4]

    • Cap all vials and containers securely.

  • During the Experiment:

    • Keep all containers with the compound sealed when not in use.

    • Avoid any direct contact with skin, eyes, and clothing.

    • Use wet-wiping techniques with an appropriate decontamination solution for cleaning surfaces during and after work to prevent the generation of dust.

Protocol 2: Decontamination and Disposal
  • Decontamination of Surfaces and Equipment:

    • All surfaces and non-disposable equipment must be decontaminated after use.

    • A common deactivating agent for similar cytotoxic compounds is a solution of sodium hypochlorite (B82951) (bleach).[8][9] The concentration and contact time should be validated for effectiveness.

    • Prepare a 10% bleach solution and apply it to the contaminated surfaces for at least 15 minutes. Follow this with a rinse of 70% ethanol (B145695) and then deionized water.

  • Waste Segregation and Disposal:

    • All solid waste, including gloves, gowns, pipette tips, and vials, must be segregated as "Cytotoxic Waste" in clearly labeled, sealed containers.

    • Liquid waste, including unused solutions and rinses, should be collected in a designated hazardous waste container.

    • Do not mix this waste with other chemical or biological waste streams.

    • Final disposal of all cytotoxic waste must be through the institution's hazardous waste management program, typically involving high-temperature incineration.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Type of ExposureImmediate Action
Skin Contact • Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.• Remove contaminated clothing.• Seek immediate medical attention.
Eye Contact • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.• Seek immediate medical attention.
Inhalation • Move the individual to fresh air immediately.• If breathing is difficult, administer oxygen.• Seek immediate medical attention.
Ingestion • Do NOT induce vomiting.• Rinse mouth with water.• Seek immediate medical attention.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal A Receive and Log Compound B Store at -20°C in Designated Area A->B Secure Storage C Assemble PPE and Materials B->C Prior to Use D Don Appropriate PPE C->D E Weigh Solid or Prepare Solution D->E F Perform Experimental Procedure E->F G Decontaminate Surfaces and Equipment F->G Immediate Cleanup H Segregate Cytotoxic Waste G->H I Doff PPE Correctly H->I J Store Waste in Labeled, Sealed Containers I->J K Arrange for Hazardous Waste Pickup J->K Institutional Protocol

Caption: Workflow for the safe handling of potent chemical compounds.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。